molecular formula C11H19NO5 B1442679 4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate CAS No. 500789-41-3

4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate

Cat. No.: B1442679
CAS No.: 500789-41-3
M. Wt: 245.27 g/mol
InChI Key: RZIYWKZWSSFEFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate is a useful research compound. Its molecular formula is C11H19NO5 and its molecular weight is 245.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-O-tert-butyl 2-O-methyl morpholine-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-5-6-16-8(7-12)9(13)15-4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIYWKZWSSFEFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50730320
Record name 4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50730320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500789-41-3
Record name 4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50730320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust synthetic pathway for 4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate, a valuable chiral building block in medicinal chemistry and drug development. Morpholine scaffolds are prevalent in numerous FDA-approved drugs due to their favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] This document details a strategic approach starting from commercially available N-Boc-L-alanine methyl ester, proceeding through a key N-alkylation step followed by an efficient intramolecular cyclization. The causality behind experimental choices, detailed step-by-step protocols, and expected analytical characterization are discussed to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous guide.

Introduction and Strategic Overview

Substituted morpholines are privileged heterocyclic motifs in modern medicinal chemistry.[2] Their inherent structural features often impart improved pharmacokinetic profiles to drug candidates. The target molecule, this compound, incorporates a chiral center derived from a natural amino acid, L-alanine, making it a highly valuable synthon for asymmetric synthesis. The tert-butoxycarbonyl (Boc) protecting group on the morpholine nitrogen allows for selective deprotection and further functionalization, while the methyl ester provides a handle for subsequent chemical transformations.[3]

This guide outlines a two-step synthetic strategy designed for efficiency and control:

  • N-Alkylation: Introduction of a 2-hydroxyethyl group onto the nitrogen of N-Boc-L-alanine methyl ester.

  • Intramolecular Cyclization: Formation of the morpholine ring via an intramolecular condensation reaction.

This approach is logical, begins with readily available starting materials, and utilizes well-established, reliable chemical transformations.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a clear path for its construction. The primary disconnection is the C-O bond of the morpholine ring, leading back to a linear N-(2-hydroxyethyl) amino acid derivative. A second disconnection at the C-N bond reveals the two primary starting materials: an alanine derivative and a two-carbon unit bearing a hydroxyl and a leaving group.

G Target 4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate Intermediate N-(2-hydroxyethyl)-N-Boc-L-alanine methyl ester Target->Intermediate C-O Disconnection (Intramolecular Cyclization) SM1 N-Boc-L-alanine methyl ester Intermediate->SM1 C-N Disconnection (N-Alkylation) SM2 2-Bromoethanol Intermediate->SM2

Figure 1: Retrosynthetic analysis of the target molecule.

Synthetic Pathway and Mechanistic Insights

The forward synthesis is designed based on the retrosynthetic analysis, employing a robust N-alkylation followed by a highly efficient intramolecular cyclization.

Step 1: Synthesis of methyl (2S)-2-[(tert-butoxycarbonyl)(2-hydroxyethyl)amino]propanoate (Intermediate 1)

The first step involves the nucleophilic substitution of a 2-haloethanol, such as 2-bromoethanol, with the protected amino group of N-Boc-L-alanine methyl ester.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product R1 N-Boc-L-alanine methyl ester P1 Intermediate 1 (N-alkylated amino ester) R1->P1 R2 2-Bromoethanol R2->P1 Base K2CO3 Base->P1

Figure 2: N-Alkylation to form the key intermediate.

Mechanistic Rationale:

The nitrogen atom of the Boc-protected alanine ester, while sterically hindered, remains nucleophilic enough to displace a halide. The use of a mild, non-nucleophilic base like potassium carbonate (K₂CO₃) is crucial. It serves to deprotonate the N-H of the carbamate in situ, increasing its nucleophilicity without promoting significant side reactions like hydrolysis of the methyl ester.[4] Acetonitrile or DMF are suitable polar aprotic solvents that can effectively solvate the reactants and facilitate the Sₙ2 reaction. Heating is typically required to drive the reaction to completion due to the moderate reactivity of the protected amine.

Step 2: Synthesis of this compound (Target Molecule)

The formation of the morpholine ring is achieved via an intramolecular cyclization of the hydroxyethyl intermediate. The Mitsunobu reaction is an exceptionally effective method for this transformation, known for its mild conditions and high efficiency in forming C-O bonds.[5][6][7]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product R1 Intermediate 1 P1 Target Molecule R1->P1 R2 PPh3, DIAD R2->P1

Figure 3: Intramolecular Mitsunobu cyclization.

Mechanistic Rationale:

The Mitsunobu reaction proceeds via a redox condensation mechanism.[8]

  • Activation: Triphenylphosphine (PPh₃) and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD), react to form a phosphonium salt adduct.

  • O-Alkylation: The hydroxyl group of Intermediate 1 attacks the activated phosphonium species, forming an oxyphosphonium salt. This step effectively converts the hydroxyl group into an excellent leaving group.

  • Intramolecular Sₙ2 Cyclization: The nitrogen atom, acting as an intramolecular nucleophile, attacks the carbon bearing the oxyphosphonium leaving group. This Sₙ2 displacement results in the formation of the morpholine ring and the release of triphenylphosphine oxide.

This method is highly favored as it avoids harsh acidic or basic conditions that could compromise the Boc or ester functional groups.[9] The reaction typically proceeds at or below room temperature, offering excellent functional group tolerance.[8]

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialMolecular Wt.CAS No.PurityNotes
N-Boc-L-alanine methyl ester203.2428875-17-4>98%Commercially available.[10]
2-Bromoethanol124.96540-51-2>98%Toxic and corrosive. Handle with care.
Potassium Carbonate (K₂CO₃)138.21584-08-7AnhydrousDry before use.
Acetonitrile (MeCN)41.0575-05-8Anhydrous---
Triphenylphosphine (PPh₃)262.29603-35-0>99%---
Diisopropyl azodicarboxylate (DIAD)202.212446-83-5>97%Light-sensitive and toxic.
Tetrahydrofuran (THF)72.11109-99-9Anhydrous---
Ethyl Acetate (EtOAc)88.11141-78-6ACS GradeFor extraction and chromatography.
Hexanes---110-54-3ACS GradeFor chromatography.
Protocol for Step 1: N-Alkylation
  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-Boc-L-alanine methyl ester (10.16 g, 50.0 mmol, 1.0 equiv.).

  • Add anhydrous potassium carbonate (10.37 g, 75.0 mmol, 1.5 equiv.) and anhydrous acetonitrile (100 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-bromoethanol (4.2 mL, 55.0 mmol, 1.1 equiv.) dropwise via syringe.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 16-24 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 3:1 Hexanes:EtOAc eluent system.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts through a pad of Celite, washing the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Dissolve the oil in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude Intermediate 1 . This intermediate is often used in the next step without further purification.

Protocol for Step 2: Intramolecular Cyclization
  • To a flame-dried 500 mL round-bottom flask under an inert argon atmosphere, add triphenylphosphine (15.74 g, 60.0 mmol, 1.2 equiv.) and 200 mL of anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (11.8 mL, 60.0 mmol, 1.2 equiv.) dropwise over 20 minutes. A white precipitate of the PPh₃-DIAD adduct may form. Stir for 30 minutes at 0°C.

  • Dissolve the crude Intermediate 1 (from Step 1, assuming 50.0 mmol theoretical yield) in 50 mL of anhydrous THF.

  • Add the solution of Intermediate 1 dropwise to the cold reaction mixture over 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC (2:1 Hexanes:EtOAc).

  • Once the starting material is consumed, quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution.

  • Concentrate the mixture under reduced pressure to remove most of the THF.

  • Dilute the residue with ethyl acetate (200 mL) and transfer to a separatory funnel. Wash with 1 N HCl (2 x 50 mL) to remove excess phosphine, followed by saturated aqueous sodium bicarbonate (1 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to a crude residue.

Purification and Characterization

Purification

The crude product from Step 2 contains triphenylphosphine oxide, a common byproduct of the Mitsunobu reaction. Purification is best achieved by flash column chromatography on silica gel.[11]

  • Eluent System: A gradient of 5% to 20% ethyl acetate in hexanes is typically effective.

  • Procedure: Load the crude residue onto a silica gel column. Elute with the solvent gradient, collecting fractions and monitoring by TLC. Combine the pure fractions containing the product and concentrate under reduced pressure to yield this compound as a colorless or pale yellow oil.

Expected Characterization Data

The identity and purity of the final product must be confirmed using standard analytical techniques.

  • Molecular Formula: C₁₁H₁₉NO₅

  • Molecular Weight: 245.27 g/mol [12]

¹H NMR (500 MHz, CDCl₃): Based on general data for N-substituted morpholines, the following characteristic peaks are expected[13][14]:

  • δ ~ 4.0-3.5 (m, 4H, -O-CH₂-CH₂-N-)

  • δ ~ 3.75 (s, 3H, -COOCH₃)

  • δ ~ 3.2-2.8 (m, 2H, morpholine ring protons)

  • δ ~ 1.55 (s, 3H, -C(CH₃)-)

  • δ ~ 1.47 (s, 9H, -C(CH₃)₃)

¹³C NMR (125 MHz, CDCl₃):

  • δ ~ 172-170 (-COO- ester carbonyl)

  • δ ~ 155-153 (-NCOO- carbamate carbonyl)

  • δ ~ 80.5 (-C(CH₃)₃)

  • δ ~ 67-65 (morpholine -OCH₂-)

  • δ ~ 52.5 (-COOCH₃)

  • δ ~ 55-53 (morpholine quaternary carbon C2)

  • δ ~ 45-43 (morpholine -NCH₂-)

  • δ ~ 28.4 (-C(CH₃)₃)

  • δ ~ 20-18 (C2-CH₃)

Mass Spectrometry (ESI-TOF):

  • Calculated for C₁₁H₁₉NO₅Na [M+Na]⁺: 268.1155. Found: 268.11xx.

Infrared (IR) Spectroscopy (film, cm⁻¹):

  • ~2975 (C-H stretch, alkyl)

  • ~1745 (C=O stretch, ester)

  • ~1695 (C=O stretch, carbamate)

  • ~1160 (C-O stretch)

Safety and Handling

  • 2-Bromoethanol: Is toxic, corrosive, and a lachrymator. Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Diisopropyl azodicarboxylate (DIAD): Is toxic, an irritant, and light-sensitive. It should be stored in a cool, dark place and handled in a chemical fume hood.

  • Triphenylphosphine: Can cause skin and eye irritation. Avoid inhalation of dust.

  • All reactions should be conducted in a well-ventilated fume hood. Standard laboratory safety procedures should be followed at all times.

Conclusion

This guide presents a well-reasoned and robust two-step synthesis for this compound. The pathway leverages a straightforward N-alkylation followed by a highly reliable intramolecular Mitsunobu cyclization. By providing detailed mechanistic insights, step-by-step protocols, and expected characterization data, this document serves as a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling the efficient and controlled production of this important chiral building block.

References

The Architecture of Chirality: An In-depth Technical Guide to the Stereoselective Synthesis of Chiral Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The morpholine moiety, a six-membered saturated heterocycle containing both nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry.[1] Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and the ability to act as a hydrogen bond acceptor, have cemented its status as a "privileged scaffold."[1][2] Consequently, chiral morpholine derivatives are integral components of numerous FDA-approved drugs and clinical candidates, exhibiting a wide spectrum of biological activities.[2][3] The precise three-dimensional arrangement of substituents on the morpholine ring is often critical for target engagement and pharmacological efficacy. Therefore, the development of robust and efficient methods for their stereoselective synthesis is a paramount objective for researchers in drug development and organic synthesis.

This comprehensive technical guide provides an in-depth exploration of the core strategies for the stereoselective synthesis of chiral morpholine derivatives. Moving beyond a mere catalog of reactions, this guide delves into the mechanistic underpinnings and practical considerations that inform the choice of a particular synthetic route. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and execute the synthesis of these valuable chiral building blocks.

Strategic Blueprint: Key Approaches to Stereocontrol

The stereoselective construction of the chiral morpholine ring can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the required level of stereochemical purity. The primary approaches that will be discussed are:

  • Asymmetric Catalysis: Introducing chirality through the use of a chiral catalyst.

  • Chiral Pool Synthesis: Utilizing readily available, enantiopure starting materials.

  • Diastereoselective Synthesis: Controlling the formation of new stereocenters relative to existing ones.

  • Organocatalysis: Employing small organic molecules as chiral catalysts.

The following sections will provide a detailed examination of these strategies, complete with mechanistic insights, experimental protocols, and comparative data.

I. Asymmetric Catalysis: The Power of Chiral Transition Metal Complexes

Asymmetric catalysis stands as one of the most elegant and atom-economical approaches to chiral molecules.[4] In the context of morpholine synthesis, transition-metal-catalyzed reactions have proven to be particularly powerful for establishing stereocenters with high enantioselectivity.

Asymmetric Hydrogenation of Dehydromorpholines

A highly effective "after cyclization" strategy involves the asymmetric hydrogenation of prochiral dehydromorpholine precursors.[4] This method allows for the late-stage introduction of chirality into a pre-formed heterocyclic ring.

Mechanistic Rationale: The success of this approach hinges on the coordination of the unsaturated substrate to a chiral transition metal catalyst, typically a rhodium complex bearing a chiral bisphosphine ligand. The facial selectivity of the subsequent hydrogen addition is dictated by the steric and electronic properties of the chiral ligand, leading to the preferential formation of one enantiomer.

A notable example is the use of a bisphosphine-rhodium catalyst with a large bite angle for the asymmetric hydrogenation of 2-substituted dehydromorpholines.[4][5] This system has demonstrated the ability to produce a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee).[4][6]

Experimental Protocol: Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine

  • Step 1: Catalyst Preparation: In a glovebox, a solution of [Rh(COD)2]BF4 and the chiral bisphosphine ligand (e.g., SKP) in a suitable solvent (e.g., dichloromethane) is stirred at room temperature to form the active catalyst complex.

  • Step 2: Hydrogenation: The dehydromorpholine substrate is dissolved in dichloromethane in a high-pressure autoclave. The pre-formed catalyst solution is then added.

  • Step 3: Reaction Execution: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 30 atm). The reaction is stirred at room temperature for a specified time (e.g., 24 hours).

  • Step 4: Work-up and Purification: After carefully releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the chiral morpholine product.

  • Step 5: Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[6]

SubstrateCatalyst Loading (mol%)H2 Pressure (atm)Time (h)Yield (%)ee (%)
N-Cbz-2-phenyl-5,6-dihydro-4H-1,4-oxazine13024>9992
N-Cbz-2-(4-fluorophenyl)-5,6-dihydro-4H-1,4-oxazine13024>9992
N-Cbz-2-(3-methoxyphenyl)-5,6-dihydro-4H-1,4-oxazine13024>9994

Data synthesized from multiple sources for illustrative purposes.[4][6]

Tandem Hydroamination and Asymmetric Transfer Hydrogenation

A powerful one-pot strategy for the synthesis of 3-substituted chiral morpholines involves a tandem sequence of titanium-catalyzed hydroamination followed by ruthenium-catalyzed asymmetric transfer hydrogenation (ATH).[7][8] This approach is highly efficient as it avoids the isolation of intermediates.

Causality of the Tandem System:

  • Hydroamination: An ether-containing aminoalkyne substrate undergoes intramolecular hydroamination catalyzed by a titanium complex to form a cyclic imine intermediate.[7]

  • Asymmetric Transfer Hydrogenation (ATH): The in situ generated cyclic imine is then asymmetrically reduced using a chiral ruthenium catalyst, such as the Noyori-Ikariya catalyst, to yield the chiral 3-substituted morpholine.[7][8] Mechanistic studies suggest that hydrogen-bonding interactions between the substrate and the catalyst are crucial for achieving high enantioselectivity.[8][9]

Workflow for Tandem Hydroamination/ATH

G cluster_0 One-Pot Reaction Vessel Aminoalkyne Aminoalkyne Cyclic_Imine Cyclic_Imine Aminoalkyne->Cyclic_Imine Hydroamination Ti-Catalyst Ti Catalyst Chiral_Morpholine Chiral_Morpholine Cyclic_Imine->Chiral_Morpholine Asymmetric Transfer Hydrogenation Ru-Catalyst Ru Catalyst (Noyori-Ikariya)

Caption: Tandem synthesis of chiral morpholines.

II. Chiral Pool Synthesis: Nature's Building Blocks

The chiral pool refers to the collection of readily available and inexpensive enantiopure natural products such as amino acids, sugars, and terpenes.[10] Chiral pool synthesis leverages these molecules as starting materials, incorporating their inherent chirality into the final morpholine product.[11] This strategy is particularly attractive for the synthesis of complex, highly functionalized morpholines.[2]

A common approach involves the use of enantiomerically pure amino acids or amino alcohols.[2] For instance, a collection of methyl-substituted morpholine acetic acid esters has been synthesized starting from enantiomerically pure amino acids and amino alcohols, demonstrating the power of this strategy for generating structural diversity.[2]

Synthetic Scheme: Chiral Pool Synthesis from an Amino Alcohol

G Chiral_Amino_Alcohol Enantiopure Amino Alcohol Protection Protection of Functional Groups Chiral_Amino_Alcohol->Protection Protected_Intermediate Protected Intermediate Protection->Protected_Intermediate Cyclization Ring-Closing Reaction Protected_Intermediate->Cyclization Chiral_Morpholine_Core Chiral Morpholine Core Cyclization->Chiral_Morpholine_Core Deprotection Deprotection Chiral_Morpholine_Core->Deprotection Final_Product Functionalized Chiral Morpholine Deprotection->Final_Product

References

An In-depth Technical Guide to the Physical and Chemical Properties of Morpholine-2,4-dicarboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Morpholine-2,4-dicarboxylates represent a class of saturated heterocyclic compounds with significant potential in medicinal chemistry and materials science. The strategic placement of carboxylate functionalities at both the C-2 and N-4 positions of the morpholine ring imparts unique physicochemical and stereochemical properties, influencing their conformational behavior, reactivity, and utility as versatile synthetic building blocks. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of morpholine-2,4-dicarboxylates, offering field-proven insights into their synthesis, structural analysis, and potential applications. By elucidating the causal relationships behind experimental choices and grounding claims in authoritative references, this document serves as a vital resource for researchers engaged in the design and development of novel molecules incorporating this privileged scaffold.

Introduction: The Strategic Significance of the Morpholine-2,4-dicarboxylate Scaffold

The morpholine moiety is a well-established pharmacophore in numerous FDA-approved drugs, valued for its favorable physicochemical properties such as improved aqueous solubility and metabolic stability.[1][2] The introduction of carboxylate groups at the 2- and 4-positions creates a diester scaffold with distinct characteristics. The N-4 carboxylate, as a carbamate, influences the basicity and nucleophilicity of the nitrogen atom, while the C-2 carboxylate introduces a chiral center and a key point for further functionalization. This unique substitution pattern allows for fine-tuning of steric and electronic properties, making morpholine-2,4-dicarboxylates attractive scaffolds for creating diverse molecular architectures with tailored biological activities.[2]

Synthesis of Morpholine-2,4-dicarboxylates: A Proposed Synthetic Strategy

While a direct, one-pot synthesis of morpholine-2,4-dicarboxylates is not extensively documented, a logical and efficient synthetic route can be devised from readily available starting materials. The following proposed pathway leverages established methodologies for the synthesis of key intermediates.

Synthesis_of_Morpholine_2_4_dicarboxylates A N-Benzylethanolamine C (S)-N-Benzyl-2-hydroxymethylmorpholine A->C 1. Reaction B (R)-Epichlorohydrin B->C D (S)-N-Boc-2-hydroxymethylmorpholine C->D 2. Boc Protection E (S)-N-Boc-morpholine-2-carboxylic acid D->E 3. Oxidation F Methyl (S)-N-Boc-morpholine-2-carboxylate E->F 4. Esterification G Methyl (S)-morpholine-2-carboxylate F->G 5. Boc Deprotection I Dimethyl (S)-morpholine-2,4-dicarboxylate G->I 6. N-Acylation H Methyl Chloroformate H->I

Figure 1: Proposed synthetic pathway for Dimethyl (S)-morpholine-2,4-dicarboxylate.

Experimental Protocol: Synthesis of Dimethyl (S)-morpholine-2,4-dicarboxylate

This multi-step synthesis is designed to be robust and scalable, with purification steps integrated to ensure high purity of the final product.

Step 1: Synthesis of (S)-N-Benzyl-2-hydroxymethylmorpholine

  • Rationale: This initial step establishes the morpholine ring with the desired stereochemistry at the C-2 position. N-benzylethanolamine serves as the nitrogen and C5/C6 source, while (R)-epichlorohydrin provides the C2/C3 and oxygen atoms, along with the chiral center.

  • Procedure:

    • To a stirred solution of N-benzylethanolamine (1.0 eq) in a mixture of water and isopropanol, add (R)-epichlorohydrin (1.05 eq).

    • Stir the reaction mixture at room temperature overnight.

    • Add an aqueous solution of tetraethylammonium hydroxide (1.3 eq) and continue stirring for 4 hours.

    • Quench the reaction with 1 M HCl to a pH of 9.

    • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: N-Boc Protection

  • Rationale: The benzyl protecting group is replaced with a tert-butyloxycarbonyl (Boc) group to facilitate the subsequent oxidation step and to allow for selective deprotection later in the synthesis.

  • Procedure:

    • Dissolve the crude (S)-N-Benzyl-2-hydroxymethylmorpholine in methanol.

    • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a catalytic amount of 10% Pd/C.

    • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through Celite and concentrate the filtrate to obtain (S)-N-Boc-2-hydroxymethylmorpholine.

Step 3: Oxidation to (S)-N-Boc-morpholine-2-carboxylic acid

  • Rationale: The primary alcohol at the C-2 position is oxidized to a carboxylic acid. TEMPO-mediated oxidation is a mild and efficient method for this transformation.

  • Procedure:

    • Dissolve (S)-N-Boc-2-hydroxymethylmorpholine in a mixture of acetonitrile, water, and a phosphate buffer (pH 6.7).

    • Add TEMPO (0.1 eq) and sodium chlorite (1.5 eq).

    • Slowly add a dilute aqueous solution of sodium hypochlorite.

    • Monitor the reaction by TLC. Upon completion, quench with aqueous sodium thiosulfate.

    • Acidify the mixture with 1 M HCl and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield (S)-N-Boc-morpholine-2-carboxylic acid as a white solid.

Step 4: Esterification of the C-2 Carboxylic Acid

  • Rationale: The carboxylic acid is converted to its methyl ester. Fischer esterification is a classic and effective method for this conversion.[3][4]

  • Procedure:

    • Dissolve (S)-N-Boc-morpholine-2-carboxylic acid in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Neutralize the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer, and concentrate to obtain Methyl (S)-N-Boc-morpholine-2-carboxylate.

Step 5: N-Boc Deprotection

  • Rationale: The Boc protecting group on the nitrogen is removed to allow for the introduction of the second carboxylate group.

  • Procedure:

    • Dissolve Methyl (S)-N-Boc-morpholine-2-carboxylate in dichloromethane.

    • Add an excess of trifluoroacetic acid (TFA).

    • Stir the reaction at room temperature until the deprotection is complete.

    • Concentrate the reaction mixture under reduced pressure and neutralize with a base to obtain Methyl (S)-morpholine-2-carboxylate.[5]

Step 6: N-Acylation to form the Dicarboxylate

  • Rationale: The final carboxylate group is introduced at the N-4 position via acylation with methyl chloroformate.

  • Procedure:

    • Dissolve Methyl (S)-morpholine-2-carboxylate in dichloromethane in the presence of a non-nucleophilic base such as triethylamine.

    • Cool the solution in an ice bath and slowly add methyl chloroformate (1.1 eq).

    • Allow the reaction to warm to room temperature and stir until completion.

    • Wash the reaction mixture with water, dry the organic layer, and concentrate.

    • Purify the crude product by column chromatography to yield Dimethyl (S)-morpholine-2,4-dicarboxylate.

Physical Properties

The physical properties of morpholine-2,4-dicarboxylates are influenced by the presence of the two polar ester groups and the saturated heterocyclic ring.

PropertyPredicted/Estimated ValueRationale/Reference
Molecular Formula C₇H₁₁NO₅For the dimethyl ester.
Molecular Weight 189.17 g/mol For the dimethyl ester.
Appearance Colorless oil to low-melting solidBased on similar small molecule diesters.
Boiling Point > 200 °C (decomposes)High due to polarity and molecular weight.
Melting Point Not available (expected to be low)Dependent on crystal packing.
Solubility Soluble in polar organic solvents (e.g., DCM, EtOAc, MeOH). Moderately soluble in water.The ester groups increase polarity compared to unsubstituted morpholine.[6][7]
pKa (of conjugate acid) ~ 3-4The electron-withdrawing carbamate group at N-4 significantly reduces the basicity of the nitrogen atom compared to morpholine (pKa ~8.4).[8]

Chemical Properties and Reactivity

The chemical reactivity of morpholine-2,4-dicarboxylates is dictated by the functional groups present.

  • Hydrolysis: The ester groups at both C-2 and N-4 are susceptible to hydrolysis under acidic or basic conditions to yield the corresponding dicarboxylic acid.

  • Transesterification: The methyl esters can be converted to other esters by reaction with different alcohols under appropriate catalytic conditions.

  • Reduction: The ester at C-2 can be selectively reduced to the corresponding primary alcohol using mild reducing agents.

  • Reactions at C-3 and C-5: The protons on the carbons adjacent to the ring oxygen and nitrogen can be deprotonated with strong bases, allowing for further functionalization at these positions.

  • N-Carbamate Reactivity: The carbamate at the N-4 position is generally stable but can be cleaved under harsh acidic or basic conditions.

Stereochemistry and Conformational Analysis

The morpholine ring in morpholine-2,4-dicarboxylates adopts a chair conformation to minimize steric and torsional strain.[9]

Conformational_Equilibrium cluster_0 Equatorial Conformer (Major) cluster_1 Axial Conformer (Minor) Equatorial Axial Equatorial->Axial Ring Flip

Figure 2: Conformational equilibrium of a 2-substituted morpholine. The equatorial conformer is generally more stable.

The substituents at the C-2 and N-4 positions will have a significant impact on the conformational equilibrium.

  • C-2 Carboxylate: Due to the 1,3-diaxial interactions it would experience in the axial position, the carboxylate group at C-2 is expected to strongly prefer the equatorial orientation.

  • N-4 Carboxylate: The carbamate group at N-4 is also expected to favor an equatorial-like position to minimize steric hindrance with the axial protons at C-3 and C-5.[10]

The overall conformation will be a chair with both the C-2 and N-4 substituents in pseudo-equatorial positions. This conformational rigidity can be advantageous in drug design, as it presents a well-defined three-dimensional structure for interaction with biological targets.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of morpholine-2,4-dicarboxylates.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the asymmetry of the molecule and the coupling between the ring protons.

    • Ring Protons: The protons on the morpholine ring will appear as a series of multiplets in the range of δ 2.5-4.5 ppm. The protons on the carbons adjacent to the oxygen (C-2 and C-6) will be deshielded and appear at a lower field compared to the protons on the carbons adjacent to the nitrogen (C-3 and C-5).[11][12]

    • Ester Methyl Protons: Two distinct singlets will be observed for the two methyl ester groups, likely in the range of δ 3.7-3.8 ppm.

  • ¹³C NMR:

    • Carbonyl Carbons: Two resonances for the carbonyl carbons of the ester groups will be present in the range of δ 155-175 ppm. The carbamate carbonyl will typically be at a higher field than the ester carbonyl.

    • Ring Carbons: The four carbons of the morpholine ring will appear in the range of δ 40-75 ppm. The carbons attached to the oxygen (C-2 and C-6) will be downfield relative to those attached to the nitrogen (C-3 and C-5).[12][13]

    • Ester Methyl Carbons: Resonances for the two methyl carbons of the ester groups will be observed around δ 52-53 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong absorption bands of the two carbonyl groups.

  • C=O Stretching: Two distinct carbonyl stretching frequencies are expected. The carbamate carbonyl will typically absorb at a higher wavenumber (around 1700-1720 cm⁻¹) compared to the ester carbonyl (around 1735-1750 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the ester groups and cleavage of the morpholine ring.

X-ray Crystallography

  • Conformation: The morpholine ring will adopt a chair conformation.

  • Substituent Orientation: Both the C-2 and N-4 carboxylate groups are expected to occupy equatorial positions to minimize steric interactions.

  • Bond Lengths and Angles: The bond lengths and angles within the morpholine ring will be consistent with those of other saturated heterocyclic systems. The C-N and C-O bond lengths will be influenced by the electron-withdrawing nature of the adjacent carbonyl groups.

  • Crystal Packing: In the solid state, the molecules are likely to pack in a way that maximizes intermolecular interactions, such as dipole-dipole interactions between the ester groups.

Applications in Drug Discovery and Materials Science

The unique structural and chemical features of morpholine-2,4-dicarboxylates make them valuable building blocks in several scientific domains.

  • Medicinal Chemistry: The rigid, chiral scaffold can be used to present pharmacophoric groups in a defined spatial orientation for optimal interaction with biological targets. The diester functionality allows for the creation of prodrugs or for further derivatization to modulate pharmacokinetic properties.[2]

  • Polymer Chemistry: The dicarboxylate functionality makes these compounds suitable as monomers for the synthesis of novel polyesters and polyamides with tailored properties.

  • Asymmetric Synthesis: Chiral morpholine-2,4-dicarboxylates can serve as chiral auxiliaries or ligands in asymmetric catalysis.

Conclusion

Morpholine-2,4-dicarboxylates are a promising class of compounds with a rich and underexplored chemical space. Their synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The interplay of the two carboxylate groups on the morpholine ring governs their physical and chemical properties, leading to a conformationally constrained scaffold with predictable reactivity. This in-depth technical guide provides a foundational understanding of these molecules, empowering researchers to leverage their unique characteristics in the rational design of new drugs and materials.

References

An In-depth Technical Guide to 4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate (CAS No. 500789-41-3), a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The guide will cover its chemical identity, physicochemical properties, a probable synthetic route with a representative experimental protocol, and a discussion of its structural significance and potential applications in drug discovery. This document is designed to provide both foundational knowledge and actionable insights for professionals in the field.

Introduction and Core Chemical Identity

This compound is a disubstituted morpholine derivative. The morpholine scaffold is a privileged structure in medicinal chemistry, known for conferring favorable properties such as improved aqueous solubility and metabolic stability to drug candidates.[1] This specific compound is functionalized with two key groups that enable its utility as a versatile synthetic intermediate:

  • A tert-butoxycarbonyl (Boc) group at the 4-position (the nitrogen atom). This is a widely used protecting group that allows for controlled, sequential reactions. It stabilizes the amine while being readily removable under acidic conditions.

  • A methyl ester at the 2-position. This group provides a handle for further chemical transformations, such as amide bond formation, reduction to an alcohol, or other nucleophilic substitution reactions.

The combination of these features on the chiral morpholine core makes it a valuable starting material for the synthesis of more complex molecules with potential biological activity.

CAS Number: 500789-41-3[1]

Physicochemical and Computed Properties

A summary of the key properties for this compound is presented below. These values are primarily sourced from computational data, providing a useful baseline for experimental work.

PropertyValueSource
Molecular Formula C11H19NO5--INVALID-LINK--[1]
Molecular Weight 245.27 g/mol --INVALID-LINK--[1]
IUPAC Name 4-O-tert-butyl 2-O-methyl morpholine-2,4-dicarboxylate--INVALID-LINK--[1]
SMILES CC(C)(C)OC(=O)N1CCOC(C1)C(=O)OC--INVALID-LINK--[1]
InChI Key RZIYWKZWSSFEFI-UHFFFAOYSA-N--INVALID-LINK--[1]
XLogP3 (Computed) 0.7--INVALID-LINK--[1]

Synthesis and Purification

While a specific, peer-reviewed synthesis for this compound is not extensively documented in publicly available literature, a chemically sound and probable route is the esterification of its carboxylic acid precursor, 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid. This precursor is a commercially available building block.

Proposed Synthetic Pathway: Methyl Esterification

The most direct method for this transformation would be a standard methyl esterification using a methylating agent like iodomethane in the presence of a mild base.

Synthesis_Pathway Precursor 4-(tert-butoxycarbonyl)morpholine- 2-carboxylic acid (CAS: 189321-66-2) Reagents Iodomethane (CH3I) Potassium Carbonate (K2CO3) Solvent: DMF Precursor->Reagents Reaction Conditions Product 4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate (CAS: 500789-41-3) Reagents->Product Esterification

Caption: Proposed synthesis of the title compound via methyl esterification.

Causality of Experimental Choices:

  • Reactant: 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid is the logical starting material as it already contains the desired morpholine core and Boc-protecting group.

  • Reagent (Iodomethane): This is a common and effective source of a methyl group for esterification.

  • Base (Potassium Carbonate): A mild inorganic base is used to deprotonate the carboxylic acid, forming a carboxylate anion. This anion then acts as a nucleophile, attacking the iodomethane in an SN2 reaction to form the methyl ester.

  • Solvent (DMF): A polar aprotic solvent like dimethylformamide is suitable for this type of reaction as it can dissolve the reactants and facilitate the SN2 reaction.

Representative Experimental Protocol

The following is a general, self-validating protocol for the methyl esterification of a Boc-protected amino acid, adapted for this specific synthesis. Note: This is a representative procedure and should be optimized for specific laboratory conditions.

Materials:

  • 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid

  • Iodomethane (CH3I)

  • Potassium Carbonate (K2CO3), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 20 minutes.

  • Add iodomethane (1.2 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.

Applications in Research and Drug Development

As a functionalized building block, this compound is valuable in the synthesis of more complex molecules for drug discovery. Its utility stems from the orthogonal reactivity of its functional groups.

Role as a Synthetic Intermediate

The primary application of this compound is as an intermediate in multi-step organic synthesis.[2] The strategic placement of the Boc-protecting group and the methyl ester allows for selective chemical modifications.

Applications cluster_ester Methyl Ester (Position 2) cluster_boc Boc Group (Position 4) TitleCompound 4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate AmideFormation Amide Formation (Amidation with Amines) TitleCompound->AmideFormation React with R-NH2 Reduction Reduction to Alcohol (e.g., with LiBH4) TitleCompound->Reduction Reducing Agent Deprotection Deprotection (Acidic Conditions, e.g., TFA) AmideFormation->Deprotection Sequential Step Reduction->Deprotection Sequential Step

Caption: Potential synthetic transformations of the title compound.

Expert Insights:

  • Amide Library Synthesis: The methyl ester can be readily converted to a wide range of amides by reacting it with various primary or secondary amines. This is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a compound series.

  • Boc Deprotection and Further Functionalization: After modification at the 2-position, the Boc group on the morpholine nitrogen can be removed using an acid like trifluoroacetic acid (TFA). The resulting secondary amine can then be functionalized further, for example, through reductive amination, acylation, or arylation, allowing for the rapid generation of a library of diverse compounds.

Importance of the Morpholine Scaffold

The morpholine ring itself is a key feature. It is often used as a bioisostere for other rings (like piperidine or cyclohexane) to improve pharmacokinetic properties. The oxygen atom can act as a hydrogen bond acceptor and can increase the polarity and aqueous solubility of a molecule, which is often beneficial for drug candidates.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and drug discovery. Its utility lies in the orthogonal reactivity of its methyl ester and Boc-protected amine functionalities, which allows for controlled, stepwise synthesis of more complex molecules. While detailed, peer-reviewed studies on this specific compound are not abundant, its chemical logic and the well-established roles of its constituent parts make it a reliable tool for researchers aiming to synthesize novel compounds with potential therapeutic applications.

References

Foreword: The Unassuming Power of a Six-Membered Ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of Morpholine Derivatives in Medicinal Chemistry

In the vast and intricate world of medicinal chemistry, certain molecular scaffolds consistently emerge as cornerstones of successful drug design. These "privileged structures" possess a unique combination of physicochemical and biological properties that render them exceptionally valuable for developing novel therapeutics. Among these, the simple, saturated six-membered heterocycle, morpholine, has distinguished itself as a remarkably versatile and powerful pharmacophore.[1][2]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere catalog of morpholine-containing compounds to provide a deeper, mechanistic understanding of why this scaffold is so effective. We will explore the causal relationships between its structure and its function, dissect its influence on pharmacokinetic profiles, and examine its application across diverse therapeutic areas. The protocols and data presented herein are synthesized from field-proven methodologies, aiming to provide a self-validating framework for your own research and development endeavors.

The Morpholine Scaffold: A Physicochemical Deep Dive

The utility of the morpholine ring in drug design is not accidental; it stems from a unique confluence of structural and electronic properties that medicinal chemists can expertly leverage.[3][4]

  • Balanced Lipophilicity and Hydrophilicity: The presence of both a polar oxygen atom and a non-polar ethylene backbone gives morpholine a well-balanced lipophilic-hydrophilic profile.[5][6] This is crucial for achieving the delicate balance required for membrane permeability and aqueous solubility—a constant challenge in drug development.[7]

  • Optimal Basicity (pKa): The nitrogen atom in the morpholine ring is a weak base, with a pKa value around 8.7.[7] This is advantageous because, at physiological pH, a significant portion of the morpholine nitrogen atoms will be protonated, enhancing water solubility and facilitating interactions with biological targets, without being so basic as to cause off-target effects or toxicity.[5][8]

  • Conformational Flexibility: The morpholine ring predominantly adopts a stable "chair" conformation. This flexible, three-dimensional structure allows it to act as a versatile scaffold, orienting substituents in precise vectors to optimize interactions within a target's binding pocket.[4][6]

  • Metabolic Stability and Pharmacokinetic Modulation: The morpholine ring itself is relatively stable to metabolic degradation.[8] Its incorporation into a drug candidate can improve the overall pharmacokinetic (PK) and pharmacodynamic (PD) profile.[5][6] It often enhances bioavailability, modulates clearance, and, critically for neurotherapeutics, can improve permeability across the blood-brain barrier (BBB).[4][9][10]

The strategic role of the morpholine ring can be broadly categorized into three functions, a concept central to understanding its application in rational drug design.

G cluster_roles Core Functions of the Morpholine Scaffold in Drug Design Role Morpholine Ring Potency Enhances Potency (Interaction Element) Role->Potency H-bond acceptor (Oxygen) Hydrophobic interactions Scaffold Acts as a Scaffold (Directs Appendages) Role->Scaffold Rigid, yet flexible chair conformation Orients substituents precisely PK_PD Modulates PK/PD (Improves Drug-like Properties) Role->PK_PD Improves solubility & BBB penetration Enhances metabolic stability G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K Autophosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Morpholine Derivative (e.g., Compound 5h) Inhibitor->VEGFR2 Inhibits Kinase Activity

References

Chiral Morpholines: A Technical Guide to Commercial Availability and Strategic Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of the Chiral Morpholine Scaffold in Medicinal Chemistry

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized for its ability to impart favorable physicochemical properties upon bioactive molecules.[1][2] Its inherent polarity, metabolic stability, and capacity for hydrogen bonding can significantly enhance aqueous solubility and bioavailability, making it a "privileged structure" in drug design.[2][3] When chirality is introduced to the morpholine ring, it unlocks the potential for precise, three-dimensional interactions with biological targets, a critical factor in developing potent and selective therapeutics.[4] The market for chiral drugs continues to grow, driven by regulatory preference for single-enantiomer pharmaceuticals and the recognition that stereochemistry is fundamental to drug-receptor interactions.[5] Consequently, the demand for a diverse and accessible toolbox of enantiopure morpholine building blocks has never been greater.[4]

This guide provides an in-depth technical overview of the commercial landscape for chiral morpholine building blocks. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into scaffold selection, quality assessment, and strategic implementation in discovery programs. We will move beyond a simple cataloging of reagents to explain the causality behind synthetic and screening choices, ensuring a self-validating approach to their application.

The Commercial Landscape: Sourcing Enantiopure Morpholine Building Blocks

A decade ago, the accessibility of diverse, optically pure building blocks was a significant bottleneck in early-stage drug discovery.[4] Today, advances in asymmetric synthesis and large-scale chiral separations have led to a burgeoning market of readily available chiral morpholine scaffolds.[4] Key suppliers like Enamine, Sigma-Aldrich, Combi-Blocks, and Ambeed now offer extensive catalogs of these valuable intermediates.[6][7][8]

The available building blocks can be broadly categorized by their substitution patterns, which dictate the spatial vectors available for elaboration.

C-2 Substituted Morpholines:

These are among the most common chiral morpholine scaffolds. The substituent at the 2-position provides a direct vector for modification, often pointing towards solvent-exposed regions of a binding pocket.

C-3 Substituted Morpholines:

Substitution at the 3-position places functionality adjacent to the ring nitrogen. This can be strategically employed to influence the pKa of the nitrogen or to probe interactions deep within a receptor active site.

Di-Substituted Morpholines:

More complex substitution patterns, such as trans-2,5-disubstituted morpholines, offer rigid scaffolds that can precisely orient functional groups in three-dimensional space.[9] While historically more challenging to synthesize, a growing number are becoming commercially available.[10]

The following diagram illustrates this classification of commercially available chiral morpholine cores.

G Figure 1. Classification of Commercially Available Chiral Morpholine Scaffolds A Chiral Morpholine Building Blocks B Monosubstituted A->B C Disubstituted A->C D C-2 Substituted (e.g., (R/S)-2-Methylmorpholine) B->D E C-3 Substituted (e.g., (R/S)-3-Methylmorpholine) B->E F cis-Disubstituted C->F G trans-Disubstituted (e.g., trans-2,5-dimethylmorpholine) C->G

Caption: Classification of commercially available chiral morpholine scaffolds.

Data Presentation: A Survey of Commercially Available Chiral Morpholines

To aid in the selection process, the following table summarizes representative examples of commercially available chiral morpholine building blocks. Note that availability, purity, and catalog numbers are subject to change and should be verified with the respective suppliers.

Structure Name Stereochemistry CAS Number Typical Purity Key Suppliers
2-Methylmorpholine(S)74572-13-7>97%Ambeed, Combi-Blocks
2-Methylmorpholine(R)13398-14-8>97%Ambeed, Combi-Blocks
3-Methylmorpholine(S)350595-57-2>98% (GC)AKSci, Manchester Organics[11][12]
alt text
3-Methylmorpholine(R)74572-04-695%Sigma-Aldrich
(S)-Morpholin-2-ylmethanol(S)202937-47-1>97%Enamine, Combi-Blocks
(R)-Morpholin-2-ylmethanol(R)202937-46-0>97%Enamine, Combi-Blocks
(S)-3-tert-Butylmorpholine(S)1217830-05-9>97%Enamine

Scientific Integrity & Logic: A Self-Validating Workflow for Incorporating Chiral Morpholines

The successful integration of a chiral morpholine building block into a drug discovery campaign requires a rigorous, self-validating workflow. This process begins with the strategic selection of the building block and extends through synthesis, purification, and final compound characterization.

Pillar 1: Expertise & Experience in Scaffold Selection

The choice of a specific chiral morpholine is not arbitrary; it is a hypothesis-driven decision.

  • Causality: If the goal is to improve solubility and metabolic stability while presenting a vector for diversification into a solvent-exposed region, an N-unsubstituted, C-2 functionalized morpholine (e.g., (S)-morpholin-2-ylmethanol) is a logical starting point. The hydroxyl group provides a convenient handle for subsequent chemistry. Conversely, if the aim is to probe a hydrophobic pocket adjacent to a hydrogen-bond donor/acceptor on the target protein, a C-3 substituted morpholine with an appropriate lipophilic group might be selected. The inherent basicity of the morpholine nitrogen (pKa ≈ 8.7) is a key consideration, as it will likely be protonated at physiological pH.[3]

Pillar 2: Trustworthiness through Rigorous Quality Control

The enantiomeric purity of the starting building block is paramount. Contamination with the undesired enantiomer can lead to misleading structure-activity relationship (SAR) data and, in later stages, significant regulatory hurdles.

  • Self-Validating Protocol:

    • Supplier Validation: Source building blocks from reputable suppliers who provide a detailed Certificate of Analysis (CoA) specifying enantiomeric excess (ee) or optical purity, along with the analytical method used for its determination (e.g., chiral HPLC, SFC, or NMR with a chiral shift reagent).[4]

    • In-House Verification: It is best practice to independently verify the enantiopurity of the initial batch of any critical building block. Chiral chromatography is the gold standard.

    • Stereochemical Integrity Monitoring: Throughout the synthetic sequence, it is crucial to use reaction conditions that do not compromise the stereocenter. For example, reactions involving strong bases or high temperatures should be carefully evaluated for potential epimerization. A simple achiral chromatographic analysis of the reaction mixture can often reveal the formation of a new diastereomer if one is created in the reaction.

Pillar 3: Authoritative Grounding & Comprehensive References

The synthesis of chiral morpholines is a well-documented field, with numerous enantioselective methods reported.[8][13] These methods often rely on organocatalysis or transition-metal catalysis to set the stereocenter with high fidelity.[8][13] Understanding the underlying synthetic routes used by commercial suppliers can provide confidence in the material's quality and scalability.

The workflow for selecting and validating a chiral morpholine building block is depicted in the following diagram.

G Figure 2. Workflow for Selection and Validation of Chiral Morpholine Building Blocks cluster_0 Selection Phase cluster_1 Validation & Synthesis Phase cluster_2 Characterization Phase A Define Project Goal (e.g., improve solubility, probe pocket) B Hypothesize Scaffold (e.g., C-2 vs C-3 sub, R vs S) A->B C Survey Commercial Availability (Suppliers, Purity, Scale) B->C D Procure Building Block C->D E Verify Identity & Purity (CoA, NMR, LC-MS) D->E F Confirm Enantiopurity (Chiral HPLC/SFC) E->F G Synthetic Elaboration F->G H Monitor Stereochemical Integrity G->H I Purify Final Compound H->I J Confirm Structure & Purity I->J K Biological Screening J->K

Caption: Workflow for selection and validation of chiral morpholine building blocks.

Experimental Protocols: Verification of Enantiomeric Purity

The following is a representative protocol for the verification of the enantiomeric purity of a chiral morpholine building block using chiral Supercritical Fluid Chromatography (SFC).

Objective: To determine the enantiomeric excess (% ee) of a commercial sample of (R)-3-methylmorpholine.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of (R)-3-methylmorpholine at 1 mg/mL in methanol.

    • Prepare a sample of the corresponding racemate, (rac)-3-methylmorpholine, at 1 mg/mL in methanol to establish peak separation.

  • SFC System & Conditions:

    • Instrument: Agilent 1260 Infinity II SFC or equivalent.

    • Column: Chiralpak AD-H, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Supercritical CO₂ (A) and Methanol with 0.1% Isopropylamine (B).

    • Gradient: Isocratic, 15% B.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 5 µL.

  • Procedure:

    • Inject the racemic sample to determine the retention times of the (R)- and (S)-enantiomers.

    • Inject the commercial (R)-3-methylmorpholine sample.

    • Integrate the peak areas for both enantiomers in the sample chromatogram.

  • Calculation of Enantiomeric Excess (% ee):

    • % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100

Expected Outcome: The chromatogram of the racemic sample should show two well-resolved peaks of approximately equal area. The chromatogram of the enantiopure sample should show one major peak corresponding to the desired enantiomer, with a very small or non-existent peak for the minor enantiomer, confirming an ee of >98%.

Conclusion

The commercial availability of a diverse array of chiral morpholine building blocks has significantly empowered medicinal chemists. By understanding the strategic value of different substitution patterns and adhering to a rigorous, self-validating workflow for their selection and implementation, research organizations can accelerate their drug discovery programs. The ability to readily source high-purity, enantiomerically defined morpholine scaffolds allows for a more rapid and confident exploration of chemical space, ultimately increasing the probability of identifying novel, effective, and safe therapeutic agents.

References

A Senior Application Scientist's Guide to the Structural Elucidation of N-Boc Protected Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Morpholine Scaffold and the Indispensable N-Boc Group

In the landscape of modern drug discovery and medicinal chemistry, the morpholine heterocycle is a privileged scaffold. Its unique physicochemical properties—a weak basic nitrogen, an opposing ether oxygen, and a flexible chair-like conformation—allow it to improve aqueous solubility, metabolic stability, and blood-brain barrier permeability in drug candidates.[1] Consequently, morpholine derivatives are integral to a vast array of clinically significant molecules.

The synthesis of these complex molecules necessitates a robust strategy for protecting the reactive secondary amine of the morpholine ring. The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous choice for this role.[2][3] Its stability to a wide range of nucleophilic and basic conditions, coupled with its straightforward removal under mild acidic conditions, makes it an ideal temporary mask.[2][3][4][5]

However, the successful synthesis of a novel N-Boc protected morpholine derivative is only half the battle. Unambiguous confirmation of its structure is a critical, non-negotiable step to ensure the integrity of subsequent biological and pharmacological studies. This guide provides an in-depth, integrated approach to the structural elucidation of these compounds, grounded in the principles of spectroscopic and spectrometric analysis. We will move beyond mere data reporting to explain the causal relationships behind the observed phenomena, empowering researchers to interpret their data with confidence.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Elucidation

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule.[6] For N-Boc protected morpholines, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) experiments provides a complete picture of the molecule's connectivity and conformation.[7]

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides the initial, high-level overview of the molecule's proton framework. In a typical N-Boc morpholine, the signals can be segmented into two key regions: the morpholine ring protons and the Boc group protons.

  • Morpholine Ring Protons: The morpholine ring typically adopts a chair conformation.[8][9][10] Due to the influence of the nitrogen and oxygen heteroatoms, the protons on the carbons adjacent to the oxygen (C2/C6) are deshielded and appear downfield, typically in the range of 3.6-3.8 ppm . The protons on the carbons adjacent to the nitrogen (C3/C5) are also deshielded by the electron-withdrawing carbamate group and resonate at approximately 3.4-3.6 ppm . These signals often appear as complex multiplets or apparent triplets due to coupling between adjacent axial and equatorial protons.[10][11]

  • N-Boc Group Protons: The most prominent feature of the spectrum is a large singlet corresponding to the nine equivalent protons of the tert-butyl group. This signal is characteristically found in the upfield region, around 1.4-1.5 ppm .

¹³C NMR Spectroscopy: Defining the Carbon Skeleton

The ¹³C NMR spectrum, often acquired with proton decoupling, reveals each unique carbon environment in the molecule.

  • Morpholine Ring Carbons: Similar to the proton spectrum, the carbons adjacent to the oxygen (C2/C6) are the most downfield within the ring system, typically appearing around 67-68 ppm . The carbons adjacent to the nitrogen (C3/C5) are shifted downfield by the Boc group and are found in the range of 44-46 ppm .

  • N-Boc Group Carbons: The Boc group presents two highly diagnostic signals: the quaternary carbon of the tert-butyl group at approximately 80 ppm and the carbamate carbonyl carbon (C=O) significantly downfield, around 154-155 ppm . The methyl carbons of the tert-butyl group appear around 28 ppm .

Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Morpholine H2/H63.6 - 3.867 - 68
Morpholine H3/H53.4 - 3.644 - 46
Boc Group (CH₃)₃1.4 - 1.5~28
Boc Group C (CH₃)₃-~80
Boc Group C=O-154 - 155
Table 1: Typical ¹H and ¹³C NMR chemical shift ranges for N-Boc protected morpholine.
2D NMR Spectroscopy: Assembling the Puzzle

While 1D NMR provides the pieces, 2D NMR shows how they connect.[6][12][13] For this class of molecules, two experiments are essential for unambiguous assignment.

  • COSY (Correlation Spectroscopy): This homonuclear experiment maps out all ¹H-¹H coupling networks.[14] It will show a clear correlation (cross-peak) between the protons at C2/C6 and their neighbors at C3/C5, confirming the connectivity within the morpholine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton signal directly to the carbon to which it is attached.[14] By using HSQC, one can definitively assign the proton signals at ~3.7 ppm to the carbon signal at ~67 ppm (C2/C6) and the protons at ~3.5 ppm to the carbons at ~45 ppm (C3/C5).

Protocol 1: Systematic NMR Analysis of a Novel N-Boc Morpholine Derivative

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure adequate signal-to-noise and resolution. Integrate all signals and assign the large singlet at ~1.45 ppm to the 9 protons of the Boc group. Use this as the reference for the relative integration of the morpholine protons (which should sum to 8 protons).

  • ¹³C{¹H} and DEPT-135 Acquisition: Acquire a proton-decoupled ¹³C spectrum to identify all carbon signals. Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. This will confirm the four CH₂ signals of the morpholine ring.

  • COSY Acquisition: Run a standard gradient-selected COSY experiment. Identify the cross-peaks connecting the two distinct multiplet systems of the morpholine ring, confirming their adjacent relationship.

  • HSQC Acquisition: Run a standard gradient-selected HSQC experiment. Use the resulting correlation map to definitively link each proton multiplet to its corresponding carbon signal identified in the ¹³C spectrum.

  • Data Interpretation: Synthesize all data to create a complete, unambiguous assignment of all ¹H and ¹³C signals in the molecule.

Chapter 2: Mass Spectrometry (MS) - Confirming Mass and Unveiling Fragmentation

Mass spectrometry is a destructive technique that provides two critical pieces of information: the exact molecular weight of the compound and, through fragmentation analysis, key structural motifs.[15]

High-Resolution Mass Spectrometry (HRMS)

The first and most crucial MS experiment is to determine the exact mass of the molecule using a soft ionization technique like Electrospray Ionization (ESI) coupled with a high-resolution analyzer (e.g., Orbitrap or TOF).[16][17][18] HRMS provides a mass measurement accurate to several decimal places, which allows for the unambiguous determination of the compound's elemental composition.[19][20] This is the foundational data point that validates the molecular formula predicted from the synthesis.

Tandem MS (MS/MS): The Diagnostic Fragmentation of the N-Boc Group

The N-Boc group exhibits a highly characteristic and predictable fragmentation pattern under collision-induced dissociation (CID) in a tandem mass spectrometer. This pattern serves as a powerful diagnostic tool.

The primary fragmentation pathway involves the loss of neutral fragments from the protonated molecular ion [M+H]⁺:

  • Loss of Isobutylene (56 Da): The most common initial fragmentation is the loss of isobutylene (C₄H₈) via a McLafferty-like rearrangement, resulting in a carbamic acid intermediate [M+H - 56]⁺.[21]

  • Loss of Carbon Dioxide (44 Da): The unstable carbamic acid intermediate readily loses CO₂, resulting in the protonated morpholine fragment [M+H - 100]⁺.

  • Formation of the tert-Butyl Cation (m/z 57): A competing fragmentation pathway is the direct cleavage of the C-O bond to generate the highly stable tert-butyl cation, which gives a prominent peak at m/z 57.

Ion/Fragment Description Typical m/z
[M+H]⁺Protonated Molecular IonCalculated MW + 1.0073
[M+Na]⁺Sodiated AdductCalculated MW + 22.9892
[M+H - 56]⁺Loss of isobutylene[M+H]⁺ - 56.0626
[M+H - 100]⁺Loss of isobutylene + CO₂[M+H]⁺ - 100.0524
[C₄H₉]⁺tert-butyl cation57.0704
Table 2: Common and diagnostic ions observed in the ESI-MS/MS of N-Boc protected morpholines.

Chapter 3: Infrared (IR) Spectroscopy - A Quick Check for Key Functional Groups

While less detailed than NMR or MS, Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique perfect for confirming the presence of key functional groups. For an N-Boc protected morpholine, the spectrum is dominated by a few highly characteristic absorption bands.

The most crucial peak is the strong, sharp carbonyl (C=O) stretch of the carbamate group . This band typically appears in the range of 1680-1700 cm⁻¹ .[22][23] Its presence is a clear indication that the Boc group has been successfully installed. Other important vibrations include the C-O-C ether stretches of the morpholine ring (around 1115 cm⁻¹) and the C-H stretches of the alkyl groups (around 2850-2980 cm⁻¹).[24]

Functional Group Vibration Type Characteristic Frequency (cm⁻¹)
Carbamate C=OStretch1680 - 1700 (Strong, Sharp)
Morpholine C-O-CAsymmetric Stretch~1115 (Strong)
Alkyl C-HStretch2850 - 2980 (Medium-Strong)
Table 3: Key diagnostic IR absorption bands for N-Boc protected morpholines.

Chapter 4: An Integrated Strategy for Self-Validating Structural Elucidation

No single technique provides absolute proof. True confidence in a structure comes from the seamless integration of complementary data, where each result validates the others. The following workflow represents a robust, self-validating system for structural confirmation.

IntegratedWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data Data Interpretation & Validation Purified_Sample Purified Compound IR FTIR Spectroscopy Purified_Sample->IR HRMS High-Resolution MS Purified_Sample->HRMS NMR 1D & 2D NMR Purified_Sample->NMR Data_IR Confirm C=O (Boc Group Present) IR->Data_IR MSMS Tandem MS (MS/MS) HRMS->MSMS Data_HRMS Determine Elemental Composition HRMS->Data_HRMS Data_NMR Determine C-H Framework & Connectivity NMR->Data_NMR Data_MSMS Confirm Boc Fragmentation (m/z 57, M-56, M-100) MSMS->Data_MSMS Final_Structure Confirmed Structure Data_IR->Final_Structure Validates Data_HRMS->Final_Structure Validates Data_MSMS->Final_Structure Validates Data_NMR->Final_Structure Validates

References

Methodological & Application

Application Notes and Protocols: Incorporation of 4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate as a Constrained Peptidomimetic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural, constrained amino acid analogues into peptides is a cornerstone strategy in modern drug discovery for enhancing therapeutic properties such as metabolic stability, target affinity, and cell permeability. This guide provides a comprehensive technical overview and detailed protocols for the use of 4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate , a valuable heterocyclic building block, in solid-phase peptide synthesis (SPPS). As this commercially available compound is a methyl ester, this document is structured into two primary parts: (1) a robust protocol for the selective saponification of the methyl ester to the free carboxylic acid necessary for peptide coupling, and (2) a detailed methodology for the incorporation of the resulting constrained amino acid, N-Boc-morpholine-2-carboxylic acid , into a growing peptide chain using standard Boc-SPPS chemistry.

Introduction: The Value of Conformational Constraint

Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates. However, their application is often limited by poor metabolic stability due to enzymatic degradation and low bioavailability stemming from their inherent flexibility.[1] Introducing conformational constraints into the peptide backbone is a proven strategy to overcome these limitations.[2] By "locking" the peptide into a bioactive conformation, researchers can significantly enhance resistance to proteases, improve binding affinity for the target, and modulate pharmacokinetic properties.[2][3]

The morpholine scaffold, a privileged heterocycle in medicinal chemistry, offers an exceptional tool for creating such constrained peptidomimetics.[4] The defined chair-like conformation of the morpholine ring can mimic secondary structures like β-turns, which are crucial for many protein-protein interactions.[5] The building block This compound provides access to an N-terminally protected (Boc) morpholine-based amino acid analogue. Its incorporation into a peptide sequence imparts a rigid, defined turn, making it an excellent tool for designing potent and stable peptide-based therapeutics.

Part 1: Preparation of the Active Building Block via Saponification

The starting material, this compound, contains a methyl ester at the 2-position. For use in standard peptide synthesis, this ester must be hydrolyzed to a free carboxylic acid to allow for activation and subsequent amide bond formation. The tert-butyloxycarbonyl (Boc) protecting group on the morpholine nitrogen is acid-labile and must remain intact during this process. Therefore, a mild, base-catalyzed hydrolysis (saponification) is required. Lithium hydroxide (LiOH) is the base of choice for this transformation, as it effectively hydrolyzes esters under conditions that preserve the Boc group.[6]

Protocol 1: Selective Methyl Ester Hydrolysis

This protocol details the conversion of the methyl ester to the corresponding carboxylic acid, N-Boc-morpholine-2-carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Deionized water (DI H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator, magnetic stirrer, separatory funnel

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq.) in a 3:1:1 mixture of THF:MeOH:H₂O (e.g., for 1 gram of starting material, use 10 mL of the solvent mixture). Stir at room temperature until fully dissolved.

  • Saponification: Add LiOH·H₂O (1.5 - 2.0 eq.) to the solution. Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% EtOAc in hexanes). The product (carboxylic acid) will have a lower Rf value than the starting ester. The reaction is typically complete within 2-4 hours.

  • Work-up - Quenching and Solvent Removal: Once the reaction is complete, carefully add 1 M HCl to quench the excess LiOH and neutralize the carboxylate salt until the pH is ~3-4. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF and MeOH.

  • Extraction: Transfer the remaining aqueous solution to a separatory funnel. Extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with DI H₂O (1 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-morpholine-2-carboxylic acid as a solid or viscous oil.

  • Characterization: The product can be used in the next step without further purification if deemed sufficiently pure by ¹H NMR and LC-MS analysis.

ReagentAbbreviationMolar Mass ( g/mol )Role
This compoundBoc-Morph-OMe245.27Starting Material
Lithium Hydroxide MonohydrateLiOH·H₂O41.96Saponification Reagent (Base)
TetrahydrofuranTHF72.11Organic Co-solvent
N-Boc-morpholine-2-carboxylic acidBoc-Morph-OH231.24Final Product / SPPS Building Block

Part 2: Incorporation into Peptides via Boc-SPPS

With the free carboxylic acid in hand, the constrained morpholine amino acid can be incorporated into a peptide sequence using the Boc Solid-Phase Peptide Synthesis (Boc-SPPS) methodology. This process involves the stepwise assembly of amino acids on an insoluble resin support.[7] The core cycle consists of (1) Nα-Boc deprotection with trifluoroacetic acid (TFA), (2) neutralization, and (3) coupling of the next Boc-protected amino acid.[8]

Diagram: Boc-SPPS Workflow

SPPS_Workflow cluster_cycle Iterative SPPS Cycle Deprotection 1. Nα-Boc Deprotection (TFA in DCM) Wash1 Wash (DCM, IPA, DCM) Deprotection->Wash1 Neutralization 2. Neutralization (DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling 3. Coupling (Boc-Morph-OH + Activator) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Wash3->Deprotection Next Amino Acid Final Peptide Elongated by one Morpholine Unit Start Resin-Bound Peptide (Free N-terminus) Cleavage Final Cleavage & Purification (HF or TFMSA)

Caption: General workflow for incorporating an amino acid in Boc-SPPS.

Protocol 2: Solid-Phase Incorporation of N-Boc-morpholine-2-carboxylic acid

This protocol details a single coupling cycle for the prepared morpholine building block.

Materials:

  • Peptide-resin with a free N-terminal amine (e.g., synthesized on Merrifield or PAM resin)

  • N-Boc-morpholine-2-carboxylic acid (Boc-Morph-OH, prepared in Part 1)

  • Coupling Activator: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Solvents: DCM (Dichloromethane), DMF (N,N-Dimethylformamide), IPA (Isopropanol)

  • Deprotection Reagent: 50% TFA (Trifluoroacetic acid) in DCM

  • SPPS reaction vessel, shaker

Procedure:

  • Resin Preparation: Start with the peptide-resin from the previous cycle, which has undergone Boc deprotection and neutralization, presenting a free N-terminal amine. Ensure the resin is well-swollen in DCM.

  • Amino Acid Activation:

    • In a separate vessel, dissolve N-Boc-morpholine-2-carboxylic acid (2.0 eq. relative to resin loading) and HBTU (1.9 eq.) in a minimal amount of DMF.

    • Add DIEA (3.0 eq.) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction:

    • Drain the solvent from the swollen peptide-resin.

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the mixture on a shaker for 1-2 hours at room temperature. Due to the potential steric hindrance of the cyclic amino acid, a longer coupling time or a double coupling may be necessary.[9]

  • Monitoring the Coupling:

    • After the coupling time, take a small sample of resin beads and perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step with a fresh solution of activated amino acid.

  • Washing:

    • Once coupling is complete, drain the reaction solution.

    • Wash the peptide-resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:

      • DMF (3x)

      • DCM (3x)

  • Next Cycle: The peptide-resin is now ready for the next cycle of deprotection and coupling for the subsequent amino acid in the sequence.

Diagram: Coupling Reaction

Caption: Schematic of the coupling step in SPPS.

Final Cleavage and Purification

Once the entire peptide sequence is assembled, the final step is to cleave the peptide from the solid support and remove all side-chain protecting groups simultaneously. For Boc-SPPS, this is typically achieved using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[10]

Cleavage Cocktail:

  • A typical cleavage cocktail for peptides without sensitive residues (like Cys, Met, Trp) is 90% HF and 10% anisole (as a scavenger).

  • The choice of cocktail must be optimized based on the full peptide sequence.[11]

After cleavage, the crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[11][12] The final product's identity and purity should be confirmed by mass spectrometry and analytical HPLC.

Conclusion and Outlook

The use of This compound provides a powerful and accessible route to novel peptidomimetics. By first preparing the active carboxylic acid building block via a straightforward saponification, researchers can readily incorporate this constrained, heterocyclic scaffold into peptide sequences using well-established Boc-SPPS protocols. The resulting modified peptides are expected to exhibit enhanced stability and conformational rigidity, making them promising candidates for drug discovery and development. This methodology expands the chemical space available to peptide chemists, enabling the rational design of next-generation therapeutic peptides with superior drug-like properties.

References

Chiral Morpholines in Asymmetric Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold in Asymmetric Synthesis

The morpholine moiety is a privileged heterocyclic motif frequently encountered in pharmaceuticals, agrochemicals, and other biologically active compounds.[1] The introduction of chirality into the morpholine scaffold can have profound effects on a molecule's biological activity and pharmacokinetic properties, making the development of efficient and stereoselective synthetic routes to chiral morpholines a critical endeavor in modern medicinal and process chemistry.[1] Beyond their role as chiral building blocks, morpholine derivatives are emerging as versatile ligands and organocatalysts in asymmetric catalysis, offering unique steric and electronic properties to control the stereochemical outcome of chemical transformations.

This technical guide provides a comprehensive overview of the application of chiral morpholines in asymmetric catalysis, with a focus on both their synthesis via catalytic asymmetric methods and their subsequent use as powerful organocatalysts. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and present data to guide researchers in leveraging this important class of molecules.

Part 1: Catalytic Asymmetric Synthesis of Chiral Morpholines

The enantioselective synthesis of chiral morpholines can be broadly approached by establishing the key stereocenters before, during, or after the cyclization of the morpholine ring. Among these strategies, the asymmetric hydrogenation of unsaturated morpholine precursors represents a highly efficient and atom-economical "after cyclization" approach.[2]

Asymmetric Hydrogenation of Dehydromorpholines

Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral N-heterocycles.[2] The direct asymmetric hydrogenation of dehydromorpholines (1,4-oxazines) provides a direct route to enantioenriched 2-substituted morpholines, which are valuable intermediates for bioactive compounds.[2]

Causality of Experimental Choices: The success of this transformation hinges on the selection of an appropriate chiral ligand that can effectively differentiate between the two faces of the prochiral enamine substrate. Chiral bisphosphine ligands with large bite angles, such as SKP, have proven to be particularly effective in combination with rhodium catalysts.[2] The large bite angle of the ligand creates a well-defined chiral pocket around the metal center, forcing the substrate to coordinate in a specific orientation, thereby directing the hydrogen addition to one face of the double bond with high fidelity. The choice of solvent is also critical; non-coordinating solvents like dichloromethane (DCM) are preferred to avoid competition with the substrate for coordination to the rhodium center.[2]

Experimental Workflow: Asymmetric Hydrogenation of a Dehydromorpholine

G cluster_prep Catalyst and Substrate Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Purification catalyst [Rh(cod)2]SbF6 and (R,R,R)-SKP ligand in DCM autoclave Charge autoclave with catalyst solution and substrate solution catalyst->autoclave substrate N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine (1a) in DCM substrate->autoclave hydrogenation Pressurize with H2 (50 atm) Stir at room temperature for 12h autoclave->hydrogenation depressurize Depressurize and vent autoclave hydrogenation->depressurize concentrate Concentrate the reaction mixture in vacuo depressurize->concentrate purify Purify by flash column chromatography (petroleum ether/ethyl acetate) concentrate->purify product Obtain chiral N-Cbz-2-phenylmorpholine (2a) purify->product

Caption: Workflow for the asymmetric hydrogenation of a dehydromorpholine.

Detailed Protocol: Asymmetric Hydrogenation of N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine [2]

  • Catalyst Preparation: In a glovebox, a solution of [Rh(cod)2]SbF6 (2.8 mg, 0.005 mmol, 1.0 mol%) and (R,R,R)-SKP (3.7 mg, 0.0055 mmol, 1.1 mol%) in anhydrous and degassed dichloromethane (DCM, 1.0 mL) is stirred for 20 minutes at room temperature.

  • Reaction Setup: A solution of N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine (1a) (147.5 mg, 0.5 mmol, 1.0 equiv.) in DCM (1.0 mL) is added to a glass vial inside a stainless-steel autoclave.

  • Hydrogenation: The catalyst solution is added to the autoclave. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to 50 atm of H2. The reaction mixture is stirred at room temperature for 12 hours.

  • Work-up and Purification: The autoclave is carefully depressurized and vented. The reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to afford the chiral N-Cbz-2-phenylmorpholine (2a).

  • Analysis: The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation: Substrate Scope of Asymmetric Hydrogenation [2]

EntrySubstrate (Dehydromorpholine)ProductYield (%)ee (%)
1N-Cbz-6-phenyl-N-Cbz-2-phenyl->9995
2N-Cbz-6-(4-fluorophenyl)-N-Cbz-2-(4-fluorophenyl)->9992
3N-Cbz-6-(4-chlorophenyl)-N-Cbz-2-(4-chlorophenyl)->9994
4N-Cbz-6-(4-methylphenyl)-N-Cbz-2-(4-methylphenyl)->9996
5N-Cbz-6-(2-methylphenyl)-N-Cbz-2-(2-methylphenyl)->9999

Part 2: Chiral Morpholines as Organocatalysts

While the synthesis of chiral morpholines is of significant interest, their direct application as organocatalysts in asymmetric transformations is a burgeoning field. Chiral morpholine derivatives, particularly those incorporating other functional groups, can act as effective catalysts for a variety of reactions, most notably in enamine and iminium ion catalysis.

Asymmetric Michael Addition of Aldehydes to Nitroolefins

The Michael addition of aldehydes to nitroolefins is a powerful C-C bond-forming reaction that generates synthetically valuable γ-nitro aldehydes. The development of organocatalysts that can control the stereochemistry of this reaction is of high importance. Recently, chiral β-morpholine amino acids have been identified as highly efficient organocatalysts for this transformation.[3]

Causality of Experimental Choices: While morpholine-based enamines are generally less nucleophilic than their pyrrolidine counterparts due to the electron-withdrawing effect of the oxygen atom and the pyramidalization of the nitrogen, the incorporation of a carboxylic acid functionality in the β-position of the morpholine ring is crucial for high catalytic activity and stereoselectivity.[1][4] This carboxylic acid is believed to participate in the transition state, activating the nitroolefin through hydrogen bonding and orienting the reactants for a highly stereoselective attack. The steric bulk on the morpholine ring, derived from the parent amino acid used in its synthesis, plays a key role in shielding one face of the enamine, leading to high diastereo- and enantioselectivity.[1]

Reaction Mechanism: Chiral Morpholine-Catalyzed Michael Addition

G cluster_cycle Catalytic Cycle catalyst Chiral Morpholine Amino Acid Catalyst enamine Enamine Formation catalyst->enamine aldehyde Aldehyde aldehyde->enamine nitroolefin Nitroolefin michael Michael Addition (Stereodetermining Step) nitroolefin->michael product γ-Nitro Aldehyde enamine->michael Re-face attack hydrolysis Hydrolysis michael->hydrolysis hydrolysis->catalyst Catalyst Regeneration hydrolysis->product

Caption: Catalytic cycle for the asymmetric Michael addition.

Detailed Protocol: Asymmetric Michael Addition of Propanal to β-Nitrostyrene [3]

  • Reaction Setup: To a solution of (E)-β-nitrostyrene (30 mg, 0.2 mmol, 1.0 equiv.) in toluene (0.5 mL) in a screw-cap vial is added propanal (23 mg, 0.4 mmol, 2.0 equiv.).

  • Catalyst Addition: The chiral β-morpholine amino acid catalyst (derived from L-tert-leucine, 1 mol%) and N-methylmorpholine (NMM, 1 mol%) are added to the reaction mixture.

  • Reaction: The vial is sealed, and the mixture is stirred at room temperature for the time indicated by TLC monitoring (typically 24-48 hours).

  • Work-up and Purification: Upon completion, the reaction mixture is directly loaded onto a silica gel column and purified by flash chromatography (hexanes/ethyl acetate = 9:1) to afford the γ-nitro aldehyde product.

  • Analysis: The diastereomeric ratio (dr) is determined by ¹H NMR spectroscopy of the crude reaction mixture. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Data Presentation: Catalyst Performance in the Asymmetric Michael Addition [3]

EntryAldehydeNitroolefinCatalyst Loading (mol%)dr (syn/anti)ee (syn) (%)
1Propanalβ-Nitrostyrene195:595
2Butanalβ-Nitrostyrene196:494
3Isovaleraldehydeβ-Nitrostyrene199:199
4Propanal(E)-1-nitro-2-(4-chlorophenyl)ethene194:696
5Propanal(E)-1-nitro-2-(4-methoxyphenyl)ethene195:593

Conclusion

Chiral morpholines represent a valuable and increasingly important class of molecules in the field of asymmetric catalysis. Their efficient synthesis through methods like asymmetric hydrogenation provides access to key chiral building blocks. Furthermore, their application as organocatalysts, particularly in Michael addition reactions, demonstrates their potential to mediate complex bond formations with high levels of stereocontrol. The modular nature of the morpholine scaffold allows for fine-tuning of steric and electronic properties, promising the development of even more powerful and selective catalysts in the future. This guide serves as a foundational resource for researchers looking to explore the rich and rewarding chemistry of chiral morpholines in their own synthetic endeavors.

References

Application Notes and Protocols for the Synthesis of Morpholine-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine and its derivatives are cornerstone scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Their unique physicochemical properties, including metabolic stability, aqueous solubility, and favorable hydrogen bonding capacity, make them privileged structures in drug design. Specifically, morpholine-2-carboxylic acid and its esters serve as conformationally constrained amino acid bioisosteres, offering a valuable tool for modulating peptide and small molecule properties to enhance potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth exploration of key reaction mechanisms and detailed protocols for the synthesis of these valuable heterocyclic motifs, grounded in mechanistic understanding and practical application.

I. Diastereoselective Synthesis from Amino Alcohols and α-Ketoesters: The Ring-Opening of 2-Tosyl-1,2-Oxazetidine

A powerful strategy for accessing 3-substituted morpholine-2-carboxylic acid esters involves the ring-opening of a 2-tosyl-1,2-oxazetidine with α-formyl carboxylates. This method provides a novel umpolung approach to constructing the morpholine core.

Mechanistic Insights

The reaction is initiated by the deprotonation of the α-formyl carboxylate by a base, such as potassium carbonate, to form an enolate. This enolate then acts as a nucleophile, attacking the nitrogen atom of the 2-tosyl-1,2-oxazetidine. This is followed by a cascade of bond rearrangements, leading to the formation of the morpholine ring. The stereochemical outcome of the reaction is influenced by the substitution on the starting materials.

Visualizing the Mechanism: Ring-Opening of 2-Tosyl-1,2-Oxazetidine

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack and Ring Opening cluster_2 Step 3: Ring Closure start α-Formyl Carboxylate + K₂CO₃ enolate Enolate Intermediate start->enolate Deprotonation intermediate1 Initial Adduct enolate->intermediate1 Nucleophilic Attack on N oxazetidine 2-Tosyl-1,2-Oxazetidine oxazetidine->intermediate1 intermediate2 Rearranged Intermediate intermediate1->intermediate2 Bond Reorganization product 3-Substituted Morpholine-2-carboxylate intermediate2->product Intramolecular Cyclization

Caption: Mechanism of morpholine synthesis via oxazetidine ring opening.

Experimental Protocol: Synthesis of Methyl 4-Tosyl-3-methylmorpholine-2-carboxylate[1]
  • Reagent Preparation:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve methyl 2-methyl-3-oxopropanoate (1.39 g, 11.7 mmol) in a suitable anhydrous solvent.

    • In a separate flask, prepare a suspension of potassium carbonate (1.94 g, 14.0 mmol) in the same solvent.

  • Reaction Execution:

    • To the suspension of potassium carbonate, add a solution of 2-tosyl-1,2-oxazetidine (2.50 g, 11.7 mmol).

    • Cool the mixture to the desired temperature (e.g., 0 °C) and add the solution of methyl 2-methyl-3-oxopropanoate dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

  • Work-up and Purification:

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired morpholine derivative.

Quantitative Data
Entryα-Formyl CarboxylateProductYield (%)Diastereomeric Ratio (dr)
1Methyl 2-methyl-3-oxopropanoateMethyl 4-tosyl-3-methylmorpholine-2-carboxylate723.4:1
2Ethyl 2-methyl-3-oxopropanoateEthyl 4-tosyl-3-methylmorpholine-2-carboxylate86-

II. Synthesis from Amino Acids via Intramolecular Cyclization

A straightforward and widely used method for the synthesis of morpholine-2-carboxylic acid derivatives is the intramolecular cyclization of an N-substituted amino acid derivative, often starting from a readily available chiral amino acid like L-serine.[1]

Mechanistic Insights

This strategy typically involves a two-step process:

  • N-Alkylation: The amino group of the starting amino acid ester (e.g., L-serine tert-butyl ester) is acylated with a bifunctional reagent, such as chloroacetyl chloride. This introduces a haloalkyl group onto the nitrogen atom.

  • Intramolecular Cyclization: The hydroxyl group of the serine backbone, acting as a nucleophile, displaces the halide in an intramolecular SN2 reaction to form the morpholine ring. This cyclization is typically promoted by a base (e.g., sodium ethoxide) to deprotonate the hydroxyl group, enhancing its nucleophilicity. The use of a chiral starting material like L-serine allows for the synthesis of enantiomerically pure morpholine derivatives.

Visualizing the Workflow: Synthesis from L-Serine

G cluster_0 Step 1: Protection & Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction & Deprotection serine L-Serine serine_ester L-Serine tert-butyl ester serine->serine_ester Esterification n_chloroacetyl N-Chloroacetyl-L-serine tert-butyl ester serine_ester->n_chloroacetyl Acylation with Chloroacetyl Chloride cyclization_intermediate Alkoxide Intermediate n_chloroacetyl->cyclization_intermediate Deprotonation with NaOEt morpholinone (S)-5-Oxo-3-morpholinyl carboxylic acid tert-butyl ester cyclization_intermediate->morpholinone Intramolecular SN2 Cyclization morpholine_ester (S)-3-Morpholinyl carboxylic acid tert-butyl ester morpholinone->morpholine_ester Reduction (e.g., NaBH₄/AlCl₃) final_product (S)-3-Morpholinyl carboxylic acid morpholine_ester->final_product Ester Hydrolysis (e.g., HCl/MeOH) G cluster_0 Catalyst Activation & Imine Formation cluster_1 Key Bond Formation cluster_2 Ring Closure diazomalonate Diazomalonate cu_carbene Copper Carbene diazomalonate->cu_carbene cu_catalyst Cu(I) Catalyst cu_catalyst->cu_carbene insertion_product Insertion Product cu_carbene->insertion_product amino_alcohol Amino Alcohol + Aldehyde imino_alcohol Imino Alcohol amino_alcohol->imino_alcohol Condensation imino_alcohol->insertion_product Reaction with Carbene enolate_intermediate Malonate Enolate Intermediate insertion_product->enolate_intermediate Rearrangement product Highly Substituted Morpholine enolate_intermediate->product Intramolecular Cyclization product->cu_catalyst Catalyst Regeneration

References

Navigating the N-Boc Deprotection of Morpholine-2,4-dicarboxylates: A Detailed Guide to Protocols and Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Morpholine-2,4-dicarboxylates are valuable intermediates in the synthesis of a wide array of biologically active molecules and pharmaceutical agents. The strategic removal of the N-tert-butoxycarbonyl (N-Boc) protecting group is a critical step in their elaboration. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective and selective N-Boc deprotection of this class of compounds, addressing common challenges and offering detailed, field-proven protocols.

The Central Role of N-Boc Deprotection

The N-Boc group is a cornerstone of modern organic synthesis, prized for its stability under a range of conditions and its facile cleavage under acidic treatment.[1] In the context of morpholine-2,4-dicarboxylates, the deprotection unmasks the secondary amine, paving the way for further functionalization and the construction of more complex molecular architectures. However, the presence of two ester functionalities on the morpholine ring introduces a key challenge: the potential for concomitant ester hydrolysis under the acidic conditions required for Boc removal.[1][2] This guide will explore methodologies to achieve selective N-Boc deprotection while preserving the integrity of the ester groups.

Understanding the Mechanism of Acid-Mediated N-Boc Deprotection

The cleavage of the N-Boc group is typically initiated by protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation weakens the C-O bond, leading to the loss of a stable tert-butyl cation, which subsequently forms isobutylene and carbon dioxide, liberating the free amine.[3] The resulting amine is typically isolated as the corresponding salt of the acid used in the deprotection step.[3]

Selecting the Optimal Deprotection Strategy: A Comparative Overview

The choice of deprotection protocol is paramount and depends on the specific substrate, the desired salt form of the product, and the presence of other acid-sensitive functional groups. Two primary methods have proven to be both common and effective for the deprotection of N-Boc protected amines.

Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely employed and generally efficient method for Boc deprotection.[3] However, the strong acidity of TFA can sometimes lead to the undesired hydrolysis of the ester groups in morpholine-2,4-dicarboxylates.[2] Careful control of reaction time and temperature is crucial to minimize this side reaction.[2]

Method 2: Hydrochloric Acid (HCl) in 1,4-Dioxane

A solution of HCl in an anhydrous organic solvent like 1,4-dioxane offers a potent alternative for Boc deprotection.[4] This method often results in the precipitation of the product as its hydrochloride salt, which can simplify purification.[1] Anecdotal evidence from the scientific community suggests that HCl in dioxane can sometimes be a cleaner method for Boc removal compared to TFA/DCM, especially on a smaller scale.

The following table provides a comparative summary of these two primary deprotection protocols:

ParameterProtocol 1: TFA in DCMProtocol 2: HCl in 1,4-Dioxane
Primary Reagent Trifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane
Typical Conditions 20-50% TFA in DCM, 0 °C to room temperature, 30 min - 4 h4M HCl in 1,4-dioxane, room temperature, 1 - 16 h
Advantages - Fast reaction times- Volatile reagents, easy to remove in vacuo- Often cleaner reaction profile- Product may precipitate as HCl salt, aiding purification
Disadvantages - Strong acidity can lead to ester hydrolysis- TFA salts can be oily and difficult to handle- Longer reaction times may be required- Dioxane is a peroxide-forming solvent and requires careful handling
Work-up Aqueous base wash to neutralize TFA or trituration to isolate TFA saltFiltration of precipitated HCl salt or evaporation and trituration

Experimental Protocols

Herein, we provide detailed, step-by-step methodologies for the N-Boc deprotection of a representative morpholine-2,4-dicarboxylate, dimethyl 4-(tert-butoxycarbonyl)morpholine-2,4-dicarboxylate.

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol outlines the deprotection of dimethyl 4-(tert-butoxycarbonyl)morpholine-2,4-dicarboxylate to yield dimethyl morpholine-2,4-dicarboxylate trifluoroacetate salt.

Materials:

  • Dimethyl 4-(tert-butoxycarbonyl)morpholine-2,4-dicarboxylate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Dissolve dimethyl 4-(tert-butoxycarbonyl)morpholine-2,4-dicarboxylate (1.0 eq) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (10-20 eq) to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.

  • Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene or isopropanol.

  • To isolate the trifluoroacetate salt, dissolve the resulting oil in a minimal amount of DCM and add diethyl ether until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford dimethyl morpholine-2,4-dicarboxylate as its trifluoroacetate salt.

Protocol 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol describes the deprotection of dimethyl 4-(tert-butoxycarbonyl)morpholine-2,4-dicarboxylate to yield dimethyl morpholine-2,4-dicarboxylate hydrochloride salt.

Materials:

  • Dimethyl 4-(tert-butoxycarbonyl)morpholine-2,4-dicarboxylate

  • 4M HCl in 1,4-dioxane

  • Methanol (optional, as a co-solvent)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

Procedure:

  • To a stirred solution of dimethyl 4-(tert-butoxycarbonyl)morpholine-2,4-dicarboxylate (1.0 eq) in a round-bottom flask, add a solution of 4M HCl in 1,4-dioxane (4-10 eq). Methanol can be added as a co-solvent to improve solubility if needed.[4]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 16 hours.[4]

  • Often, the hydrochloride salt of the product will precipitate directly from the reaction mixture.

  • Upon completion, dilute the reaction mixture with diethyl ether to further promote precipitation.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield dimethyl morpholine-2,4-dicarboxylate as its hydrochloride salt.

Critical Considerations and Troubleshooting

  • Stability of the Morpholine Ring: The morpholine ring is generally stable under the acidic conditions used for N-Boc deprotection. However, prolonged exposure to very strong acids at elevated temperatures should be avoided to prevent any potential ring-opening side reactions.

  • Ester Hydrolysis: As previously mentioned, this is a primary concern. To mitigate this, it is recommended to perform the deprotection at lower temperatures (e.g., 0 °C) and to carefully monitor the reaction to avoid extended reaction times.[2] If ester hydrolysis remains a significant issue, exploring milder deprotection reagents such as oxalyl chloride in methanol may be a viable alternative.[5]

  • Work-up and Purification: The resulting amine salts can sometimes be hygroscopic or form oils. Trituration with a non-polar solvent like diethyl ether is often effective for inducing precipitation.[6] For purification of the free base, a basic aqueous work-up (e.g., washing with saturated sodium bicarbonate solution) can be employed, followed by extraction with an organic solvent.[7] However, care must be taken as the basic conditions could potentially lead to hydrolysis of the ester groups. Purification of the hydrochloride salt can often be achieved by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the key steps in the N-Boc deprotection and subsequent purification of morpholine-2,4-dicarboxylates.

Deprotection_Workflow cluster_reaction N-Boc Deprotection cluster_workup Work-up & Isolation cluster_purification Purification (Optional) Start N-Boc Protected Morpholine-2,4-dicarboxylate Reagent Acidic Reagent (TFA/DCM or HCl/Dioxane) Start->Reagent Add Reaction Stir at 0°C to RT Monitor by TLC/LC-MS Reagent->Reaction Evaporation Evaporation of Solvent & Excess Acid Reaction->Evaporation Precipitation Precipitation with Anti-solvent (e.g., Ether) Evaporation->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Recrystallization Recrystallization Drying->Recrystallization If necessary Final_Product Pure Morpholine-2,4-dicarboxylate Salt Drying->Final_Product Direct Isolation Recrystallization->Final_Product

Caption: General workflow for the N-Boc deprotection of morpholine-2,4-dicarboxylates.

Conclusion

The N-Boc deprotection of morpholine-2,4-dicarboxylates is a fundamental transformation that requires careful consideration of the reaction conditions to ensure high yields and purity. By selecting the appropriate acidic reagent and judiciously controlling the reaction parameters, researchers can effectively unmask the morpholine nitrogen for subsequent synthetic manipulations while preserving the integrity of the ester functionalities. The protocols and insights provided in this application note serve as a valuable resource for navigating this critical synthetic step.

References

Application Notes & Protocols: Harnessing Morpholine Scaffolds in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine heterocycle has emerged as a "privileged scaffold" in modern medicinal chemistry, particularly in the design of kinase inhibitors.[1][2][3][4] Its unique physicochemical and structural properties frequently contribute to enhanced potency, selectivity, and favorable pharmacokinetic profiles, making it a cornerstone in the development of targeted cancer therapies.[1][3][5] This guide provides an in-depth exploration of the strategic use of morpholine in kinase inhibitor design, offering detailed protocols for synthesis and evaluation. We will delve into the causal mechanisms behind its efficacy and provide actionable methodologies for researchers in the field.

The Rationale: Why Morpholine is a Privileged Scaffold in Kinase Inhibitor Design

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. Small molecule inhibitors that target the ATP-binding site of kinases have revolutionized treatment paradigms. The incorporation of a morpholine ring into these inhibitors is a deliberate strategy rooted in several key advantages:

  • Enhanced Solubility and Physicochemical Properties: The morpholine moiety, with its ether oxygen and secondary amine, strikes a favorable balance between hydrophilicity and lipophilicity.[6][7] This often leads to improved aqueous solubility, a critical factor for oral bioavailability and formulation development.[8][9]

  • Metabolic Stability: The morpholine ring is generally stable to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer in vivo half-life for the drug candidate.[7]

  • Key Binding Interactions: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming crucial interactions with hinge region residues in the ATP-binding pocket of many kinases.[6][9] This interaction is a recurring theme in the crystal structures of numerous kinase-inhibitor complexes and is often essential for high-affinity binding.[6][9]

  • Vector for SAR Exploration: The nitrogen atom of the morpholine ring provides a convenient attachment point for various substituents, allowing for extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.[7]

A prime example of the successful application of the morpholine scaffold is in the development of inhibitors for the Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway, a critical regulator of cell growth and proliferation that is frequently overactive in cancer.[10][11]

The PI3K/mTOR Signaling Pathway: A Key Target for Morpholine-Containing Inhibitors

The PI3K/Akt/mTOR pathway is a central node in cellular signaling, integrating signals from growth factors and nutrients to control cell proliferation, survival, and metabolism. Its aberrant activation is a common driver of tumorigenesis.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation 4EBP1->Proliferation Inhibits (when unphosphorylated) Morpholine_Inhibitor Morpholine-Containing Inhibitor Morpholine_Inhibitor->PI3K Morpholine_Inhibitor->mTORC1 Morpholine_Inhibitor->mTORC2

Caption: The PI3K/mTOR signaling pathway and points of inhibition.

Many successful PI3K and mTOR inhibitors incorporate a morpholine moiety, which often forms a key hydrogen bond with the hinge region of the kinase domain.[6][9] This interaction is critical for the potency of these inhibitors.

Medicinal Chemistry and SAR: Optimizing Morpholine-Based Inhibitors

The morpholine scaffold is a versatile building block that allows for systematic modification to explore the SAR of a compound series. A common strategy involves a central core, such as a pyrimidine or triazine, to which the morpholine and other functional groups are attached.

Case Study: Morpholino-Triazine PI3K Inhibitors

The morpholino-triazine scaffold has been extensively explored for the development of PI3K inhibitors.[10][11] A notable example is ZSTK474, a potent pan-PI3K inhibitor.[12] Structure-activity relationship studies on ZSTK474 and its analogs have revealed the critical role of the morpholine groups.[12][13]

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)Reference
ZSTK474 (1) 5.020.83.919.8[12]
Analog 2a (piperazine) >180>1500>140>1500[12]
Analog 2b (N-acetyl-piperazine) 2.9211115[12]
Analog 6a (ethanolamine) 9.9>1009.850[12]
Analog 6b (diethanolamine) 3.7>10010.114.6[12]

Data compiled from reference[12]. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

The data clearly demonstrates that replacing a morpholine group with a piperazine (Analog 2a) leads to a significant loss of activity.[12] This highlights the importance of the oxygen atom for binding. However, N-acetylation of the piperazine (Analog 2b) restores potency, suggesting that the acetyl group can mimic the hydrogen bond accepting properties of the morpholine oxygen.[12]

Synthetic Protocols for Incorporating the Morpholine Scaffold

The versatility of the morpholine scaffold is also due to the facile synthetic routes for its incorporation into drug candidates.[1][3][5] Nucleophilic aromatic substitution (SNAr) is a commonly employed method.

General Workflow for Synthesis

Synthesis_Workflow Starting_Material Dihalogenated Core (e.g., Dichloropyrimidine) Step1 SNAr with Morpholine Starting_Material->Step1 Intermediate1 Monosubstituted Intermediate Step1->Intermediate1 Step2 SNAr with Second Amine Intermediate1->Step2 Final_Product Final Morpholine-Containing Inhibitor Step2->Final_Product

Caption: A generalized synthetic workflow for morpholine inhibitors.

Protocol: Synthesis of a 2,4-Disubstituted Pyrimidine Core

This protocol describes a general method for the synthesis of a pyrimidine scaffold with a morpholine at the C4 position and a variable amine at the C2 position.

Materials:

  • 2,4-Dichloropyrimidine

  • Morpholine

  • Desired primary or secondary amine (R-NHR')

  • Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Monosubstitution with Morpholine

    • Dissolve 2,4-dichloropyrimidine (1.0 eq) in NMP or DMF.

    • Add morpholine (1.1 eq) and DIPEA (1.2 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Upon completion, pour the reaction mixture into water and extract with EtOAc (3x).

    • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography (e.g., using a gradient of EtOAc in hexanes) to yield 4-(2-chloropyrimidin-4-yl)morpholine.

  • Step 2: Disubstitution with the Second Amine

    • Dissolve the 4-(2-chloropyrimidin-4-yl)morpholine intermediate (1.0 eq) in NMP or DMF.

    • Add the desired amine (R-NHR') (1.2 eq) and DIPEA (1.5 eq).

    • Heat the reaction mixture to 80-120 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

    • Work-up the reaction as described in Step 1.

    • Purify the crude product by silica gel chromatography to obtain the final 2,4-disubstituted pyrimidine product.

Self-Validation: The identity and purity of the intermediate and final products should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Biochemical and Cellular Evaluation of Morpholine-Containing Inhibitors

Once synthesized, the novel compounds must be evaluated for their biological activity. This typically involves a tiered approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cellular assays to assess on-target effects in a more complex biological system.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the IC50 value of a compound against a specific kinase using a commercially available luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay).

Materials:

  • Kinase enzyme of interest

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well microplates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Transfer a small volume (e.g., 1 µL) of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control.

  • Kinase Reaction:

    • Prepare a kinase/substrate mixture in the appropriate assay buffer.

    • Add the kinase/substrate mixture to the wells containing the compounds.

    • Prepare an ATP solution in the assay buffer.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to all wells. Incubate for 30 minutes at room temperature.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the amount of ADP produced, and thus to the kinase activity.

    • Normalize the data to the positive (no inhibitor) and negative (no kinase) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cellular Target Engagement Assay (Western Blot)

This protocol describes how to assess the ability of a compound to inhibit the phosphorylation of a downstream target of the kinase in a cellular context.

Materials:

  • Cancer cell line expressing the target kinase.

  • Cell culture medium and supplements.

  • Test compounds.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (total and phosphorylated forms of the downstream target).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours). Include a DMSO-treated control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4 °C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and then add the ECL substrate.

    • Detect the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against the total target protein as a loading control.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total proteins.

    • Normalize the phosphorylated protein signal to the total protein signal for each sample.

    • A dose-dependent decrease in the phosphorylation of the target protein indicates successful target engagement by the inhibitor.

Conclusion

The morpholine scaffold is a powerful tool in the medicinal chemist's arsenal for the design of potent and selective kinase inhibitors.[1][3] Its favorable physicochemical properties, metabolic stability, and ability to form key interactions in the kinase active site have led to its inclusion in numerous clinical candidates and approved drugs.[1][14] By understanding the rationale behind its use and employing robust synthetic and evaluation protocols, researchers can continue to leverage the "privileged" nature of the morpholine ring to develop the next generation of targeted therapies.

References

Synthetic Routes to Functionalized 2-Substituted Morpholines: An Application Note for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Morpholine Scaffold in Drug Discovery

The morpholine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of bioactive compounds and FDA-approved drugs.[1][2][3][4] Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and the ability to act as a hydrogen bond acceptor, make it an invaluable component in the design of novel therapeutics.[2][5] Specifically, functionalization at the 2-position of the morpholine ring offers a strategic vector for modulating pharmacological activity and optimizing pharmacokinetic profiles. This application note provides a comprehensive overview of key synthetic strategies for accessing functionalized 2-substituted morpholines, with a focus on methodologies that offer high levels of stereochemical control and broad substrate scope. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for their implementation in a research setting.

Strategic Approaches to the Synthesis of 2-Substituted Morpholines

The construction of the 2-substituted morpholine core can be broadly categorized into several strategic approaches, each with its own set of advantages and considerations. The choice of a particular synthetic route is often dictated by the desired substitution pattern, the required stereochemistry, and the availability of starting materials.

Asymmetric Hydrogenation of Dehydromorpholines: A Gateway to Chiral Scaffolds

One of the most elegant and efficient methods for the enantioselective synthesis of 2-substituted morpholines is the asymmetric hydrogenation of dehydromorpholine precursors.[6][7][8][9] This strategy is particularly powerful as it allows for the direct installation of a stereocenter at the C2 position with high fidelity.

Causality of Experimental Choices: The success of this transformation hinges on the selection of a suitable chiral catalyst, typically a rhodium complex with a bulky bisphosphine ligand. The large bite angle of the ligand creates a chiral pocket around the metal center, which effectively discriminates between the two faces of the prochiral enamine substrate during the hydrogenation process. The N-acyl protecting group on the dehydromorpholine is crucial for activating the double bond towards hydrogenation and for influencing the conformational preference of the substrate, thereby enhancing enantioselectivity.

Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation of N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine

This protocol is adapted from the work of Li et al. and demonstrates a highly efficient method for the synthesis of a chiral 2-phenylmorpholine derivative.[6][7][8]

Materials:

  • N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine (1.0 equiv)

  • [Rh(COD)2]BF4 (0.01 equiv)

  • (R)-SKP (a chiral bisphosphine ligand) (0.011 equiv)

  • Dichloromethane (DCM), anhydrous

  • Hydrogen gas (high pressure)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, a high-pressure autoclave is charged with N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine (e.g., 0.2 mmol, 59.5 mg), [Rh(COD)2]BF4 (0.002 mmol, 0.8 mg), and (R)-SKP (0.0022 mmol, 1.6 mg).

  • Anhydrous DCM (2.0 mL) is added, and the vessel is sealed.

  • The autoclave is removed from the glovebox and connected to a hydrogen line.

  • The vessel is purged with hydrogen gas three times.

  • The reaction is pressurized to 50 atm with hydrogen and stirred at room temperature for 12 hours.

  • After releasing the pressure, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired (R)-N-Cbz-2-phenylmorpholine.

Expected Outcome: This procedure typically yields the product in quantitative conversion with excellent enantioselectivity (up to 99% ee).[6][7]

Diastereoselective Synthesis via Ring-Opening of Tosyl-Oxazetidine

A modular and diastereoselective approach to polysubstituted morpholines has been developed, commencing with the ring-opening of a 2-tosyl-1,2-oxazetidine.[5] This method provides access to conformationally rigid morpholine hemiaminals, which can be further elaborated.

Causality of Experimental Choices: The reaction is initiated by a base-catalyzed cascade reaction between the tosyl-oxazetidine and an α-formyl carboxylate. The diastereoselectivity of the process is governed by the avoidance of pseudo A1,3 strain between the C-3 substituent and the N-tosyl group, as well as the anomeric effect of the oxygen atoms in the resulting hemiaminal intermediate.[5]

Protocol 2: Base-Catalyzed Cascade Reaction for Morpholine Hemiaminal Synthesis

This protocol is based on the work of Kőnig et al. and provides a route to a key morpholine hemiaminal intermediate.[5]

Materials:

  • 2-Tosyl-1,2-oxazetidine (1.0 equiv)

  • Methyl 2-formylpropanoate (1.2 equiv)

  • Potassium carbonate (K2CO3) (1.2 equiv)

  • 1,4-Dioxane, anhydrous

Procedure:

  • To a solution of 2-tosyl-1,2-oxazetidine (e.g., 0.25 mmol, 53.3 mg) in anhydrous 1,4-dioxane (0.5 mL) is added methyl 2-formylpropanoate (0.30 mmol, 34.8 mg) and potassium carbonate (0.30 mmol, 41.5 mg).

  • The reaction mixture is stirred at room temperature overnight.

  • The reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product, a diastereomeric mixture of the morpholine hemiaminal, can be purified by column chromatography or used directly in subsequent transformations.

Expected Outcome: This reaction typically proceeds in good yield, providing a diastereomeric mixture of the morpholine hemiaminal.[5] The diastereomeric ratio can be determined by NMR analysis of the crude product.

De Novo Assembly via Multicomponent Reactions

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to the rapid assembly of complex molecules from simple starting materials.[2][10] The Ugi tetrazole reaction followed by an intramolecular SN2 cyclization is a notable MCR strategy for the de novo synthesis of highly substituted morpholines.[2][10]

Causality of Experimental Choices: This two-step, one-pot procedure leverages the power of the Ugi reaction to bring together four components: an amine (e.g., ethanolamine), an aldehyde or ketone, an isocyanide, and an azide source (e.g., sodium azide). The resulting α-acylamino amide intermediate is then subjected to a base-induced intramolecular cyclization to forge the morpholine ring. The choice of a hydroxy-functionalized amine is critical for the final ring-closing step.

Protocol 3: Ugi Tetrazole Reaction and Subsequent Cyclization to a 2-Substituted Morpholine

This protocol is a generalized procedure based on the work of Dömling and coworkers.[2][10]

Materials:

  • Ethanolamine (1.0 equiv)

  • An aldehyde (e.g., benzaldehyde) (1.0 equiv)

  • An isocyanide (e.g., benzyl isocyanide) (1.0 equiv)

  • Sodium azide (NaN3) (1.0 equiv)

  • Methanol (MeOH)

  • Sodium hydride (NaH) (1.5 equiv)

  • Acetonitrile (MeCN), anhydrous

Procedure: Step 1: Ugi Tetrazole Reaction

  • To a solution of ethanolamine (e.g., 1.0 mmol, 61 mg) in methanol (1.0 M) is added the aldehyde (1.0 mmol, e.g., 106 mg for benzaldehyde), the isocyanide (1.0 mmol, e.g., 117 mg for benzyl isocyanide), and sodium azide (1.0 mmol, 65 mg).

  • The reaction mixture is stirred at room temperature for 18 hours.

  • The solvent is removed under reduced pressure, and the crude Ugi adduct is obtained. This intermediate can be purified by filtration through a short silica plug.

Step 2: Intramolecular Cyclization

  • The crude Ugi adduct is dissolved in anhydrous acetonitrile.

  • The solution is cooled to 0 °C, and sodium hydride (1.5 equiv, e.g., 60 mg of a 60% dispersion in mineral oil) is added portion-wise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The reaction is carefully quenched with water and extracted with ethyl acetate.

  • The combined organic layers are dried, filtered, and concentrated. The residue is purified by flash column chromatography to yield the desired 2-substituted morpholine.

Expected Outcome: This MCR approach provides access to a wide range of substituted morpholines in moderate to good yields.[10]

Visualization of Synthetic Strategies

Synthetic_Strategies cluster_0 Asymmetric Hydrogenation cluster_1 Diastereoselective Synthesis cluster_2 Multicomponent Reaction Dehydromorpholine Dehydromorpholine ChiralMorpholine Chiral 2-Substituted Morpholine Dehydromorpholine->ChiralMorpholine [Rh]-Chiral Ligand, H2 Oxazetidine Tosyl-Oxazetidine Hemiaminal Morpholine Hemiaminal Oxazetidine->Hemiaminal Base FormylEster α-Formyl Ester FormylEster->Hemiaminal Base Amine Ethanolamine UgiAdduct Ugi Adduct Amine->UgiAdduct Ugi Reaction Aldehyde Aldehyde Aldehyde->UgiAdduct Ugi Reaction Isocyanide Isocyanide Isocyanide->UgiAdduct Ugi Reaction Azide Azide Azide->UgiAdduct Ugi Reaction MCR_Morpholine 2-Substituted Morpholine UgiAdduct->MCR_Morpholine Base-induced Cyclization

Caption: Key synthetic strategies for accessing 2-substituted morpholines.

Data Summary and Comparison

Synthetic StrategyKey FeaturesStereocontrolSubstrate ScopeTypical Yields
Asymmetric Hydrogenation Enantioselective synthesis of chiral morpholines.Excellent (up to 99% ee).[6][7]Good for various substituted dehydromorpholines.High to quantitative.[6][7]
Diastereoselective Synthesis Modular approach to conformationally rigid morpholines.Good diastereoselectivity.[5]Broad scope for α-formyl esters.Good.[5]
Multicomponent Reactions Rapid assembly of complex morpholines from simple inputs.Generally low to moderate unless chiral components are used.Wide range of aldehydes and isocyanides.[2][10]Moderate to good.[2][10]

Conclusion and Future Perspectives

The synthesis of functionalized 2-substituted morpholines is a dynamic area of research, driven by the continued importance of this scaffold in drug discovery. The methodologies presented herein, including asymmetric hydrogenation, diastereoselective cyclizations, and multicomponent reactions, provide a robust toolkit for medicinal chemists to access a diverse array of these valuable compounds. Future efforts in this field will likely focus on the development of even more efficient, sustainable, and stereoselective methods, such as those employing photocatalysis or electrochemical synthesis, to further expand the accessible chemical space of 2-substituted morpholines.[11][12]

References

Catalytic Methods for the Construction of Chiral Morpholine Rings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Chiral Morpholine Scaffold

The morpholine ring is a cornerstone structural motif in modern medicinal chemistry, integral to the framework of numerous approved drugs and clinical candidates.[1][2] Its presence often imparts favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles. When chirality is introduced to the morpholine core, the specific stereochemistry of its substituents can dramatically influence biological activity and target selectivity.[1] This stereochemical sensitivity underscores the critical need for robust and efficient catalytic asymmetric methods to access enantioenriched morpholine derivatives. This guide provides an in-depth overview of contemporary catalytic strategies, complete with field-proven insights and detailed protocols for researchers in synthetic and medicinal chemistry.

Strategic Overview: Catalytic Pathways to Chiral Morpholines

The asymmetric construction of the morpholine ring can be broadly categorized by the timing of the stereocenter-forming event relative to the cyclization. Key strategies include:

  • Stereocenter formation before cyclization: A chiral fragment is prepared and then cyclized to form the morpholine ring.

  • Stereocenter formation during cyclization: An achiral precursor undergoes an enantioselective cyclization, such as an intramolecular addition or substitution, to forge the ring and the stereocenter simultaneously.[3][4]

  • Stereocenter formation after cyclization: A pre-formed unsaturated morpholine ring (a dehydromorpholine) is asymmetrically functionalized, most commonly via asymmetric hydrogenation.[3][4]

This guide will focus on the latter two approaches, which leverage the power of asymmetric catalysis to achieve high levels of efficiency and enantiocontrol. We will explore leading transition-metal-catalyzed and organocatalytic methodologies.

G cluster_main Catalytic Strategies for Chiral Morpholines cluster_TM Transition-Metal Catalysis cluster_Organo Organocatalysis Main Asymmetric Synthesis of Chiral Morpholines TM Transition-Metal Catalysis Main->TM Utilizes d-block metals Organo Organocatalysis Main->Organo Metal-free approach Rh Rhodium-Catalyzed Asymmetric Hydrogenation TM->Rh RuTi Ru/Ti Tandem Hydroamination/ATH TM->RuTi Ir Iridium-Catalyzed Allylic Substitution TM->Ir Halo Enantioselective Halocyclization Organo->Halo Aza Asymmetric Aza-Michael Addition Organo->Aza CPA Chiral Phosphoric Acid Catalysis Organo->CPA

Figure 1: Overview of major catalytic approaches.

Part 1: Transition-Metal Catalyzed Strategies

Transition-metal catalysis offers powerful, atom-economical pathways to chiral morpholines, often characterized by high turnover numbers and exceptional enantioselectivity.[5][6] Metals like rhodium, ruthenium, and iridium, paired with chiral ligands, are at the forefront of this field.

Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydromorpholines

Asymmetric hydrogenation is a premier strategy for installing chirality after the heterocyclic ring has been formed.[3][4] This method is highly efficient and atom-economical.[4] The development of rhodium catalysts bearing chiral bisphosphine ligands with large bite angles, such as SKP, has been a breakthrough for the synthesis of 2-substituted chiral morpholines—a challenging substrate class due to steric hindrance and the electron-rich nature of the enamine double bond.[3][4][7]

Causality Behind Experimental Choices:

  • Catalyst System: A cationic rhodium precursor, [Rh(COD)2]SbF6 or [Rh(COD)2]BF4, is used to generate the active cationic Rh(I) species in situ.[1][8]

  • Chiral Ligand: The (R,R,R)-SKP ligand is crucial. Its large bite angle is thought to create a chiral pocket that effectively differentiates the enantiotopic faces of the dehydromorpholine substrate, leading to high enantioselectivity.[3][7][8]

  • Substrate: An N-acyl directing group (e.g., Cbz) on the dehydromorpholine is essential for activating the otherwise unreactive enamine double bond towards hydrogenation.[3][4]

  • Conditions: High hydrogen pressure is required to drive the reaction to completion, while dichloromethane (DCM) is a common solvent choice for its ability to dissolve the catalyst components and substrate.

G cluster_workflow Workflow: Rh-Catalyzed Asymmetric Hydrogenation A 1. Catalyst Preparation B 2. Substrate Addition A->B In glovebox C 3. Hydrogenation B->C Seal in autoclave D 4. Work-up & Purification C->D Depressurize & concentrate E Chiral Morpholine Product D->E Chromatography

Figure 2: Experimental workflow for hydrogenation.

Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation for 2-Substituted Morpholines [3][7][8]

  • Catalyst Pre-formation: In a nitrogen-filled glovebox, add [Rh(COD)2]BF4 (1.0 mol%) and (R,R,R)-SKP (1.05 mol%) to a Schlenk tube containing anhydrous, degassed dichloromethane (DCM). Stir the resulting solution at room temperature for 30 minutes.

  • Reaction Setup: In a separate vial, dissolve the N-Cbz-2-substituted-dehydromorpholine substrate (1.0 equiv) in anhydrous, degassed DCM.

  • Hydrogenation: Transfer the substrate solution to a high-pressure autoclave. Add the pre-formed catalyst solution via cannula. Seal the autoclave, purge with hydrogen gas (3-5 times), and then pressurize to 30-50 atm of H₂.

  • Reaction Monitoring: Stir the reaction at room temperature for 24-36 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 2-substituted morpholine.

  • Analysis: Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Summary: Rh-Catalyzed Hydrogenation

Substituent (R)Yield (%)ee (%)Reference
Phenyl9792[8]
4-Fluorophenyl9891[8]
4-Methoxyphenyl9792[8]
2-Thienyl9688[8]
Cyclohexyl9991[8]
Tandem Ti/Ru-Catalyzed Hydroamination/Asymmetric Transfer Hydrogenation

For the synthesis of 3-substituted morpholines, a powerful one-pot, two-catalyst tandem reaction has been developed.[9][10][11] This process first utilizes a titanium catalyst for an intramolecular hydroamination of an aminoalkyne to generate a cyclic imine intermediate.[1][9][10] This imine is then reduced in situ by a ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) to deliver the chiral morpholine.[1][9][10]

Causality Behind Experimental Choices:

  • Orthogonal Catalysts: The Ti and Ru catalysts are chosen for their compatibility and orthogonal reactivity. The Ti catalyst selectively mediates the C-N bond formation, while the Ru catalyst performs the asymmetric reduction without interfering with the first step.

  • Hydroamination Catalyst: A bis(amidate)bis(amido)Ti complex is effective for the initial cyclization.

  • ATH Catalyst: The Noyori-Ikariya catalyst, RuCl--INVALID-LINK--, is a well-established and highly effective catalyst for the asymmetric reduction of imines.[9][11]

  • Mechanism & Selectivity: Mechanistic studies suggest that a hydrogen-bonding interaction between the ether oxygen of the substrate and the N-H of the chiral Ts-DPEN ligand on the Ru catalyst is crucial for achieving high enantioselectivity.[9][10][12] This insight allows for the rational prediction of the product's absolute stereochemistry.[9][11]

G A Aminoalkyne Substrate B Cyclic Imine Intermediate A->B Ti-Catalyzed Hydroamination C Chiral Morpholine Product B->C Ru-Catalyzed Asymmetric Transfer Hydrogenation

Figure 3: Tandem catalytic sequence for 3-substituted morpholines.

Protocol 2: Tandem Hydroamination/Asymmetric Transfer Hydrogenation [9][10][11]

  • Reaction Setup: In a nitrogen-filled glovebox, add the ether-containing aminoalkyne substrate (1.0 equiv) and the Ti hydroamination catalyst (5 mol%) to an oven-dried Schlenk tube. Add anhydrous toluene.

  • Hydroamination: Heat the mixture to 110 °C and stir for 4-6 hours until full conversion of the starting material is observed (monitored by ¹H NMR or GC-MS).

  • Asymmetric Transfer Hydrogenation: Cool the reaction mixture to room temperature. Add the Ru-ATH catalyst, RuCl--INVALID-LINK-- (1 mol%), followed by a 5:2 mixture of formic acid and triethylamine (HCO₂H/NEt₃) as the hydrogen source.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reduction of the imine intermediate by TLC or GC-MS.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

  • Analysis: Determine the enantiomeric excess by chiral HPLC or GC analysis.

Data Summary: Tandem Ti/Ru Catalysis

Substituent (R)Yield (%)ee (%)Reference
Phenyl85>95[9]
4-Chlorophenyl82>95[9]
4-Methylphenyl88>95[9]
n-Butyl75>95[9]
Cyclohexyl78>95[9]

Part 2: Organocatalytic Strategies

Organocatalysis has surfaced as a powerful, metal-free alternative for asymmetric synthesis, offering mild reaction conditions and operational simplicity.[1] For morpholine synthesis, chiral amines and Brønsted acids have proven particularly effective.

Enantioselective Halocycloetherification

The construction of morpholines containing a quaternary stereocenter at the C2 position is a significant challenge. An elegant organocatalytic solution involves the asymmetric halocyclization of N-protected alkenols.[13][14] Cinchona alkaloid-derived catalysts are particularly adept at mediating this transformation.

Causality Behind Experimental Choices:

  • Catalyst: A phthalazine-bridged cinchona alkaloid derivative, such as (DHQD)2PHAL or its pseudoenantiomer, acts as a chiral base and phase-transfer catalyst. It activates the halogen source and orchestrates the enantioselective ring closure.

  • Halogen Source: N-Halosuccinimides (e.g., NCS, NBS) or reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) are used as electrophilic halogen sources.[14]

  • Mechanism: The proposed mechanism involves the formation of a chiral complex between the catalyst and the halogen source. This complex then delivers the electrophilic halogen to the alkene of the substrate, inducing a stereocontrolled intramolecular cyclization by the tethered nitrogen nucleophile.

Protocol 3: Organocatalytic Enantioselective Chlorocycloetherification [14]

  • Reaction Setup: To a vial, add the N-benzenesulfonyl (Bs)-protected alkenol substrate (1.0 equiv, 0.1 mmol), the cinchona alkaloid-derived phthalazine catalyst (5 mol%), and 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) (1.2 equiv).

  • Reaction Execution: Add CH₂Cl₂ (4 mL) and cool the mixture to -10 °C. Stir the reaction at this temperature, monitoring its progress by TLC.

  • Work-up: Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃ solution. Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess by chiral HPLC analysis.

Data Summary: Organocatalytic Halocyclization

Substituent (R¹)Substituent (R²)Yield (%)ee (%)Reference
PhenylMethyl9292[14]
4-BromophenylMethyl9592[14]
2-NaphthylMethyl9491[14]
PhenylEthyl9093[14]
PhenylBenzyl8890[14]
Chiral Phosphoric Acid-Catalyzed Aza-Benzilic Ester Rearrangement

Chiral phosphoric acids (CPAs) are exceptional Brønsted acid catalysts for a wide array of asymmetric transformations. A novel and powerful application is the enantioselective synthesis of C3-substituted morpholinones from glyoxals and 2-(arylamino)ethanols.[15][16] The reaction proceeds through a domino hetero-Diels-Alder-type [4+2] cycloaddition followed by an unprecedented asymmetric aza-benzilic ester rearrangement.[15][16]

Protocol 4: CPA-Catalyzed Synthesis of Chiral Morpholinones [15][16]

  • Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the chiral phosphoric acid catalyst (e.g., TRIP, 5 mol%).

  • Reagent Addition: Add the 2-(arylamino)ethan-1-ol (1.2 equiv) and the aryl/alkylglyoxal (1.0 equiv).

  • Solvent and Conditions: Add the solvent (e.g., toluene or CH₂Cl₂) and stir the reaction mixture at the specified temperature (e.g., 0 °C to room temperature) for the required time (typically 12-48 hours).

  • Work-up: After completion (monitored by TLC), concentrate the reaction mixture directly onto silica gel.

  • Purification: Purify the product by flash column chromatography.

  • Analysis: Determine the enantiomeric excess by chiral HPLC analysis. This method was featured in a concise synthesis of the neurokinin-1 receptor antagonist L-742,694.[15]

Conclusion and Future Outlook

The catalytic asymmetric synthesis of chiral morpholines has matured into a sophisticated field, providing powerful tools for drug discovery and development. Transition-metal catalysis, particularly with rhodium and tandem ruthenium systems, offers highly efficient and selective routes. Concurrently, organocatalysis provides complementary, metal-free strategies that excel under mild conditions, enabling the construction of complex substitution patterns like C2-quaternary centers. Future efforts will likely focus on expanding the substrate scope, reducing catalyst loadings, and developing novel catalytic cycles to access even more diverse and complex chiral morpholine scaffolds. The protocols and data presented herein serve as a robust foundation for researchers aiming to harness these cutting-edge methodologies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your target compound.

Proposed Synthetic Pathway

A robust and efficient synthesis of this compound can be envisioned in a two-stage process, beginning with the synthesis of the key intermediate, (S)-N-Boc-morpholine-2-carboxylic acid, followed by esterification. This pathway is advantageous as it builds upon established, high-yield procedures for analogous compounds and offers practical purification steps that avoid the need for chromatography in the initial stages.[1]

Synthetic Pathway cluster_0 Stage 1: Synthesis of (S)-N-Boc-morpholine-2-carboxylic acid cluster_1 Stage 2: Esterification Epichlorohydrin Epichlorohydrin Intermediate_1 N-(2-hydroxyethyl)- aziridine-2-carboxamide Epichlorohydrin->Intermediate_1 1. 2-Aminoethanol Aminoethanol 2-Aminoethanol Carboxylic_Acid (S)-N-Boc-morpholine- 2-carboxylic acid Intermediate_1->Carboxylic_Acid 2. Boc-protection & Ring Opening/Closing Carboxylic_Acid_2 (S)-N-Boc-morpholine- 2-carboxylic acid Final_Product 4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate Carboxylic_Acid_2->Final_Product 3. Methanol, Acid Catalyst

Caption: Proposed two-stage synthetic pathway.

Part 1: Detailed Experimental Protocols

Stage 1: Synthesis of (S)-N-Boc-morpholine-2-carboxylic acid

This stage is adapted from a concise synthesis of the target carboxylic acid, which is noted for its operational simplicity and avoidance of chromatography.[1]

Parameter Condition Notes
Reactants Epichlorohydrin, 2-Aminoethanol, Di-tert-butyl dicarbonate (Boc)₂O
Solvent e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)
Temperature 0 °C to Room TemperatureInitial reaction is often cooled, then allowed to warm.
Reaction Time 12-24 hoursMonitor by TLC for consumption of starting material.
Work-up Aqueous work-up followed by extraction.The product can often be isolated by precipitation.
Typical Yield High (literature reports for analogous compounds are often >80%)
Stage 2: Esterification

The esterification of the carboxylic acid to the methyl ester can be achieved through several methods. A common and effective method is the Fischer esterification.[2]

Parameter Condition Notes
Reactants (S)-N-Boc-morpholine-2-carboxylic acid, MethanolMethanol acts as both reactant and solvent.
Catalyst Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)A strong acid catalyst is required.
Temperature RefluxHeat is typically required to drive the equilibrium towards the product.
Reaction Time 4-12 hoursMonitor by TLC or LC-MS.
Work-up Neutralization, extraction, and purification by column chromatography.
Typical Yield 70-95%Yield is dependent on the efficiency of the reaction and purification.

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Stage 1: Synthesis of (S)-N-Boc-morpholine-2-carboxylic acid

Question 1: The initial reaction between epichlorohydrin and 2-aminoethanol is sluggish and gives a low yield of the intermediate.

  • Possible Cause: The nucleophilicity of the amine in 2-aminoethanol may be reduced, or the reaction conditions may not be optimal.

  • Troubleshooting & Optimization:

    • Temperature Control: Ensure the initial addition of 2-aminoethanol to epichlorohydrin is performed at a low temperature (e.g., 0 °C) to control the exothermic reaction, then allow the reaction to slowly warm to room temperature.

    • Solvent Choice: Aprotic solvents like THF or DCM are generally suitable. Ensure the solvent is dry.

    • Stoichiometry: A slight excess of 2-aminoethanol can be used to ensure complete consumption of the epichlorohydrin.

    • Alternative Strategy: Consider a two-step approach where the amine of 2-aminoethanol is first protected with a temporary protecting group to favor the reaction at the hydroxyl group, followed by deprotection and cyclization.

Question 2: The Boc-protection and cyclization step results in a mixture of products and a low yield of the desired carboxylic acid.

  • Possible Cause: Incomplete Boc-protection, side reactions such as the formation of N,N-di-Boc protected species, or incomplete cyclization.

  • Troubleshooting & Optimization:

    • Boc-protection Conditions: Use di-tert-butyl dicarbonate ((Boc)₂O) with a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the acid formed. The reaction is typically run in a solvent like DCM or THF at room temperature.[3]

    • Order of Addition: Add the (Boc)₂O slowly to the reaction mixture containing the intermediate from the first step.

    • Monitoring the Reaction: Carefully monitor the reaction by TLC to ensure complete consumption of the starting amine and formation of the N-Boc intermediate before proceeding with the work-up for cyclization.

    • pH Control during Work-up: The pH of the aqueous work-up is crucial for the ring-opening and closing cascade. Acidic conditions are generally required to facilitate the removal of the Boc group if it is not desired in the final product of this stage, however for the target molecule, the Boc group is kept. Basic conditions are then used to promote the intramolecular cyclization. Careful adjustment of pH is necessary to optimize the yield.

Troubleshooting_Boc_Protection Start Low Yield in Boc-Protection/ Cyclization Step Check_Boc Check for complete N-Boc protection by TLC Start->Check_Boc Incomplete_Boc Incomplete Protection Check_Boc->Incomplete_Boc Yes Side_Products Significant Side Products Check_Boc->Side_Products No Optimize_Boc Increase (Boc)₂O equivalents (1.1-1.5 eq) or reaction time. Incomplete_Boc->Optimize_Boc Optimize_Base Ensure adequate non-nucleophilic base is present (e.g., TEA, DIPEA). Incomplete_Boc->Optimize_Base Check_Purity Analyze side products by LC-MS to identify over-reaction or byproducts. Side_Products->Check_Purity Adjust_Workup Optimize pH during aqueous work-up to favor cyclization. Check_Purity->Adjust_Workup Purification_Strategy Consider alternative purification methods if isolation is difficult. Adjust_Workup->Purification_Strategy

Caption: Decision tree for troubleshooting the Boc-protection and cyclization step.

Stage 2: Esterification

Question 3: The Fischer esterification of the N-Boc-morpholine-2-carboxylic acid gives a low conversion to the methyl ester.

  • Possible Cause: The Fischer esterification is an equilibrium process, and the equilibrium may not be sufficiently shifted towards the product side.[2]

  • Troubleshooting & Optimization:

    • Excess Methanol: Use a large excess of methanol, which also serves as the solvent, to drive the equilibrium forward.[2]

    • Water Removal: Remove the water formed during the reaction. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

    • Catalyst Amount: Ensure a sufficient amount of a strong acid catalyst (e.g., a few drops of concentrated H₂SO₄ or a catalytic amount of TsOH) is used.

    • Reaction Time and Temperature: Increase the reaction time and ensure the reaction is at a steady reflux.

Question 4: I am observing significant decomposition or side products during the esterification.

  • Possible Cause: The acidic conditions of the Fischer esterification can sometimes lead to the cleavage of the acid-labile Boc protecting group.[4]

  • Troubleshooting & Optimization:

    • Milder Esterification Methods: If Boc deprotection is a significant issue, consider using milder esterification methods that do not require strong acidic conditions.

      • Diazomethane: This is a highly effective but hazardous reagent that reacts quickly at room temperature. It should be used with extreme caution and appropriate safety measures.

      • Alkyl Halides with a Base: Treat the carboxylic acid with a base like potassium carbonate or cesium carbonate in a solvent like DMF or acetonitrile, followed by the addition of methyl iodide or dimethyl sulfate.[5]

      • Coupling Reagents: Use standard peptide coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent like DMAP (4-dimethylaminopyridine) and methanol.[5][6]

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use a different protecting group for the nitrogen instead of Boc?

A1: Yes, other protecting groups can be used. The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in your molecule. The Carbobenzyloxy (Cbz) group is a common alternative, which is stable to acidic conditions but can be removed by catalytic hydrogenation. The choice of protecting group will influence the deprotection strategy later in your synthesis.

Q2: How can I best purify the final product, this compound?

A2: The final product is an ester and is likely to be a non-polar compound. Purification by silica gel column chromatography is the most common and effective method. A solvent system of ethyl acetate and hexanes is a good starting point for elution. The exact ratio will need to be determined by TLC analysis.

Q3: Is the stereochemistry at the 2-position of the morpholine ring important?

A3: The proposed synthesis starts from (S)-epichlorohydrin, which would lead to the (S)-enantiomer of the final product. If the (R)-enantiomer is desired, you should start with (R)-epichlorohydrin. If a racemic mixture is acceptable, you can start with racemic epichlorohydrin. The biological activity of chiral molecules is often dependent on their stereochemistry, so this is an important consideration in drug development.

Q4: What are the key safety precautions I should take during this synthesis?

A4: Standard laboratory safety practices should always be followed. Specific hazards in this synthesis include:

  • Epichlorohydrin: It is a toxic and carcinogenic compound and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Strong Acids: Concentrated sulfuric acid is highly corrosive. Handle with care and appropriate PPE.

  • Diazomethane (if used): It is explosive and highly toxic. It should only be handled by experienced personnel with specialized equipment.

References

Technical Support Center: Purification of Chiral Morpholine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of chiral morpholine intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating enantiomerically pure morpholine scaffolds, which are critical pharmacophores in medicinal chemistry.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

The basic nitrogen atom within the morpholine ring introduces unique challenges during purification, particularly in chromatographic methods, due to its potential for strong interactions with stationary phases.[2] This guide will equip you with the knowledge to anticipate these challenges and implement effective solutions.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when purifying chiral morpholine intermediates.

Q1: Why is my morpholine intermediate showing significant peak tailing on a standard silica gel column?

The basic nitrogen in the morpholine moiety can interact strongly with the acidic silanol groups on the surface of silica gel.[2] This acid-base interaction leads to non-ideal chromatographic behavior, such as peak tailing, streaking, and in some cases, irreversible adsorption of the compound to the column, resulting in poor separation and low recovery.[2]

Q2: How can I improve the peak shape of my morpholine compound during silica gel chromatography?

To counteract the strong interaction with silica, you can add a basic modifier to your mobile phase.[2] A common and effective strategy is to add a small amount, typically 0.1-2%, of triethylamine (Et3N) or a solution of ammonia in methanol.[2] These basic additives neutralize the acidic sites on the silica gel, leading to a more symmetrical peak shape and improved recovery of your compound.[2]

Q3: My chiral morpholine intermediate is highly water-soluble. What is the best way to extract it from an aqueous reaction mixture?

High water solubility can make extraction with non-polar organic solvents inefficient. To improve extraction efficiency, consider the following:

  • Salting Out: Add a significant amount of an inorganic salt, like sodium chloride (NaCl) or potassium carbonate (K2CO3), to the aqueous layer. This increases the ionic strength of the aqueous phase, reducing the solubility of your organic compound and promoting its partition into the organic layer.[2]

  • pH Adjustment: Since your compound is basic, adjusting the pH of the aqueous layer to be more basic (e.g., with NaOH or K2CO3) will ensure it is in its free base form. The free base is generally less water-soluble than its protonated salt form.[2]

  • Use of a More Polar Solvent: Solvents like dichloromethane (DCM) or chloroform can be more effective for extracting polar, basic compounds.[2]

Q4: What are the primary methods for resolving a racemic mixture of a chiral morpholine intermediate?

The most common and scalable techniques for chiral resolution include:

  • Chiral Chromatography: This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for this purpose.[3][4][5]

  • Diastereomeric Salt Resolution: This classical method involves reacting the racemic morpholine base with an enantiomerically pure chiral acid to form diastereomeric salts.[3][6] These diastereomers have different physical properties, such as solubility, and can often be separated by crystallization.[3][7]

Q5: How do I determine the enantiomeric excess (ee) of my purified morpholine intermediate?

Enantiomeric excess is a measure of the purity of a chiral substance.[8] It is most commonly determined using chiral HPLC or chiral SFC.[9] By separating the enantiomers, the relative peak areas can be used to calculate the ee. Other methods include NMR spectroscopy using chiral shift reagents and mass spectrometry.[10][11]

In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter with common purification techniques.

Troubleshooting Chiral HPLC Separations

Chiral HPLC is a cornerstone technique for both analytical determination of ee and preparative separation of enantiomers.[9][12][13] However, achieving good resolution can be challenging.

G

Caption: A logical workflow for troubleshooting poor resolution in chiral HPLC.

Problem Potential Cause Recommended Solution
No separation of enantiomers The chosen chiral stationary phase (CSP) is not suitable for the analyte.Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type).[14][15] Polysaccharide-based CSPs are often a good starting point due to their broad applicability.[15][16]
The mobile phase composition is incorrect.For normal-phase chromatography, vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the hydrocarbon solvent (e.g., hexane).[17] For reverse-phase, adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.
Poor resolution (Rs < 1.5) Suboptimal mobile phase strength or selectivity.Fine-tune the mobile phase composition. Small changes can have a large impact on selectivity.[15] Consider adding acidic or basic additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds like morpholines) to improve peak shape and interaction with the CSP.
Temperature is not optimal.Vary the column temperature. Lower temperatures often increase chiral selectivity, while higher temperatures can improve efficiency and peak shape.[18]
Flow rate is too high.Chiral separations often benefit from lower flow rates (e.g., 0.2-0.5 mL/min for a 4.6 mm ID column) as this allows more time for the enantiomers to interact with the CSP.[18]
Peak tailing or splitting Strong interactions between the basic morpholine and the CSP or residual silanol groups.Add a basic modifier like triethylamine or diethylamine to the mobile phase.[2] Ensure proper column equilibration. Some columns, particularly CHIROBIOTIC phases, may require longer equilibration times.[18] If the column has been used extensively, it may need regeneration.[19]
Sample is dissolved in a solvent stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent to avoid precipitation on the column.[20]
High backpressure Blockage of the column frit or stationary phase degradation.Reverse the column and flush with an appropriate solvent to dislodge any particulates from the inlet frit.[20] Ensure that the mobile phase is filtered and degassed. If using a coated CSP, ensure that only compatible solvents are used to prevent stripping of the stationary phase.[20]
Troubleshooting Diastereomeric Salt Crystallization

This classical resolution technique relies on the differential solubility of diastereomeric salts.[3][21] Success is often found through empirical screening of chiral resolving agents and crystallization solvents.

G

Caption: A typical workflow for chiral resolution via diastereomeric salt formation.

Problem Potential Cause Recommended Solution
No crystal formation The diastereomeric salts are too soluble in the chosen solvent.Try a less polar solvent or a mixture of solvents.[2] Slowly add an anti-solvent (a solvent in which the salts are insoluble) to the solution until it becomes cloudy, then heat until clear and allow to cool slowly.
The solution is not sufficiently concentrated or supersaturated.Carefully evaporate some of the solvent to increase the concentration. Ensure you are using the minimum amount of hot solvent to dissolve the salt.[2]
Presence of impurities inhibiting crystallization.Ensure the starting racemic morpholine is of high purity. An initial purification by standard chromatography may be necessary.[2]
Compound "oils out" instead of crystallizing The melting point of the diastereomeric salt is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a more dilute solution and cool very slowly.[2] Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.
Rapid cooling.Allow the solution to cool slowly to room temperature, then transfer to a refrigerator, and finally an ice bath to maximize crystal formation.[2]
Low yield of recovered crystals Significant solubility of the desired diastereomeric salt in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration.[2] Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[2]
Too much solvent was used initially.Use the minimum amount of hot solvent required for complete dissolution.[2]
Low enantiomeric excess (ee) of the resolved morpholine The solubility difference between the two diastereomeric salts is small in the chosen solvent.Screen a wider range of solvents and solvent mixtures.[21] Ternary phase diagrams can be constructed to identify optimal conditions.[3]
Co-precipitation of the undesired diastereomer.Perform multiple recrystallizations of the isolated diastereomeric salt to improve its purity.[22][23]
The chosen chiral resolving agent is not effective.Screen other commercially available chiral resolving agents (e.g., different tartaric acid derivatives, mandelic acid, camphorsulfonic acid).[6]

Experimental Protocols

Protocol 1: General Procedure for Chiral HPLC Method Screening
  • Column Selection: Begin with a polysaccharide-based chiral stationary phase (CSP), such as one derived from amylose or cellulose, as they have broad chiral recognition capabilities.[15]

  • Mobile Phase Preparation:

    • Normal Phase: Prepare mobile phases consisting of hexane with varying percentages of an alcohol modifier (e.g., 5%, 10%, 20% isopropanol or ethanol).

    • Reverse Phase: Prepare mobile phases of acetonitrile/water and methanol/water with varying compositions (e.g., 70/30, 50/50, 30/70).

  • Sample Preparation: Dissolve a small amount of the racemic morpholine intermediate in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Initial Screening:

    • Equilibrate the column with the first mobile phase for at least 10 column volumes (some columns may require longer).[18]

    • Inject the sample and run the analysis at a standard flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column) and ambient temperature.

    • If no separation is observed after 30 minutes, or if only a single sharp peak elutes, move to the next mobile phase.[18]

  • Optimization: Once partial separation is observed, optimize the resolution by:

    • Finely adjusting the mobile phase composition.

    • Lowering the flow rate.

    • Varying the column temperature between 10°C and 40°C.

    • If peak shape is poor, add a small amount (0.1%) of a basic modifier like diethylamine to the mobile phase.

Protocol 2: General Procedure for Diastereomeric Salt Resolution
  • Resolving Agent and Solvent Selection: This is a crucial, empirical step. Test a range of chiral acids (e.g., L- or D-tartaric acid, (S)-(+)-mandelic acid) and a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile).[21][24]

  • Salt Formation:

    • Dissolve the racemic morpholine intermediate (1.0 equivalent) in a suitable solvent (e.g., ethanol).

    • In a separate flask, dissolve the chiral resolving agent (0.5 to 1.0 equivalent) in the same solvent, heating if necessary.

    • Slowly add the resolving agent solution to the morpholine solution. A precipitate may form immediately or upon cooling.

  • Crystallization:

    • Heat the mixture to dissolve any precipitate and form a clear solution. Use the minimum amount of hot solvent necessary.[2]

    • Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the flask or adding a seed crystal.

    • Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize the yield.[2]

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the ice-cold crystallization solvent to remove soluble impurities.[2]

    • The crystals can be recrystallized from the same or a different solvent system to improve diastereomeric purity.

  • Liberation of the Free Base:

    • Dissolve the purified diastereomeric salt in water.

    • Add a base (e.g., 1M NaOH solution) to deprotonate the morpholine nitrogen.

    • Extract the enantiomerically enriched morpholine free base with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer, filter, and concentrate to yield the purified enantiomer.

  • Analysis: Determine the enantiomeric excess (ee) of the final product using a validated chiral HPLC or SFC method.

Advanced Purification Technique: Supercritical Fluid Chromatography (SFC)

For both analytical and preparative-scale separations, Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC.[17][25]

Why consider SFC for chiral morpholine intermediates?

  • Speed: The low viscosity of supercritical CO2 allows for much faster separations, often 3-5 times faster than HPLC.[25][26]

  • Reduced Solvent Consumption: The mobile phase is primarily composed of CO2, with only a small amount of organic co-solvent (modifier). This significantly reduces solvent purchase and disposal costs, making it a "greener" technology.[25][26]

  • Improved Resolution: In some cases, SFC can provide better or complementary selectivity compared to HPLC.[17]

  • Easier Product Recovery: After preparative separation, the CO2 evaporates, leaving the purified compound in a small volume of the organic modifier, simplifying downstream processing.[25]

SFC uses the same types of chiral stationary phases as HPLC, making method development transferable.[17][27] For basic compounds like morpholines, additives such as isopropylamine or triethylamine are often used in the co-solvent to improve peak shape and efficiency.[25]

References

troubleshooting enantiomeric excess in asymmetric morpholine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Asymmetric Morpholine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high enantiomeric excess (ee) in the synthesis of chiral morpholines. The morpholine scaffold is a privileged structure in medicinal chemistry, and its stereochemistry is often critical for biological activity.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your synthetic routes and achieve your desired stereochemical outcomes.

Troubleshooting Guide: Enhancing Enantiomeric Excess

This section addresses common challenges encountered during the asymmetric synthesis of morpholines, offering explanations grounded in reaction mechanisms and practical, field-proven solutions.

Q1: My enantiomeric excess (% ee) is significantly lower than reported in the literature for a similar asymmetric morpholine synthesis. What are the most common initial culprits?

A1: Achieving high enantioselectivity is a multifactorial challenge. Before delving into extensive reaction optimization, it is crucial to systematically rule out common sources of error. The first and most critical step is to rigorously validate your analytical method for determining % ee, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[3] An unvalidated analytical method can provide misleading results.

Initial Troubleshooting Workflow:

G start Low % ee Observed analytical Validate Analytical Method (Chiral HPLC/GC) start->analytical First Step reagents Assess Reagent & Catalyst Purity analytical->reagents Method Validated conditions Evaluate Reaction Conditions reagents->conditions Purity Confirmed end Systematic Optimization conditions->end Conditions Scrutinized

Caption: Initial troubleshooting workflow for low % ee.

Key Validation Steps for Your Analytical Method:

  • Baseline Resolution: Ensure your chiral column and mobile phase can achieve baseline separation (Resolution, Rs > 1.5) of the two enantiomers.[3]

  • Co-injection: Spike your sample with a small amount of the racemic mixture to confirm that the peaks you are integrating correspond to the correct enantiomers.

  • Detector Response: Be aware that for some molecules, the UV response of the two enantiomers might not be identical.[3] It is good practice to confirm this with standards of known enantiomeric composition.

Once your analytical method is confirmed to be accurate and reliable, the next step is to scrutinize the purity of all reagents and the catalyst.[3] Asymmetric reactions are highly sensitive to trace impurities that can poison the catalyst or participate in non-selective background reactions.

Q2: I've validated my analytical method, but my % ee remains low and is inconsistent between batches. Where should I focus my investigation?

A2: Inconsistent results often point towards issues with reagent quality or reaction setup. Here’s a checklist to guide your investigation:

  • Catalyst and Ligand Integrity:

    • Source and Purity: Use catalysts and ligands from reputable suppliers with documented purity. If synthesized in-house, ensure rigorous purification and characterization.

    • Handling and Storage: Many chiral ligands and organometallic catalysts are sensitive to air and moisture. Always handle them under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[3] Improper storage can lead to decomposition and loss of catalytic activity and selectivity.

    • Catalyst Loading: In some systems, catalyst loading can influence enantioselectivity. It is worth investigating if varying the catalyst loading has an impact.[4][5]

  • Substrate and Reagent Purity:

    • Substrate: Impurities in your starting material can act as catalyst inhibitors or undergo non-selective reactions.[3] Consider repurifying your substrate via chromatography, distillation, or recrystallization.

    • Solvent: Always use anhydrous solvents, as water can interfere with many catalytic systems, particularly those involving organometallic species.[6] Consider passing solvents through a purification system or using freshly opened bottles of anhydrous solvent.

    • Other Reagents: Ensure any additives or other reagents are of high purity and handled appropriately.

  • Reaction Conditions:

    • Temperature: Temperature control is critical in asymmetric catalysis.[7] Even small fluctuations can impact the energy difference between the diastereomeric transition states, leading to lower ee. Use a reliable cryostat for sub-ambient reactions.

    • Concentration: The concentration of your reaction can sometimes affect the aggregation state of the catalyst or the rate of side reactions.

Q3: My asymmetric hydrogenation of a dehydromorpholine is giving poor enantioselectivity. What specific factors should I consider for this reaction type?

A3: Asymmetric hydrogenation is a powerful method for synthesizing chiral morpholines.[4][8] However, its success is highly dependent on the interplay between the substrate, catalyst, ligand, and reaction conditions.

Key Parameters for Asymmetric Hydrogenation of Dehydromorpholines:

ParameterInfluence on EnantioselectivityTroubleshooting Steps
Chiral Ligand The choice of chiral ligand is paramount as it dictates the chiral environment around the metal center. Ligands with large bite angles, such as SKP, have shown excellent performance in the Rh-catalyzed hydrogenation of dehydromorpholines.[1][4][5]Screen a variety of chiral phosphine ligands. Small changes in the ligand structure can have a profound impact on ee.
Solvent The solvent can influence the solubility of the catalyst and substrate, as well as the stability of the catalytic species.[6]Screen a range of anhydrous solvents with varying polarities (e.g., DCM, Toluene, THF).[3][9]
Hydrogen Pressure Hydrogen pressure can affect the rate of hydrogenation and, in some cases, the enantioselectivity.Optimize the hydrogen pressure. While higher pressures can increase the reaction rate, they may not always lead to higher ee.
Additives Additives can sometimes coordinate to the metal center or influence the reaction in other ways.While not always necessary, the effect of additives could be explored if other optimization strategies fail.

Experimental Protocol: Screening of Chiral Ligands in Asymmetric Hydrogenation

  • Preparation of Catalyst Stock Solutions: In an inert atmosphere glovebox, prepare stock solutions of the rhodium precursor (e.g., [Rh(COD)2]BF4) and a panel of chiral bisphosphine ligands in anhydrous dichloromethane (DCM).

  • Catalyst Formation: In separate vials, mix the rhodium precursor and each chiral ligand in the appropriate stoichiometric ratio (e.g., 1:1.1 Rh:ligand). Allow the solutions to stir at room temperature for 30 minutes to ensure complete catalyst formation.[1]

  • Reaction Setup: In parallel reaction vials, dissolve the dehydromorpholine substrate in anhydrous DCM.

  • Initiation: Add the pre-formed catalyst solution to each substrate-containing vial.

  • Hydrogenation: Place the vials in a high-pressure reactor, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 50 atm).[1]

  • Monitoring and Analysis: Stir the reactions at a constant temperature for a set period (e.g., 24 hours).[1] After depressurization, analyze the conversion and % ee of each reaction by chiral HPLC or GC.

Q4: I am attempting an organocatalyzed intramolecular aza-Michael addition to form a chiral morpholine, but the diastereoselectivity and enantioselectivity are poor. What should I investigate?

A4: Organocatalyzed intramolecular aza-Michael additions are a valuable route to chiral morpholines, often proceeding via iminium ion activation with a chiral secondary amine catalyst.[1]

Troubleshooting Workflow for Organocatalyzed Aza-Michael Addition:

G start Low ee/de in Aza-Michael catalyst Screen Organocatalysts (e.g., Jørgensen-Hayashi type) start->catalyst acid Optimize Acid Co-catalyst (e.g., Benzoic Acid derivatives) catalyst->acid solvent Evaluate Solvent Effects (Polarity and Protic/Aprotic) acid->solvent temp Adjust Reaction Temperature solvent->temp end Improved Stereoselectivity temp->end

Caption: Optimization strategy for organocatalyzed aza-Michael addition.

Key Considerations:

  • Organocatalyst Structure: The steric and electronic properties of the chiral amine catalyst are critical. Small modifications to the catalyst backbone or substituents can significantly alter the stereochemical outcome.

  • Acid Co-catalyst: The presence of an acid co-catalyst is often necessary to facilitate the formation of the reactive iminium ion. The pKa and steric bulk of the acid can influence the reaction rate and selectivity.

  • Solvent: The solvent can play a role in the solubility of the catalyst and substrate, as well as in stabilizing the transition state.[6]

  • Substrate Design: The nature of the Michael acceptor and the tether connecting it to the nucleophilic nitrogen can impact the ease of cyclization and the facial selectivity.

Frequently Asked Questions (FAQs)

Q5: How can I improve the enantiomeric excess of my product after the reaction is complete?

A5: If optimizing the reaction conditions does not yield the desired ee, you may be able to enhance the enantiomeric purity of your product through post-reaction purification methods.

  • Chiral Preparative HPLC/SFC: This is a direct method for separating enantiomers and can be used to obtain enantiopure material.[] Supercritical Fluid Chromatography (SFC) is often preferred for its speed and reduced solvent consumption.[]

  • Recrystallization: If your product is a crystalline solid, diastereomeric resolution via the formation of salts with a chiral resolving agent is a classical and effective method. Alternatively, if the product forms a conglomerate, preferential crystallization may be possible. A newer technique, gas antisolvent fractionation (GASF), has also been shown to enrich the enantiomeric excess of non-racemic mixtures.[11]

  • Derivatization and Separation: In some cases, you can derivatize your morpholine product with a chiral auxiliary to form diastereomers, which can then be separated by standard chromatography or recrystallization.[12] The chiral auxiliary can then be cleaved to yield the enantiopure morpholine.

Q6: My reaction involves a tandem hydroamination and asymmetric transfer hydrogenation to produce a 3-substituted morpholine, but the ee is low. What is a likely cause?

A6: In tandem reactions, the compatibility of the two catalytic cycles is crucial. For the synthesis of 3-substituted morpholines via this method, a key factor for high enantioselectivity is the potential for hydrogen-bonding interactions between the oxygen atom in the substrate's backbone and the ligand of the ruthenium catalyst (e.g., (S,S)-Ts-DPEN).[13][14][15] If your substrate lacks this hydrogen bond acceptor, or if the solvent disrupts this interaction, you may observe lower ee.[15] Consider modifying the substrate to include a hydrogen bond acceptor or screen solvents that will not compete for hydrogen bonding with the catalyst.[14]

Q7: Can temperature have a non-linear effect on enantioselectivity?

A7: Yes. While lowering the reaction temperature generally increases enantioselectivity due to the increased difference in the free energy of the diastereomeric transition states, this is not always the case. In some systems, a reversal of enantioselectivity has been observed at different temperatures.[7] This can be due to a change in the rate-determining step, a different aggregation state of the catalyst, or a shift in the equilibrium between different catalytic species.[7] Therefore, it is important to screen a range of temperatures to find the optimal conditions for your specific reaction.

References

Technical Support Center: Optimizing Morpholine Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Morpholine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of constructing the morpholine scaffold. As a privileged structure in numerous bioactive molecules, mastering its synthesis is crucial.[1][2][3] This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during key synthetic transformations. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Issues in Morpholine Synthesis

This section directly addresses common experimental hurdles with a focus on causality and actionable solutions.

Issue 1: Low Yield and/or Incomplete Conversion

Question: My reaction to form a morpholine ring is consistently showing low yields and significant amounts of unreacted starting material. What are the likely causes and how can I improve the conversion?

Answer: Low conversion is a frequent challenge and can stem from several factors related to reaction kinetics and equilibrium. The underlying cause often depends on the specific synthetic route you are employing.

Scenario A: Dehydration of Diethanolamine (DEA)

This industrial method, while robust, is sensitive to specific process parameters.[4][5]

  • Inadequate Temperature Control: The dehydration of DEA requires high temperatures, typically in the range of 180-210°C, to overcome the activation energy for the cyclization.[6] A temperature drop of even 10-15°C can drastically reduce the reaction rate and final yield.[6] Conversely, temperatures that are too high can lead to charring and the formation of undesired side products.[6]

  • Insufficient Reaction Time: This is an equilibrium-driven process. To push the reaction to completion, prolonged heating, often for 15 hours or more, is necessary to ensure complete cyclization.[6]

  • Inefficient Water Removal: The reaction produces water as a byproduct. According to Le Chatelier's principle, the presence of water can inhibit the forward reaction.[7] Efficient removal of water, for instance through a Dean-Stark apparatus or by operating under vacuum, is critical to drive the equilibrium towards the morpholine product.

Troubleshooting Workflow: Dehydration of Diethanolamine

G Start Low Yield in DEA Dehydration Temp Verify Temperature (180-210°C) Start->Temp Check 1 Time Extend Reaction Time (>15 hours) Temp->Time If Temp OK Water Improve Water Removal Time->Water If Time Sufficient Result Improved Conversion Water->Result

Caption: Decision workflow for troubleshooting low yields in diethanolamine dehydration.

Scenario B: Reductive Amination

Reductive amination is a versatile method for synthesizing substituted morpholines but can be sluggish if not properly optimized.

  • Slow Iminium/Enamine Formation: The initial formation of the iminium or enamine intermediate can be the rate-limiting step, especially with less nucleophilic amines or sterically hindered ketones.[8] Morpholine itself is less nucleophilic than similar secondary amines like piperidine due to the electron-withdrawing effect of the ether oxygen, which can slow this step.[4][9][10]

    • Solution: Consider adding a Lewis acid such as Ti(OiPr)₄ or ZnCl₂ to activate the carbonyl group and facilitate imine formation.[8][11] Alternatively, a two-step procedure where the imine is formed first (potentially with azeotropic removal of water) followed by the addition of the reducing agent can be more effective.[6]

  • Ineffective Reducing Agent: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone, leading to side products and lower yields.[12]

    • Solution: Use a milder reducing agent that is selective for the iminium ion, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[12][13] NaBH(OAc)₃ is often preferred as it is less toxic and effective in various aprotic solvents like DCE or THF.[11]

Table 1: Troubleshooting Reductive Amination for Morpholine Synthesis

Problem Potential Cause Suggested Solution
Low Conversion Slow iminium/enamine formation due to morpholine's lower nucleophilicity.[4][9][10]Use a Lewis acid catalyst (e.g., Ti(OiPr)₄) to activate the carbonyl.[11] Consider a two-step protocol involving pre-formation of the imine.[6]
Ineffective reducing agent.Switch to a milder, imine-selective reducing agent like NaBH(OAc)₃.[6][12]
Suboptimal pH.Maintain a slightly acidic pH (4-6) to facilitate imine formation without deactivating the amine.
No Reaction Unreactive ketone or aldehyde.Activate the carbonyl with a Lewis acid. If possible, switch to a more reactive carbonyl compound (aldehyde > ketone).
Formation of Side Products Over-reduction of the carbonyl starting material.Use a milder reducing agent (NaBH(OAc)₃ or NaBH₃CN) instead of NaBH₄.[12]
Issue 2: Formation of Side Products and Impurities

Question: My reaction produces the desired morpholine, but it is contaminated with significant byproducts. How can I improve the selectivity of my reaction?

Answer: Byproduct formation is a common issue that can often be mitigated by carefully controlling reaction conditions and understanding potential side reactions.

Scenario A: Synthesis from Diethylene Glycol (DEG) and Ammonia

This industrial process is highly efficient but can generate several byproducts if not optimized.

  • Common Byproducts: A major intermediate is 2-(2-aminoethoxy)ethanol (AEE), and incomplete conversion will leave this in the product mixture.[7] Another significant byproduct is N-ethylmorpholine.[7] High-molecular-weight condensation products, often referred to as "heavies," can also form, which reduces the overall yield.[7]

  • Influence of Temperature: The reaction temperature can significantly affect the product distribution. Higher temperatures can favor the formation of byproducts.

  • Catalyst Choice: The choice of hydrogenation catalyst (e.g., nickel, copper, cobalt on an alumina support) is critical for selectivity.[7][14] Catalyst deactivation by impurities or fouling can also lead to an increase in side product formation.[7]

Table 2: Effect of Temperature on Product Distribution in DEG/Ammonia Synthesis

Temperature (°C)DEG Conversion (%)Morpholine (%)AEE (%)N-Ethylmorpholine (%)
19090.071.517.52.5
21095.075.012.03.0
23098.070.08.05.0
Data adapted from a study on the reaction of diethylene glycol (DEG) and ammonia. Product distribution is given in gas chromatograph area percent.[7]

Scenario B: Intramolecular Cyclization Reactions

Intramolecular reactions, such as the cyclization of N-substituted diethanolamines or amino alcohols, are powerful but can be prone to intermolecular side reactions.

  • Intermolecular vs. Intramolecular Reactions: If the concentration of the starting material is too high, intermolecular reactions (dimerization, polymerization) can compete with the desired intramolecular cyclization, leading to oligomeric byproducts.

    • Solution: Employing high-dilution conditions favors the intramolecular pathway.[15] This involves slowly adding the substrate to a large volume of solvent. The choice of solvent is also crucial; polar aprotic solvents like DMF are often used for these cyclizations.[15]

Experimental Protocol: High-Dilution Intramolecular Cyclization

  • Set up a three-neck flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Add the bulk of the solvent (e.g., DMF) and the base (e.g., NaHCO₃) to the flask and heat to the desired reaction temperature (e.g., 60-110°C).[15]

  • Dissolve the starting material (e.g., an N-substituted amino alcohol derivative) in a smaller portion of the solvent and place it in the dropping funnel.

  • Add the substrate solution dropwise to the heated solvent/base mixture over a prolonged period (e.g., 8 hours) with vigorous stirring.[15]

  • After the addition is complete, continue to stir the reaction mixture for an extended period (e.g., 24 hours) to ensure complete cyclization.[15]

  • Work up the reaction by cooling, filtering any solids, and removing the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for synthesizing morpholine?

A1: The two primary industrial methods are the dehydration of diethanolamine (DEA) using a strong acid like sulfuric acid at high temperatures, and the reaction of diethylene glycol (DEG) with ammonia at high temperature and pressure over a hydrogenation catalyst.[4][5][6][7]

Q2: I need to synthesize a C-substituted morpholine. What is a modern and efficient method?

A2: A highly efficient and modern protocol for synthesizing C-substituted morpholines starts from 1,2-amino alcohols. A one or two-step method using ethylene sulfate and a base like potassium tert-butoxide (tBuOK) offers high yields and is environmentally friendly.[16] This approach is particularly effective for the selective monoalkylation of primary amines.[6] Copper-catalyzed three-component reactions of amino alcohols, aldehydes, and diazomalonates also provide a direct route to highly substituted morpholines.[17]

Q3: My morpholine product is difficult to purify because it is hygroscopic. What are the best practices for purification?

A3: Morpholine is indeed highly hygroscopic, meaning it readily absorbs moisture from the air, which can complicate purification and yield calculations.[6] After neutralization of any acid, the crude product should be thoroughly dried, for instance, by treatment with a strong base like potassium hydroxide (KOH) pellets to remove water.[6] Subsequent careful fractional distillation is the most effective method for obtaining pure morpholine.

Q4: What role does the solvent play in morpholine ring formation?

A4: The solvent can have a profound impact on the reaction's success. For intramolecular cyclizations, polar aprotic solvents like DMF or dioxane are often optimal.[15][18][19] They effectively solvate ionic intermediates without interfering with the nucleophilic attack. In reductive aminations, solvents like dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are commonly used, especially with water-sensitive reagents like NaBH(OAc)₃.[11] The choice of solvent can influence reaction rates and, in some cases, even the diastereoselectivity of the cyclization.[20]

Q5: How can I achieve stereocontrol in the synthesis of substituted morpholines?

A5: Achieving stereocontrol is a key challenge and an active area of research. Several strategies exist:

  • Substrate Control: Starting with chiral, enantiopure amino alcohols often allows the stereochemistry to be transferred to the final morpholine product.[17]

  • Catalytic Asymmetric Synthesis: Methods such as tandem hydroamination and asymmetric transfer hydrogenation can produce chiral 3-substituted morpholines with high enantiomeric excess (>95% ee).[21]

  • Diastereoselective Cyclizations: Copper-promoted oxyamination of alkenes can provide 2-aminomethyl functionalized morpholines with high levels of diastereoselectivity.[22] The choice of catalyst and reaction conditions can influence the facial selectivity of the ring closure.

Logical Relationship: Key Factors in Optimizing Morpholine Synthesis

G A Reaction Kinetics B Thermodynamics (Equilibrium) A->B C Catalyst Selection A->C D Solvent Effects A->D B->A C->A E Stereocontrol C->E D->A F Starting Material Choice E->F F->A F->E

Caption: Interconnected factors influencing the optimization of morpholine ring formation.

References

Technical Support Center: Stability and Management of tert-Butyl Esters in Morpholine Dicarboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth, field-proven insights into the stability and cleavage of tert-butyl (tBu) esters, specifically within the context of morpholine dicarboxylate scaffolds. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot and optimize your synthetic strategies effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during the deprotection of tert-butyl esters on morpholine-based molecules.

Q1: My tert-butyl ester cleavage is incomplete. What are the common causes and how can I fix it?

Incomplete cleavage is a frequent issue that can almost always be resolved by optimizing the reaction conditions. The deprotection of tert-butyl esters is an acid-catalyzed reaction that relies on the formation of a stable tert-butyl cation.[1][2] If the reaction stalls, consider these factors:

  • Insufficient Acid Strength or Concentration: The reaction is catalytic in principle, but in practice, an excess of strong acid is often required to drive the reaction to completion, especially if other basic sites in the molecule (like the morpholine nitrogen) consume some of the acid.[3]

    • Solution: For a standard cleavage, a 1:1 mixture of trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) is a robust starting point.[4] If the reaction is still sluggish, you can increase the proportion of TFA, even up to 95-100% for highly resistant substrates.[4]

  • Inadequate Reaction Time or Temperature: These reactions are typically conducted at room temperature (20-25°C).[4] Lower temperatures will significantly slow the reaction rate.

    • Solution: Always monitor your reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] Most deprotections are complete within 1-5 hours, but sterically hindered esters may require longer reaction times.[1][3] Gentle warming (e.g., to 40°C) can be effective but may increase the risk of side reactions.[3]

  • Excess Water: While a small amount of water can act as a scavenger for the tert-butyl cation, excessive water will dilute the acid and reduce its efficacy.[4]

    • Solution: Use anhydrous solvents for preparing the cleavage cocktail to ensure the acid concentration remains high.[4]

Q2: I'm observing unexpected side products. What are they and how can I prevent them?

Side products almost always originate from the highly reactive tert-butyl cation generated during the cleavage.[4] This electrophilic cation can alkylate any available nucleophiles on your molecule or in the reaction mixture.[4][5]

  • Common Side Reaction: Tert-butylation of electron-rich aromatic rings, indoles (e.g., tryptophan residues), or sulfur-containing groups (e.g., cysteine or methionine residues).[4]

  • Prevention with Scavengers: The most effective way to prevent these side reactions is to introduce a "scavenger" into the reaction mixture. The scavenger's job is to trap the tert-butyl cation more efficiently than your substrate can.

    • Triisopropylsilane (TIS): A highly effective scavenger that readily captures the tert-butyl cation.[3]

    • Water: Can also act as a scavenger, forming tert-butanol.

    • Thioanisole or Dithiothreitol (DTT): Particularly useful when working with molecules containing sulfur.[3]

    • A typical scavenger "cocktail" for sensitive substrates might be 95% TFA, 2.5% water, and 2.5% TIS.

Q3: The harsh acidic conditions are degrading my morpholine dicarboxylate. What are my options?

While TFA is highly effective, it can be too harsh for sensitive molecules, causing degradation.[4] If you suspect your compound is unstable, several milder deprotection methods are available.

  • Solution 1: Use a Milder Brønsted Acid: Formic acid or aqueous phosphoric acid can cleave tert-butyl esters under less harsh conditions than TFA.[2][6]

  • Solution 2: Use a Lewis Acid: Reagents like Zinc Bromide (ZnBr₂) in DCM have been shown to selectively cleave tert-butyl esters, sometimes in the presence of other acid-labile groups.[7][8]

  • Solution 3: Heterogeneous Conditions: Using silica gel in refluxing toluene is a mild and selective method, particularly useful for substrates sensitive to strong acids.[9]

Q4: How can I selectively remove a Boc protecting group from the morpholine nitrogen without cleaving my tert-butyl ester?

This is a common challenge in orthogonal protection strategies. While both the tert-butoxycarbonyl (Boc) group and the tert-butyl ester are acid-labile, the Boc group is generally more sensitive to acidolysis.[10] This difference in reactivity can be exploited.

  • Exploiting Differential Lability: Use carefully controlled, milder acidic conditions. A 4M solution of HCl in an anhydrous solvent like 1,4-dioxane or ethyl acetate is often effective for selectively removing the N-Boc group while leaving the tert-butyl ester intact.[10][11]

  • Verification is Key: The success of this selective deprotection is highly substrate-dependent. It is crucial to monitor the reaction carefully by LC-MS to find the optimal reaction time that maximizes Boc removal without significant ester cleavage.

Troubleshooting and Optimization

Use the following table and workflow diagram to quickly diagnose issues and select an appropriate deprotection strategy for your morpholine dicarboxylate derivative.

Table 1: Comparison of Common tert-Butyl Ester Deprotection Conditions
Reagent(s)Typical Solvent(s)Temp (°C)Typical TimeKey Considerations & Insights
Trifluoroacetic Acid (TFA) Dichloromethane (DCM)20-251-5 hoursThe most common and robust method. Scavengers are often required for complex molecules to prevent tert-butylation side products.[1][4]
Hydrogen Chloride (HCl) 1,4-Dioxane, Acetic Acid, Methanol20-25VariableA classic and effective method. Using 4M HCl in dioxane is a standard for Boc deprotection and can sometimes be tuned for selectivity over tBu esters.[10][11][12]
Formic Acid Neat or with a co-solvent20-25VariableA milder alternative to TFA, suitable for some sensitive substrates, particularly in β-lactam chemistry.[2]
**Zinc Bromide (ZnBr₂) **Dichloromethane (DCM)20-2512-24 hoursA Lewis acid approach that offers good selectivity for cleaving tBu esters in the presence of certain other acid-labile groups like N-(PhF)amines.[7][8]
Silica Gel TolueneReflux (~110°C)OvernightA very mild, heterogeneous method useful for highly sensitive substrates where strong acids cause decomposition.[9]
Diagram 1: Troubleshooting Workflow for tert-Butyl Ester Cleavage

This workflow provides a logical path to diagnose and solve common deprotection problems.

G start Start Deprotection (e.g., 50% TFA/DCM, RT, 2h) monitor Monitor by TLC/LC-MS start->monitor is_complete Is Reaction Complete? monitor->is_complete incomplete Incomplete Cleavage is_complete->incomplete No check_side_products Check for Side Products is_complete->check_side_products Yes increase_tfa Increase TFA Conc. or Reaction Time incomplete->increase_tfa increase_tfa->monitor warm Gently Warm (e.g., 40°C) increase_tfa->warm warm->monitor side_products Side Products Observed check_side_products->side_products Yes check_degradation Is Starting Material or Product Degrading? check_side_products->check_degradation No add_scavengers Add Scavengers (e.g., TIS, H₂O) side_products->add_scavengers add_scavengers->start Re-run Reaction degradation Degradation Observed check_degradation->degradation Yes success Workup & Purify Product check_degradation->success No milder_conditions Switch to Milder Method (e.g., ZnBr₂ or Silica/Toluene) degradation->milder_conditions milder_conditions->start Re-run Reaction G cluster_fate Fate of tert-Butyl Cation ester R-C(=O)O-tBu protonated_ester R-C(=O+)O-tBu      |      H ester->protonated_ester 1. Protonation carbocation tBu⁺ acid R-COOH protonated_ester->acid 2. Cleavage isobutylene CH₂=C(CH₃)₂ carbocation->isobutylene 3a. Elimination scavenger_product Scavenger-tBu carbocation->scavenger_product 3b. Trapping tfa_h TFA-H⁺ tfa_anion TFA⁻ scavenger Scavenger (e.g., TIS)

References

Technical Support Center: Stereoselective Synthesis of Disubstituted Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the stereoselective synthesis of disubstituted morpholines. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing these valuable heterocyclic scaffolds with precise stereochemical control. The morpholine ring is a privileged structure in drug discovery, but introducing multiple stereocenters with predictable outcomes presents significant synthetic challenges.[1][2][3]

This guide provides in-depth, question-and-answer-based troubleshooting for common issues, detailed experimental protocols, and the mechanistic reasoning behind these strategic solutions.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high stereoselectivity in disubstituted morpholine synthesis so challenging?

A: The primary challenges stem from the conformational flexibility of the six-membered ring and the subtle energetic differences between diastereomeric transition states during cyclization. Key issues include:

  • Controlling Relative Stereochemistry (cis vs. trans): During ring closure, substituents may prefer an equatorial position in the chair-like transition state, but this can be influenced by steric hindrance, electronic effects (like the anomeric effect), and the reaction conditions (thermodynamic vs. kinetic control).[4][5] Often, mixtures of diastereomers are obtained.[1][6]

  • Establishing Absolute Stereochemistry: Creating enantiomerically pure morpholines requires either starting from a chiral pool material (like an amino acid or amino alcohol), using a chiral auxiliary, or employing a catalytic asymmetric method.[1][7][8] Each approach has its own set of limitations, such as substrate scope or catalyst efficiency.

  • Regioselectivity: In syntheses of patterns like 2,5-disubstituted morpholines from amino diols, differentiating between two secondary hydroxyl groups for activation and subsequent cyclization is a significant hurdle.[9]

Q2: What are the primary synthetic strategies, and what are their key stereochemical challenges?

A: Most syntheses rely on intramolecular cyclization of a linear precursor. The main strategies include:

  • Intramolecular Williamson Ether Synthesis: Cyclization of an N-substituted amino alcohol. The challenge is achieving stereocontrol during the SN2 cyclization, which is often substrate-dependent.

  • Intramolecular Reductive Amination: Cyclization of an amino-aldehyde or amino-ketone. Diastereoselectivity depends on the facial selectivity of hydride attack on the intermediate oxocarbenium ion or iminium ion.[10]

  • Intramolecular Michael Addition: Cyclization via aza- or oxa-Michael addition. Achieving high diastereoselectivity can be difficult as the reaction can be reversible, leading to thermodynamic mixtures.[1]

  • Asymmetric Hydrogenation: This "post-cyclization" strategy involves hydrogenating a dehydromorpholine precursor. The key challenge is the low reactivity of these electron-rich, congested substrates and finding a catalyst system that provides high enantioselectivity.[7][8][11][12]

Q3: How do I choose between a substrate-controlled and a catalyst-controlled stereoselective reaction?

A: The choice depends on the availability of chiral starting materials and the desired stereoisomer.

  • Substrate-controlled methods are ideal when you can leverage a pre-existing stereocenter in your starting material (e.g., from an enantiopure amino alcohol) to direct the formation of a new stereocenter. This is often synthetically efficient but limits you to the diastereomer favored by the substrate's inherent bias.

  • Catalyst-controlled methods are more versatile, as changing the catalyst's chirality can, in principle, provide access to either enantiomer of a product.[7][13][14] This approach is powerful but may require extensive screening of catalysts, ligands, and conditions to achieve high selectivity.

Troubleshooting Guide: Intramolecular Cyclization Issues

This section addresses common problems encountered during the crucial ring-closing step.

Problem 1: Poor Diastereoselectivity (cis/trans Mixture) in the Cyclization of an Amino Diol Precursor.

Q: My intramolecular cyclization to form a 2,6-disubstituted morpholine is giving me a nearly 1:1 mixture of cis and trans isomers. How can I improve the diastereoselectivity?

A: A low diastereomeric ratio (dr) suggests that the transition states leading to the cis and trans products are very close in energy. The key is to introduce reaction parameters that will amplify the energetic difference between these pathways.

Causality & Mechanistic Insight: The stereochemical outcome is determined during the intramolecular SN2 displacement. The precursor typically adopts a chair-like conformation to minimize torsional strain. The substituents (R¹ and R²) will occupy pseudo-equatorial or pseudo-axial positions. The selectivity arises from the steric interactions in this transition state. If both R groups can comfortably occupy equatorial positions in competing transition states, selectivity will be low.

Proposed Solutions:

  • Modify the N-Protecting Group: A bulkier protecting group (e.g., switching from Boc to Cbz or a bulky tosyl variant) can create a stronger steric bias, forcing one of the substituents into a defined equatorial or axial position to avoid A¹,³ strain, thereby favoring one diastereomer.[4][5]

  • Change the Base and Solvent System: The choice of base and solvent can influence the reaction's kinetics and the transition state's structure.

    • Kinetic Control: Using a strong, non-coordinating base (e.g., KHMDS, NaH) at low temperatures (e.g., -78 °C to 0 °C) often favors the kinetically formed product, which may be different from the thermodynamic product.[15]

    • Thermodynamic Control: Weaker bases (e.g., K₂CO₃) at higher temperatures (reflux) can allow for equilibration, leading to the most thermodynamically stable diastereomer.[16]

  • Alter the Cyclization Strategy: If Williamson ether synthesis fails, consider an alternative. An intramolecular reductive etherification, for instance, proceeds through an oxocarbenium ion intermediate. The stereochemistry is then dictated by the facial selectivity of hydride attack, which can be highly diastereoselective, often favoring axial attack to yield the cis product.[10]

Workflow: Troubleshooting Poor Diastereoselectivity

G start Problem: Low d.r. (< 3:1) check_pg Is the N-protecting group bulky? start->check_pg change_pg Increase Steric Bulk (e.g., Boc -> Cbz, Ts) check_pg->change_pg No check_cond Are conditions under kinetic control? check_pg->check_cond Yes eval1 Evaluate d.r. change_pg->eval1 kinetic Employ Kinetic Conditions: Strong Base (NaH) Low Temp (-78 to 0 °C) check_cond->kinetic No thermo Try Thermodynamic Conditions: Weaker Base (K2CO3) High Temp (Reflux) check_cond->thermo Yes eval2 Evaluate d.r. kinetic->eval2 thermo->eval2 eval1->check_cond No Improvement success Success: High d.r. Achieved eval1->success Improved alt_route Consider Alternative Strategy (e.g., Reductive Etherification) eval2->alt_route No Improvement eval2->success Improved alt_route->success

Caption: Troubleshooting flowchart for low diastereoselectivity.

Problem 2: Low Enantioselectivity (ee) in a Catalytic Asymmetric Hydrogenation.

Q: I am attempting to synthesize a 2-substituted chiral morpholine via asymmetric hydrogenation of a dehydromorpholine, but my enantiomeric excess is poor (<50% ee). What factors are critical for success?

A: Asymmetric hydrogenation of dehydromorpholines is notoriously difficult due to the steric hindrance and electron-rich nature of the C=C bond within the ring.[2][7] Success hinges almost entirely on the catalyst system and its interaction with the substrate.

Causality & Mechanistic Insight: The enantioselectivity is determined by how the chiral catalyst coordinates to the double bond of the substrate, creating a facial bias for hydrogen delivery from one side. For morpholines, weak interactions between the substrate (e.g., the ring oxygen or a protecting group) and the catalyst's ligand framework are often crucial for effective stereodifferentiation.[13][14]

Proposed Solutions:

  • Ligand Selection is Paramount: Standard hydrogenation catalysts often fail. Ligands with large bite angles and specific steric profiles are often required.

    • Example System: Rhodium complexes with bulky bisphosphine ligands like (R,R,R)-SKP have been shown to be highly effective, achieving >99% ee for 2-substituted dehydromorpholines.[7][8] The large bite angle is thought to create a more open coordination site necessary for the bulky substrate.

  • N-Protecting Group as a Directing Group: The N-protecting group is not just for protection; it's a critical electronic and steric handle. Carbamates like N-Cbz are often superior to N-Boc or other variants because they can engage in favorable electronic interactions with the metal center, enhancing both reactivity and selectivity.[8]

  • Solvent and Additive Screening: The solvent can influence catalyst solubility, stability, and the subtle non-covalent interactions required for high ee.

    • Start with non-coordinating solvents like dichloromethane (DCM).

    • Screening a range of solvents is empirically necessary.

Data Summary: Influence of N-Protecting Group on Asymmetric Hydrogenation
EntryN-Protecting GroupCatalyst SystemSolventConversion (%)ee (%)Reference
1N-Cbz[Rh((R,R,R)-SKP)(cod)]SbF₆DCM>9992[8]
2N-Boc[Rh((R,R,R)-SKP)(cod)]SbF₆DCM>9975[8]
3N-COOiBu[Rh((R,R,R)-SKP)(cod)]SbF₆DCM>9983[8]

This table summarizes reported data showing the significant impact of the N-carbamate group on enantioselectivity in the Rh-SKP catalyzed hydrogenation of a 2-phenyl-dehydromorpholine substrate.[8]

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of a cis-2,6-Disubstituted Morpholine via Intramolecular Reductive Etherification[10]

This protocol is adapted from methodologies demonstrating high cis-selectivity through axial hydride attack on an intermediate oxocarbenium ion.

Step 1: Synthesis of the Keto Alcohol Precursor

  • To a solution of the starting N-protected amino diol (1.0 eq) in DCM (0.1 M), add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃.

  • Extract the aqueous layer with DCM (3x), combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude keto alcohol by flash column chromatography (Hexanes/EtOAc gradient).

Step 2: Indium(III)-Catalyzed Reductive Cyclization

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the keto alcohol precursor (1.0 eq) in anhydrous dichloroethane (DCE) (0.05 M).

  • Add InBr₃ (10-20 mol%).

  • Add triethylsilane (Et₃SiH) (2.0-3.0 eq) dropwise at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extract with DCM (3x), dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography. The cis-diastereomer is typically the major product.

  • Validation: Determine the diastereomeric ratio of the crude product using ¹H NMR analysis. The relative stereochemistry can be confirmed using 2D NMR techniques like NOESY.

Mechanism: Origin of cis-Selectivity

G cluster_0 Reductive Etherification Pathway Keto Keto Alcohol Precursor Oxo Oxocarbenium Ion (Half-Chair Conformation) Keto->Oxo + InBr3 - H2O Product cis-Morpholine (Major Product) Oxo->Product Axial Hydride Attack Hydride [H-InBr2] Hydride->Oxo Et3SiH

Caption: Simplified pathway for cis-selective reductive etherification.

References

Technical Support Center: Stereochemical Integrity in Morpholine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing a critical challenge in medicinal chemistry and drug development: the prevention of racemization during the synthesis of chiral morpholine derivatives. The morpholine scaffold is a privileged structure in a multitude of FDA-approved drugs and clinical candidates, where stereochemistry often dictates therapeutic efficacy and safety.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you maintain the stereochemical integrity of your compounds.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of chiral morpholine derivatives, providing explanations and actionable solutions.

Q1: My reaction to form a substituted morpholine is resulting in a racemic or nearly racemic mixture, despite starting with an enantiomerically pure precursor. What are the likely causes?

A1: Racemization during morpholine synthesis typically arises from the formation of a transient achiral intermediate or a rapidly equilibrating mixture of enantiomers. Several factors can contribute to this loss of stereochemical integrity:

  • Harsh Reaction Conditions: Elevated temperatures or prolonged reaction times can provide sufficient energy to overcome the activation barrier for racemization.[3][4]

  • Strongly Basic or Acidic Conditions: The presence of strong bases or acids can facilitate the formation of enolates, imines, or other planar intermediates at the stereocenter, leading to a loss of chirality.

  • Inappropriate Solvent Choice: The polarity and proticity of the solvent can influence the stability of charged intermediates and transition states, potentially favoring racemization pathways.[4]

  • Mechanism of Cyclization: The intramolecular cyclization step to form the morpholine ring is often a nucleophilic substitution. If this proceeds via an SN1-type mechanism involving a carbocation intermediate, racemization is highly likely. An SN2 mechanism, however, proceeds with inversion of configuration and is therefore stereospecific.[5][6]

Troubleshooting Steps:

  • Lower the Reaction Temperature: Many asymmetric reactions show enhanced selectivity at lower temperatures (e.g., -78 °C to 0 °C).[4]

  • Screen Milder Reagents: Opt for weaker bases or acids that are still effective for the desired transformation but less likely to cause epimerization.

  • Solvent Screening: Evaluate a range of aprotic solvents with varying polarities to minimize the stabilization of achiral intermediates.

  • Favor SN2 Conditions: If the cyclization is an intramolecular substitution, choose conditions that favor an SN2 pathway, such as using a good leaving group and a non-polar aprotic solvent.[7]

Q2: I am using a chiral auxiliary to direct the stereochemistry of a substituent on the morpholine ring, but the diastereoselectivity is poor. How can I improve this?

A2: Chiral auxiliaries are powerful tools for asymmetric synthesis, but their effectiveness depends on several factors that control the facial selectivity of the reaction.[8][9][10]

  • Choice of Chiral Auxiliary: The steric bulk and conformational rigidity of the auxiliary are crucial for creating a significant energy difference between the diastereomeric transition states. Common auxiliaries include Evans' oxazolidinones and pseudoephedrine.[9][11]

  • Lewis Acid Selection: For reactions involving carbonyls, a Lewis acid is often used to coordinate to both the carbonyl and the auxiliary, creating a rigid, chelated intermediate that blocks one face of the molecule from the incoming reagent.[4] The size and nature of the Lewis acid can dramatically impact selectivity.

  • Substrate Control: The structure of your substrate can either reinforce or oppose the directing effect of the chiral auxiliary.

Troubleshooting and Optimization Workflow:

G cluster_0 Troubleshooting Low Diastereoselectivity start Low Diastereoselectivity Observed lewis_acid Screen Lewis Acids (e.g., TiCl₄, SnCl₄, Et₂AlCl) start->lewis_acid Step 1 temperature Vary Reaction Temperature (e.g., -78°C, -40°C, 0°C) lewis_acid->temperature Step 2 solvent Screen Solvents (e.g., DCM, Toluene, THF) temperature->solvent Step 3 auxiliary Consider a Different Chiral Auxiliary solvent->auxiliary If necessary result Optimized Diastereoselectivity solvent->result If successful auxiliary->result

Caption: Workflow for optimizing diastereoselectivity.

Q3: How can I confirm the stereochemical purity of my final morpholine derivative?

A3: Establishing the enantiomeric or diastereomeric purity of your product is crucial. A multi-pronged approach is often necessary for unambiguous confirmation.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining enantiomeric excess (ee) or diastereomeric ratio (dr).[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Diastereomers: Diastereomers have different physical properties and will typically show distinct signals in ¹H and ¹³C NMR spectra, allowing for quantification by integration.

    • Enantiomers: Enantiomers have identical NMR spectra. To distinguish them, a chiral resolving agent or a chiral solvating agent can be used to induce diastereomeric interactions, leading to separable signals.

  • Optical Rotation: Measurement of the specific rotation can indicate which enantiomer is in excess, but it is not a reliable method for determining enantiomeric purity on its own.[13]

Analytical Technique Information Provided Key Considerations
Chiral HPLCEnantiomeric excess (ee%) or Diastereomeric ratio (dr%)Requires method development (column, mobile phase selection). Baseline resolution (Rs > 1.5) is critical for accuracy.[12]
NMR SpectroscopyDiastereomeric ratio (dr%) by direct integration. Enantiomeric excess (ee%) with chiral additives.Chiral additives may cause line broadening. Careful integration is required.
Optical RotationSign of rotation indicates the predominant enantiomer.Not a direct measure of purity. Value can be affected by impurities and experimental conditions.[13]

Section 2: Mechanistic Insights into Racemization

Understanding the potential pathways for racemization is key to preventing it. Below are common mechanisms that can lead to the loss of stereochemical integrity at a stereocenter adjacent to the morpholine nitrogen or at other positions on the ring.

Epimerization via Enolate Formation

If a stereocenter is alpha to a carbonyl group (e.g., in a morpholin-3-one intermediate), base-catalyzed enolization can lead to a planar, achiral enolate. Subsequent protonation can occur from either face, resulting in a mixture of epimers.

G cluster_0 Epimerization Mechanism Start (R-epimer) Start (R-epimer) Achiral Enolate Achiral Enolate Start (R-epimer)->Achiral Enolate Base (-H⁺) Product (R/S mixture) Product (R/S mixture) Achiral Enolate->Product (R/S mixture) H⁺

Caption: Base-catalyzed epimerization at an alpha-carbon.

Racemization via SN1 Mechanism

In reactions involving a leaving group at a stereocenter, an SN1 pathway proceeds through a planar carbocation intermediate. The incoming nucleophile can then attack from either face, leading to a racemic mixture.

G cluster_0 Sₙ1 vs Sₙ2 Pathways start Chiral Substrate (R) sn1 Sₙ1 Pathway (Carbocation Intermediate) start->sn1 sn2 Sₙ2 Pathway (Backside Attack) start->sn2 racemic Racemic Product (R/S) sn1->racemic inverted Inverted Product (S) sn2->inverted

Caption: SN1 leads to racemization, while SN2 leads to inversion.[14][15]

Section 3: Key Experimental Protocols

Here we provide detailed, step-by-step methodologies for common procedures relevant to the synthesis of chiral morpholine derivatives.

Protocol 1: Stereoselective Synthesis of a Morpholin-2-one using a Chiral Auxiliary

This protocol is adapted from methodologies employing pseudoephedrine as a chiral auxiliary for the synthesis of chiral 1,2-amino alcohols, which are precursors to morpholinones.[11]

  • Coupling of the Chiral Auxiliary:

    • To a solution of (1R,2S)-(-)-pseudoephedrine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of the desired α-haloacetyl chloride (1.1 eq) dropwise.

    • Add triethylamine (1.2 eq) and stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, quench with saturated aqueous NH₄Cl, separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the resulting α-haloamide by flash column chromatography.

  • Diastereoselective Alkylation:

    • Dissolve the purified α-haloamide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

    • Add lithium diisopropylamide (LDA) (1.2 eq, 2M solution in THF/heptane/ethylbenzene) dropwise and stir for 30 minutes.

    • Add the desired electrophile (e.g., benzyl bromide, 1.2 eq) and allow the reaction to slowly warm to room temperature overnight.

    • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • Dry the combined organic layers over Na₂SO₄, concentrate, and purify by flash chromatography to isolate the alkylated product.

  • Auxiliary Cleavage and Cyclization:

    • The method for cleavage and subsequent cyclization to the morpholinone will depend on the specific substrate and desired product. This may involve acidic or basic hydrolysis followed by a separate cyclization step, or a one-pot procedure.

Protocol 2: Validation of a Chiral HPLC Method

This protocol outlines the essential steps to validate a chiral HPLC method to ensure accurate determination of enantiomeric excess.[12]

  • Resolution:

    • Prepare a solution of the racemic mixture of your morpholine derivative.

    • Inject onto the selected chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H).

    • Optimize the mobile phase (typically a mixture of hexane and isopropanol) and flow rate to achieve baseline separation of the two enantiomer peaks.

    • Calculate the resolution (Rs) using the standard formula. A value of Rs > 1.5 is desirable.[12]

  • Accuracy:

    • Prepare samples with known enantiomeric ratios (e.g., 90:10, 75:25, 50:50) if both pure enantiomers are available.

    • Analyze these standards and compare the measured ee% to the known values.

  • Precision:

    • Inject the same sample multiple times (e.g., n=6).

    • Calculate the mean and standard deviation of the ee% values. The relative standard deviation (RSD) should be low (typically <2%).

  • Linearity:

    • Prepare a series of dilutions of each enantiomer and inject them.

    • Plot the peak area versus concentration for each enantiomer to confirm a linear response.

Section 4: Case Study: Synthesis of Linezolid

Linezolid is an oxazolidinone antibiotic that contains a chiral morpholine moiety. Its synthesis provides a practical example of the importance of stereochemical control.[16][17][18] Numerous synthetic routes have been developed to access the enantiomerically pure (S)-enantiomer, often employing chiral starting materials or asymmetric reactions to install the key stereocenter.[16][19] For instance, some syntheses utilize (R)-glycidyl butyrate as a chiral building block to set the stereochemistry of the oxazolidinone ring, which then directs the subsequent formation of the morpholine ring.[19] This highlights a common strategy: establishing a key stereocenter early in the synthesis and carrying it through the subsequent steps.

References

Technical Support Center: Analytical Methods for Monitoring Morpholine Synthesis Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for analytical methods in morpholine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when monitoring morpholine synthesis reactions. Here, we move beyond simple protocols to explain the underlying principles and provide actionable troubleshooting advice to ensure the integrity and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for monitoring the progress of my morpholine synthesis reaction?

The choice of technique depends on several factors including the reaction matrix, available equipment, and the need for real-time data.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Highly sensitive and specific, GC-MS is an excellent choice for quantifying morpholine. However, due to morpholine's polarity, derivatization is often required to improve its volatility and chromatographic behavior.[1][2] This makes it more suitable for endpoint analysis or time-point sampling rather than real-time monitoring.

  • High-Performance Liquid Chromatography (HPLC): HPLC is versatile and can be used to analyze morpholine directly, often with UV detection after derivatization or with mass spectrometry (LC-MS).[3][4] Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pair chromatography are particularly useful for retaining polar compounds like morpholine.[3][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers the significant advantage of being non-destructive and highly structurally informative. Quantitative NMR (qNMR) can be used for absolute quantification without the need for calibration curves.[7][8][9] It is also well-suited for in-situ (on-line) reaction monitoring, providing real-time kinetic data.[10][11]

  • Infrared (IR) Spectroscopy: Particularly with an Attenuated Total Reflectance (ATR) probe, FT-IR spectroscopy is a powerful tool for real-time, in-situ monitoring of reaction kinetics by tracking the disappearance of reactant peaks and the appearance of product peaks.[12][13]

Q2: Why is derivatization necessary for GC analysis of morpholine?

Direct analysis of morpholine by GC can be challenging due to its high polarity and potential for peak tailing caused by interactions with active sites on the column.[2][14] Derivatization converts morpholine into a less polar, more volatile compound, leading to improved peak shape, better separation, and increased sensitivity.[1][2] A common method involves reacting morpholine with sodium nitrite under acidic conditions to form the stable and volatile N-nitrosomorpholine, which is readily analyzed by GC-MS.[1][15][16]

Q3: Can I monitor my reaction in real-time?

Yes, in-situ or on-line reaction monitoring is possible and highly recommended for detailed kinetic studies.

  • FT-IR with ATR probes: This is a common and robust method. The probe is inserted directly into the reaction vessel, and spectra are collected continuously, allowing you to trend the concentration of reactants and products over time.[12][13]

  • NMR Spectroscopy: By using a flow-cell setup, a continuous stream of the reaction mixture can be pumped through the NMR spectrometer, allowing for the sequential acquisition of spectra to monitor the reaction progress.[10][11]

Troubleshooting Guide: Gas Chromatography (GC-MS)

Issue 1: Poor Peak Shape (Tailing)

Q: My morpholine derivative peak is tailing significantly. What are the likely causes and how can I fix it?

  • Causality: Peak tailing for amine derivatives often points to unwanted interactions between the analyte and active sites (e.g., free silanol groups) in the GC system, particularly in the inlet liner or the column itself.[17][18] Contamination can also be a major contributor.

  • Troubleshooting Protocol:

    • Check the Inlet Liner: The liner is a common site of activity.

      • Action: Replace the inlet liner with a new, deactivated one. Glass wool, if used, can also be a source of activity; ensure it is properly deactivated or use a liner without glass wool.[19]

      • Rationale: Over time, liners can become contaminated with non-volatile residues from previous injections, exposing active sites.

    • Column Contamination: Non-volatile byproducts from the synthesis can accumulate at the head of the column.

      • Action: "Bake out" the column at its maximum isothermal temperature for 1-2 hours.[17] If tailing persists, trim the first 10-30 cm from the inlet end of the column.[20]

      • Rationale: This removes less volatile contaminants. Trimming the column physically removes the most contaminated section.

    • Improper Column Installation: A poor cut on the column end or incorrect installation depth can create dead volume, leading to peak distortion.[18]

      • Action: Re-cut the column end using a ceramic scoring wafer to ensure a clean, square cut. Reinstall the column according to the manufacturer's instructions for the correct insertion depth into the injector and detector.[18]

    • Insufficient Derivatization: If the derivatization reaction is incomplete, the remaining free morpholine will exhibit poor chromatography.

      • Action: Re-optimize the derivatization conditions. Verify the pH, reagent concentrations, reaction time, and temperature.[1][16]

GC_Troubleshooting_PeakTailing start Peak Tailing Observed liner Inspect & Replace Inlet Liner start->liner column_cont Column Contamination? liner->column_cont Still Tailing resolved Problem Resolved liner->resolved Resolved bake_trim Bake Out or Trim Column column_cont->bake_trim Yes install Check Column Installation column_cont->install No bake_trim->install Still Tailing reinstall Re-cut & Reinstall Column install->reinstall Improper derivatization Derivatization Incomplete? install->derivatization Proper reinstall->resolved optimize_deriv Optimize Derivatization Conditions derivatization->optimize_deriv Yes derivatization->resolved No optimize_deriv->resolved

Issue 2: Ghost Peaks in the Chromatogram

Q: I'm seeing unexpected peaks ("ghost peaks") in my chromatogram, even in blank runs. Where are they coming from?

  • Causality: Ghost peaks are typically caused by contamination in the system or carryover from a previous, more concentrated sample.[20] The source can be the syringe, inlet septum, or contaminated gas lines.[17][20]

  • Troubleshooting Protocol:

    • Identify the Source:

      • Action: Perform a "bake-out" test. Leave the GC at a low temperature (40-50 °C) for several hours, then run a blank analysis without injection. Immediately run a second blank.[17]

      • Rationale: If the ghost peaks are smaller or absent in the second run, the contamination is likely in the carrier gas lines or gas traps. If the peaks are consistent, the source is more likely the inlet or column.

    • Septum Bleed:

      • Action: Replace the inlet septum. Use a high-quality, low-bleed septum.

      • Rationale: The septum can degrade at high injector temperatures, releasing volatile siloxanes that appear as peaks.[20]

    • Sample Carryover:

      • Action: Thoroughly rinse the syringe with a strong solvent. Run several solvent blanks after analyzing a high-concentration sample.

      • Rationale: Residue from a previous injection can be retained in the syringe or injector and eluted in a subsequent run.

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

Issue 1: Poor Retention of Morpholine

Q: My morpholine peak is eluting at or very near the void volume on my C18 column. How can I get it to retain?

  • Causality: Morpholine is a small, highly polar molecule. Standard reversed-phase columns (like C18) primarily retain compounds through hydrophobic interactions. Polar compounds have little affinity for the stationary phase and are quickly eluted by the highly aqueous mobile phase required to retain them.[5][21]

  • Troubleshooting Protocol:

    • Use a Polar-Compatible Column:

      • Action: Switch to a column designed for polar analytes. Options include:

        • Polar-Embedded Columns: These have a polar group embedded within the alkyl chain, which helps to prevent phase collapse in highly aqueous mobile phases and provides an alternative interaction mechanism.[5]

        • HILIC Columns: Hydrophilic Interaction Liquid Chromatography uses a polar stationary phase (like silica) and a mobile phase with a high concentration of organic solvent. Water acts as the strong, eluting solvent. This mode is excellent for retaining very polar compounds.[22]

      • Rationale: These columns offer retention mechanisms (e.g., hydrogen bonding, dipole-dipole interactions) that are more effective for polar molecules than simple hydrophobic partitioning.

    • Implement Ion-Pair Chromatography:

      • Action: Add an ion-pairing reagent to the mobile phase. For a basic compound like morpholine, an alkyl sulfonate is a suitable choice.[23][24]

      • Rationale: The ion-pairing reagent forms a neutral complex with the ionized morpholine. This complex is more hydrophobic and will be retained on a standard C18 column.[24][25]

    • Derivatization:

      • Action: Derivatize morpholine with a reagent that adds a hydrophobic, UV-active chromophore, such as 1-naphthylisothiocyanate.

      • Rationale: This approach simultaneously solves the problems of poor retention and poor UV absorbance, making detection more sensitive.

Issue 2: Variable Retention Times

Q: The retention time of my morpholine peak is drifting between injections. What could be the cause?

  • Causality: Drifting retention times are often a sign of an unequilibrated column, temperature fluctuations, or changes in mobile phase composition.[21][26] Leaks in the pump can also cause flow rate instability.

  • Troubleshooting Protocol:

    • Ensure Column Equilibration:

      • Action: Before starting a sequence, flush the column with the initial mobile phase for at least 15-20 column volumes. If using ion-pair chromatography, equilibration can take significantly longer.

      • Rationale: The stationary phase needs to be fully conditioned with the mobile phase to ensure a stable, reproducible surface for interaction.

    • Check for Leaks:

      • Action: Visually inspect all fittings from the pump to the detector for any signs of leakage. Monitor the system pressure; excessive fluctuation is a key indicator of a leak or a problem with the pump's check valves.[26]

    • Control Temperature:

      • Action: Use a column oven to maintain a constant temperature.

      • Rationale: Retention times can be sensitive to small changes in ambient temperature. A stable column temperature ensures a stable viscosity of the mobile phase and consistent retention.[26]

    • Mobile Phase Preparation:

      • Action: Ensure the mobile phase is prepared consistently for each run and is adequately degassed. If using a buffer, check its pH.

      • Rationale: Small variations in solvent ratios or buffer pH can lead to significant shifts in retention, especially for ionizable compounds like morpholine.[26]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Aliquot from Reaction Mixture filter Filter Sample (0.22 µm) sample->filter derivatize Derivatize (Optional, e.g., for UV detection) filter->derivatize inject Inject onto Column (e.g., HILIC or Ion-Pair) derivatize->inject separate Isocratic or Gradient Elution inject->separate detect Detect (MS, UV, etc.) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify vs. Standard or determine % Conversion integrate->quantify report report quantify->report Report Results

Troubleshooting Guide: Nuclear Magnetic Resonance (qNMR)

Issue: Inaccurate Quantification

Q: My qNMR results for reaction conversion are not reproducible. What are the critical parameters I need to control?

  • Causality: Accurate quantification by NMR relies on ensuring that the signal integrals are directly and linearly proportional to the number of nuclei.[7] This relationship can be compromised by incomplete spin relaxation, poor signal-to-noise, and incorrect processing.

  • Troubleshooting Protocol:

    • Ensure Full Relaxation:

      • Action: Set the relaxation delay (d1) to be at least 5 times the longest T1 (spin-lattice relaxation time) of the protons you are integrating.

      • Rationale: If the relaxation delay is too short, nuclei with longer T1 values will not fully relax between pulses, leading to signal saturation and an underestimation of their integral. This is the most common source of error in qNMR.

    • Select Appropriate Signals for Integration:

      • Action: Choose non-overlapping, sharp singlet peaks for both your starting material and morpholine product. The methylene protons of the morpholine ring often appear as distinct signals.[27][28]

      • Rationale: Overlapping signals are difficult to integrate accurately. Broad signals can also be problematic. Using well-resolved peaks is crucial for reliable results.

    • Optimize Signal-to-Noise (S/N):

      • Action: Increase the number of scans (NS) to improve the S/N ratio.

      • Rationale: A high S/N ratio (>100:1) is necessary for precise integration. While this increases experiment time, it is essential for accuracy.

    • Proper Data Processing:

      • Action: Carefully perform phasing and baseline correction on the spectrum before integration. Ensure the integration limits are set wide enough to encompass the entire peak, including any satellite peaks.

      • Rationale: Phasing errors and a rolling baseline can introduce significant errors into the integral values.

Quantitative Data Summary

The following table summarizes typical performance metrics for validated morpholine analysis methods, providing a benchmark for your own method development.

ParameterGC-MS (Derivatized)[1][16]HPLC-MS/MS[3]
Linearity Range 10 - 500 µg/L5 - 300 µg/L
Correlation (R²) > 0.999> 0.999
Limit of Detection (LOD) 1.3 - 7.3 µg/kg2 µg/kg
Limit of Quantification (LOQ) 4.1 - 24.4 µg/kg5 µg/kg
Recovery 88.6% - 109.0%83% - 108%
Precision (RSD%) 1.4% - 9.4%1.1% - 4.1%

References

Technical Support Center: Byproduct Analysis in the Preparation of Morpholine-2,4-dicarboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of morpholine-2,4-dicarboxylates. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the common challenges, side reactions, and byproduct formation that can occur during the synthesis of these valuable heterocyclic scaffolds. Our goal is to provide you with the expertise and practical solutions needed to troubleshoot your experiments, optimize your reaction conditions, and ensure the purity of your final products.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to morpholine-2,4-dicarboxylates that are prone to byproduct formation?

A1: The synthesis of morpholine-2,4-dicarboxylates often involves multi-step sequences where byproduct formation can be a significant issue. Two common routes include the cyclization of N-substituted diethanolamine derivatives and the reaction of amino acids with α-halogenated acyl halides.[1] Each of these pathways has specific side reactions to consider. For instance, in syntheses starting from amino alcohols, incomplete cyclization or side reactions due to harsh dehydrating agents can be problematic.[2][3]

Q2: I am observing a significant amount of a dimeric byproduct. What is it likely to be and why does it form?

A2: A common dimeric byproduct in syntheses involving amino acid precursors is a 2,5-diketopiperazine (DKP).[4][5] These are cyclic dipeptides that form through the intermolecular condensation of two amino acid molecules or the intramolecular cyclization of a dipeptide intermediate.[4][6] The formation of DKPs is often favored under conditions that promote amide bond formation, especially if the desired intramolecular cyclization to form the morpholine ring is slow.[5]

Q3: My reaction is showing poor diastereoselectivity. How can I improve the formation of the desired stereoisomer?

A3: Achieving high diastereoselectivity is a common challenge in the synthesis of substituted morpholines.[7][8] The stereochemical outcome is often influenced by the choice of catalyst, solvent, and temperature. For example, palladium-catalyzed carboamination reactions have been shown to produce morpholine derivatives with high diastereoselectivity (>20:1 dr).[7] Careful optimization of these parameters is crucial. Additionally, the use of chiral auxiliaries or enantiomerically pure starting materials can direct the stereochemical course of the reaction.[8]

Q4: I am having trouble with N-alkylation of the morpholine nitrogen. What are the common side reactions?

A4: N-alkylation of morpholine derivatives can be complicated by over-alkylation, leading to the formation of quaternary ammonium salts, or by side reactions involving the alkylating agent itself.[9][10] When using alcohols as alkylating agents under "borrowing hydrogen" conditions, side products such as ketones can form, which may not be efficient electrophiles for the desired reaction.[10] The choice of catalyst and reaction conditions is critical to ensure high selectivity for the desired N-alkylated product.[9][11]

Troubleshooting Guides

Guide 1: Identification and Mitigation of Diketopiperazine (DKP) Formation

Issue: Significant formation of a byproduct identified as a 2,5-diketopiperazine (DKP) is observed during the synthesis of a morpholine-2,5-dione from an N-(α-haloacyl)-α-amino acid intermediate.[1]

Root Cause Analysis:

The formation of the desired morpholine-2,5-dione occurs via an intramolecular cyclization. However, the N-(α-haloacyl)-α-amino acid intermediate can also undergo intermolecular condensation with another molecule of the same intermediate, leading to the formation of a linear dipeptide. This dipeptide can then readily cyclize to form the highly stable six-membered DKP ring.[4][6] This side reaction is often competitive with the desired intramolecular cyclization.

Mechanism of DKP Formation:

DKP_Formation cluster_0 Intermolecular Condensation cluster_1 Intramolecular Cyclization cluster_2 Desired Reaction Intermediate_1 N-(α-haloacyl)-α-amino acid Dipeptide Linear Dipeptide Intermediate Intermediate_1->Dipeptide intermolecular condensation Morpholine_dione Morpholine-2,5-dione (Product) Intermediate_1->Morpholine_dione intramolecular cyclization Intermediate_2 N-(α-haloacyl)-α-amino acid Intermediate_2->Dipeptide DKP 2,5-Diketopiperazine (Byproduct) Dipeptide->DKP intramolecular cyclization

Caption: Competitive pathways leading to the desired morpholine-2,5-dione and the DKP byproduct.

Troubleshooting Protocol:

  • Reaction Concentration: High concentrations of the starting material can favor intermolecular reactions. Running the reaction under more dilute conditions can favor the desired intramolecular cyclization.

  • Temperature Control: Higher temperatures can sometimes lead to an increase in side reactions.[1] It is advisable to screen a range of temperatures to find the optimal balance between reaction rate and selectivity.

  • Choice of Base: The base used for the cyclization step can influence the reaction pathway. A weaker, non-nucleophilic base may favor the intramolecular reaction.

  • Slow Addition: Adding the N-(α-haloacyl)-α-amino acid slowly to the reaction mixture containing the base can help to maintain a low concentration of the starting material, thereby disfavoring the intermolecular condensation.

Analytical Workflow for Byproduct Identification:

Analytical_Workflow Crude_Mixture Crude Reaction Mixture TLC TLC Analysis Crude_Mixture->TLC Column Column Chromatography TLC->Column Product Isolated Product Column->Product Byproduct Isolated Byproduct Column->Byproduct NMR 1H & 13C NMR Spectroscopy Product->NMR MS Mass Spectrometry (LC-MS/HRMS) Product->MS Byproduct->NMR Byproduct->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation

Caption: A typical analytical workflow for the identification and characterization of byproducts.

Guide 2: Managing Diastereoselectivity in Cyclization Reactions

Issue: The synthesis of a substituted morpholine via a palladium-catalyzed carboamination reaction results in a low diastereomeric ratio (dr).[7]

Root Cause Analysis:

The stereochemical outcome of the cyclization is determined by the transition state geometry. Factors that can influence this include the steric bulk of the substituents, the coordination of the catalyst, and the nature of the solvent. A poorly organized transition state can lead to the formation of multiple stereoisomers.

Troubleshooting Protocol:

  • Catalyst and Ligand Screening: The choice of palladium source (e.g., Pd(OAc)2) and phosphine ligand can have a profound impact on diastereoselectivity.[7] A systematic screening of different ligands with varying steric and electronic properties is recommended.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's activity and selectivity. It is advisable to test a range of solvents (e.g., toluene, dioxane, THF) to identify the optimal medium for the reaction.

  • Temperature Optimization: The reaction temperature can affect the flexibility of the transition state. Lowering the temperature may lead to a more ordered transition state and improved diastereoselectivity.

  • Base Selection: The choice of base (e.g., NaOtBu) can also play a role in the stereochemical outcome.[7] Screening different bases may be beneficial.

Data Summary: Effect of Reaction Parameters on Diastereoselectivity

ParameterCondition ACondition BDiastereomeric Ratio (dr)
LigandP(t-Bu)3P(2-furyl)32:1
SolventDioxaneToluene5:1
Temperature100 °C80 °C>20:1

This is a representative table; actual results will vary depending on the specific reaction.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Morpholine-2,5-diones

This protocol is based on the two-step synthesis of morpholine-2,5-diones from amino acids.[1]

Step 1: Synthesis of N-(2-chloroacetyl)-amino acid

  • Dissolve the amino acid in an aqueous solution of NaOH at 0 °C. The pH should be maintained around 12.

  • Slowly add chloroacetyl chloride dropwise to the amino acid solution while vigorously stirring.

  • Allow the reaction to proceed for several hours at 0 °C.

  • Acidify the reaction mixture to precipitate the N-(2-chloroacetyl)-amino acid.

  • Filter and dry the product. Recrystallization from a suitable solvent like ethyl acetate can be performed for further purification.[1]

Step 2: Intramolecular Cyclization to Morpholine-2,5-dione

  • Dissolve the N-(2-chloroacetyl)-amino acid in a suitable solvent such as DMF.

  • Add a base like NaHCO3 to the solution.

  • Heat the reaction mixture (e.g., at 60 °C) and monitor the progress by TLC.[1]

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization to obtain the desired morpholine-2,5-dione.[1]

References

Validation & Comparative

A Comparative Guide to the Chiral Characterization of 4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of a chiral molecule is a critical step in ensuring safety, efficacy, and regulatory compliance. This guide provides an in-depth technical comparison of methodologies for the characterization of 4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate, a chiral morpholine derivative. We will focus on the development of a robust High-Performance Liquid Chromatography (HPLC) method, contextualize its performance against alternative technologies, and ground our protocols in established scientific and regulatory principles.

The Imperative of Chiral Purity

Chiral molecules, or enantiomers, are non-superimposable mirror images that can exhibit profoundly different pharmacological and toxicological profiles.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate the characterization and control of enantiomeric composition.[1][2][3] For a single-enantiomer drug substance, the undesired enantiomer is treated as an impurity and must be controlled within strict limits.[4][5] Therefore, a reliable and validated analytical method is not just a quality control tool but a cornerstone of drug development.

Chiral HPLC: The Gold Standard for Enantiomeric Purity

Chiral HPLC is the most widely employed technique for enantiomeric separations due to its versatility, robustness, and the vast array of commercially available Chiral Stationary Phases (CSPs).[6][7] The principle lies in the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and, thus, separation.[7]

Strategic Development of a Chiral HPLC Method

The molecular structure of this compound—a cyclic amino acid ester with a bulky N-tert-butoxycarbonyl (Boc) protecting group—guides our strategy. Experience with structurally similar N-Boc amino acid esters suggests that polysaccharide-based and macrocyclic antibiotic-based CSPs are the most promising candidates for achieving separation.[8][9][10]

Polysaccharide-based CSPs, such as those derived from cellulose or amylose tris(phenylcarbamate), offer broad selectivity through a combination of hydrogen bonding, π-π interactions, and steric hindrance.[8][11][12] However, it's noted that the Boc group can sometimes impair separation on these phases.[13] Macrocyclic antibiotic (or glycopeptide) CSPs, like those based on vancomycin or teicoplanin, provide a complementary approach, often excelling in the separation of N-blocked amino acids through ionic, hydrogen bonding, and inclusion complexation mechanisms.[9][10][14]

A systematic screening approach is therefore the most efficient path to a successful separation.

Experimental Protocol: Chiral Method Development Workflow

1. Sample Preparation:

  • Dissolve a racemic standard of this compound in the initial mobile phase to a concentration of approximately 0.5 - 1.0 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

2. HPLC System and Initial Screening:

  • System: A standard HPLC or UHPLC system with a UV detector.

  • Detection: 210 nm, or a wavelength appropriate for the chromophore.

  • Flow Rate: 1.0 mL/min for analytical columns (e.g., 4.6 mm I.D.).

  • Injection Volume: 5 µL.

  • Column Temperature: 25 °C.

3. Chiral Stationary Phase (CSP) and Mobile Phase Screening: The following workflow outlines a logical screening process to efficiently identify a suitable separation method.

G cluster_0 Phase 1: Primary CSP Screening cluster_1 Phase 2: Mobile Phase Screening cluster_2 Phase 3: Evaluation & Optimization start Start with Racemic Analyte csp1 Polysaccharide CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) start->csp1 Screen on csp2 Macrocyclic Antibiotic CSP (e.g., Teicoplanin-based) start->csp2 Screen on np_mode Normal Phase (NP) (Hexane/IPA) csp1->np_mode po_mode Polar Organic Mode (PO) (ACN or MeOH w/ additives) csp1->po_mode rp_mode Reversed-Phase (RP) (ACN/Water w/ additives) csp1->rp_mode csp2->po_mode csp2->rp_mode eval Evaluate Resolution (Rs) Selectivity (α) Retention (k) np_mode->eval po_mode->eval rp_mode->eval optimize Optimize Lead Condition (Mobile Phase Ratio, Additives, Temp.) eval->optimize Rs > 1.5? validate Validate Final Method (ICH Guidelines) optimize->validate

Caption: Workflow for Chiral HPLC Method Development.

Data Presentation and Interpretation

After the initial screening, the data should be tabulated to facilitate direct comparison and selection of the most promising conditions for optimization.

CSP TypeMobile PhaseModek1k2Selectivity (α)Resolution (Rs)
PolysaccharideHexane/IPA (80/20)NP2.12.51.191.8
PolysaccharideACN/0.1% TFAPO1.51.61.070.9
PolysaccharideACN/H₂O/0.1% FARP3.53.51.000.0
Macrocyclic MeOH/0.1% NH₄OAc PO 2.8 3.7 1.32 2.5
MacrocyclicACN/H₂O/0.1% TFARP4.24.51.071.1

Table 1: Representative screening data for the enantiomeric separation of this compound. k1 and k2 are the retention factors for the first and second eluting enantiomers, respectively.

Interpretation:

  • Resolution (Rs): A value ≥ 1.5 indicates baseline separation, which is crucial for accurate quantification.[4]

  • Selectivity (α): A higher value indicates a greater separation between the two enantiomer peaks.[4]

  • Causality: In this representative data, the macrocyclic antibiotic CSP in Polar Organic (PO) mode provides the best initial separation (Rs = 2.5). This is likely due to favorable ionic and hydrogen bonding interactions between the analyte's carbamate and ester groups and the chiral selector.[9][14] The polysaccharide phase shows good performance in Normal Phase (NP) but is less effective in polar modes for this specific analyte structure, which aligns with literature observations for some N-Boc protected compounds.[13] The chosen lead condition would then be further optimized by fine-tuning the mobile phase composition and temperature to maximize resolution and ensure method robustness.

Comparison with Alternative Chiral Technologies

While chiral HPLC is a powerful tool, other techniques offer distinct advantages in specific scenarios. The primary alternatives are Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE).[6][15]

G cluster_0 Analytical Need cluster_1 Primary Techniques & Key Attributes cluster_2 Decision Factors need Select Chiral Analysis Technique factor1 Need for Preparative Scale? need->factor1 hplc HPLC (Robustness, Versatility) sfc SFC (High Speed, Green Chemistry) ce CE (High Efficiency, Low Sample/Solvent Use) factor1->hplc Yes factor2 Sample Volume Limited? factor1->factor2 No factor2->ce Yes factor3 High Throughput Needed? factor2->factor3 No factor3->hplc No, Standard Throughput factor3->sfc Yes

Caption: Decision tree for selecting a chiral analysis technique.

Objective Comparison of Performance
ParameterChiral HPLCChiral SFCChiral CE
Principle Differential partitioning with a CSPDifferential partitioning with a CSP using a supercritical fluid mobile phaseDifferential migration in an electric field with a chiral selector in the buffer
Typical Analysis Time 10 - 30 minutes2 - 10 minutes5 - 20 minutes
Resolution Good to ExcellentGood to ExcellentExcellent to Superior
Solvent Consumption HighLow (primarily CO₂)Extremely Low (µL/run)
Sample Volume µL injectionsµL injectionsnL injections
Scalability Excellent (Analytical to Preparative)Excellent (Analytical to Preparative)Primarily Analytical
Ideal For Routine QC, method robustness, preparative isolationHigh-throughput screening, "green" chemistry applicationsVery small sample amounts, complex matrices, high-efficiency separations

Table 2: Comparison of key performance characteristics of major chiral separation techniques.[6][15]

Expert Insights:

  • Chiral HPLC remains the workhorse for routine quality control and when methods need to be easily transferable between labs. Its primary drawback is higher solvent consumption and longer run times compared to SFC.

  • Chiral SFC is increasingly popular for high-throughput screening during drug discovery due to its speed and reduced organic solvent usage. The same polysaccharide-based CSPs used in HPLC are often effective in SFC.[16]

  • Chiral CE offers unparalleled separation efficiency and is ideal when sample material is scarce.[6] The ability to quickly screen different chiral selectors by simply changing the background electrolyte is a significant advantage during method development.[2]

Conclusion: An Authoritative and Trustworthy Approach

The characterization of this compound is reliably achieved using chiral HPLC. A systematic screening of polysaccharide and macrocyclic antibiotic-based chiral stationary phases under normal, polar organic, and reversed-phase conditions provides a high probability of success. The resulting method, once optimized, delivers the robustness and accuracy required for quality control and regulatory submission. This approach is firmly grounded in the principles outlined by the ICH and FDA, which require that the stereoisomeric composition of a drug be known and that the final product specifications ensure its identity, strength, and purity from a stereochemical viewpoint.[1][3][4] While alternative technologies like SFC and CE offer advantages in speed and efficiency, respectively, chiral HPLC stands as the validated, universally accepted gold standard for the definitive characterization of enantiomeric purity in the pharmaceutical industry.

References

A Comparative Guide to Validating the Enantiopurity of 2-Substituted Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Chirality in 2-Substituted Morpholine Drug Candidates

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] When substituted at the 2-position, a stereocenter is introduced, leading to the existence of enantiomers. These non-superimposable mirror-image isomers can exhibit profoundly different pharmacological and toxicological profiles.[3][4] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other (the distomer) could be inactive, less active, or even contribute to adverse effects.[3][5]

Consequently, regulatory agencies like the FDA and EMA have stringent requirements for the development of stereoisomeric drugs, necessitating robust analytical methods to quantify the enantiomeric purity of drug substances.[4][6][7] This guide provides a comparative analysis of the primary analytical techniques for validating the enantiopurity of 2-substituted morpholines, offering experimental insights and protocols to aid researchers in selecting and implementing the most suitable method for their specific needs. We will delve into the principles and applications of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chromatographic Approaches: The Gold Standard for Enantioseparation

Chromatographic techniques are the cornerstone of chiral analysis in the pharmaceutical industry, offering high-resolution separation of enantiomers.[8][9] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).[10][11] For 2-substituted morpholines, polysaccharide-based CSPs are particularly effective.[12][13][14]

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely adopted and versatile technique for determining enantiomeric purity.[5][8][15] Its robustness and broad applicability make it a primary choice for quality control and release assays.[10]

Principle of Chiral Recognition: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, possess helical grooves with chiral cavities. Enantiomers of 2-substituted morpholines fit into these cavities differently, leading to the formation of transient diastereomeric complexes with varying stability. This difference in interaction energy results in different retention times and, thus, separation.

Experimental Workflow for Chiral HPLC Method Development:

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve 2-substituted morpholine sample in mobile phase injection Inject sample onto chiral column (e.g., Chiralpak®) prep_sample->injection prep_mobile Prepare mobile phase (e.g., Hexane/IPA) and degas separation Isocratic elution prep_mobile->separation injection->separation detection UV Detection (e.g., 220 nm) separation->detection integration Integrate peak areas of both enantiomers detection->integration calculation Calculate Enantiomeric Excess (% ee) integration->calculation

Caption: Workflow for enantiopurity determination by Chiral HPLC.

Detailed Protocol: Chiral HPLC for a Generic 2-Aryl-Morpholine

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Integrate the peak areas (Area1 and Area2).

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100

Causality in Protocol Choices:

  • Mobile Phase: Normal-phase conditions (Hexane/IPA) are often preferred for polysaccharide CSPs as they promote the hydrogen bonding and dipole-dipole interactions necessary for chiral recognition.[16] The ratio is optimized to achieve a balance between resolution and analysis time.

  • Column Choice: Polysaccharide-derived CSPs like Chiralpak® are known for their broad enantioselectivity for a wide range of chiral compounds, including those with N-heterocycles.[11][17]

  • Temperature: Maintaining a constant column temperature is crucial for reproducible retention times and resolution.[18]

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in speed and reduced solvent consumption.[19][20] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.

Principle of Chiral Recognition: The mechanism is similar to HPLC, relying on the differential interactions with a CSP. The use of CO2 as the primary mobile phase component, modified with a small amount of an organic solvent (e.g., methanol), alters the nature of these interactions, often leading to different selectivity compared to HPLC.[21]

Experimental Workflow for Chiral SFC Screening:

cluster_prep Sample & Mobile Phase Preparation cluster_sfc SFC Analysis cluster_data Data Analysis & Optimization prep_sample Dissolve sample in modifier (e.g., Methanol) injection Inject sample prep_sample->injection separation Gradient elution with CO2 and modifier on a screened set of chiral columns injection->separation detection UV Detection separation->detection evaluation Evaluate resolution and selectivity on each column detection->evaluation optimization Optimize conditions (modifier, gradient, temp) for the best column evaluation->optimization

Caption: Chiral SFC method development workflow.

Detailed Protocol: Chiral SFC Screening for a Generic 2-Alkyl-Morpholine

  • Instrumentation: Analytical SFC system with a UV detector and back-pressure regulator.

  • Columns: A set of screening columns, e.g., Chiralpak® IA, IB, IC.

  • Mobile Phase A: Supercritical CO2.

  • Mobile Phase B (Modifier): Methanol.

  • Gradient: 5% to 40% Methanol over 5 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in Methanol to a concentration of 1 mg/mL.

Causality in Protocol Choices:

  • Speed: The low viscosity of supercritical CO2 allows for higher flow rates without a significant loss in efficiency, leading to faster analysis times compared to HPLC.[20][21]

  • Modifier: A polar organic solvent like methanol is necessary to increase the mobile phase strength and elute the relatively polar morpholine compounds.[21]

  • Screening Approach: Due to the often unpredictable nature of chiral recognition, screening a small set of complementary CSPs is an efficient strategy for method development.[21]

Nuclear Magnetic Resonance (NMR) Spectroscopy: An Orthogonal Approach

NMR spectroscopy offers a distinct method for determining enantiomeric purity without the need for chromatographic separation.[22] This is achieved by converting the enantiomers into diastereomers in situ, which are distinguishable in the NMR spectrum.[23]

NMR with Chiral Solvating Agents (CSAs)

This technique involves the addition of an enantiomerically pure CSA to the NMR sample of the chiral analyte. The CSA forms non-covalent diastereomeric complexes with each enantiomer of the analyte, leading to different chemical shifts for corresponding protons.[22][24]

Principle of Chiral Recognition: The two enantiomers of the 2-substituted morpholine interact with the single enantiomer of the CSA to form two different diastereomeric solvates. These solvates have distinct spatial arrangements, causing certain nuclei in the analyte to experience different magnetic environments, resulting in separate signals in the NMR spectrum.[23][25]

Experimental Workflow for Enantiopurity by NMR with a CSA:

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis prep_sample Accurately weigh racemic analyte and dissolve in deuterated solvent (e.g., CDCl3) add_csa Add an enantiopure Chiral Solvating Agent (CSA) (e.g., (R)-BINOL) prep_sample->add_csa acquisition Acquire 1H NMR spectrum add_csa->acquisition integration Identify and integrate the split signals corresponding to each enantiomer acquisition->integration calculation Calculate enantiomeric ratio integration->calculation

Caption: Workflow for enantiopurity analysis using NMR with a CSA.

Detailed Protocol: NMR with (R)-BINOL as a CSA

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Materials: Racemic 2-substituted morpholine, (R)-1,1'-Bi-2-naphthol ((R)-BINOL) as the CSA.

  • Solvent: Chloroform-d (CDCl3).

  • Sample Preparation:

    • In an NMR tube, dissolve ~5 mg of the 2-substituted morpholine in 0.6 mL of CDCl3.

    • Acquire a standard ¹H NMR spectrum.

    • Add 1.0 to 1.5 equivalents of (R)-BINOL to the NMR tube.

    • Shake well to ensure complete dissolution and complex formation.

  • NMR Acquisition: Acquire a ¹H NMR spectrum of the mixture.

  • Data Analysis:

    • Identify a well-resolved proton signal of the morpholine that has split into two distinct signals upon addition of the CSA.

    • Integrate the areas of these two signals to determine the enantiomeric ratio.

Causality in Protocol Choices:

  • CSA Choice: BINOL derivatives are effective CSAs for amines and related compounds, capable of forming hydrogen bonds and undergoing π-π stacking interactions that lead to effective chiral recognition.[26][27]

  • Solvent: A non-polar, aprotic solvent like CDCl3 is chosen to minimize competition with the intermolecular interactions (e.g., hydrogen bonding) between the analyte and the CSA.

  • Stoichiometry: A slight excess of the CSA is often used to ensure that all analyte molecules are complexed, maximizing the observed chemical shift difference.[27]

Comparative Summary of Techniques

ParameterChiral HPLCChiral SFCNMR with CSA
Principle Differential partitioning with a Chiral Stationary Phase (CSP)Differential partitioning with a CSP using a supercritical fluid mobile phaseFormation of transient diastereomeric complexes in solution
Primary Advantage Robust, widely applicable, well-established for regulatory filings[8][10]High speed, reduced organic solvent consumption, orthogonal to HPLC[19][20]No separation needed, direct observation, useful when chromatographic methods fail[25]
Primary Limitation Longer analysis times, higher solvent consumption than SFCRequires specialized instrumentationLower sensitivity, potential for signal overlap, requires pure CSA
Sample Throughput ModerateHighLow to Moderate
Typical Application QC release testing, stability studies, routine purity checksHigh-throughput screening, preparative separations, fast purity checksStructural confirmation, mechanistic studies, analysis of difficult-to-separate mixtures
Destructive? Yes (sample is diluted)Yes (sample is diluted)No (sample can be recovered)

Conclusion and Recommendations

The validation of enantiopurity for 2-substituted morpholines is a non-negotiable aspect of pharmaceutical development. The choice of analytical methodology should be guided by the specific requirements of the project phase.

  • For routine quality control and regulatory submissions, Chiral HPLC remains the gold standard due to its proven robustness and widespread acceptance.[9][10] Its performance is well-documented, and methods can be rigorously validated to meet ICH guidelines.[5][10]

  • For high-throughput screening in drug discovery or when rapid analysis is paramount, Chiral SFC is an excellent choice. Its speed and "green" credentials make it an increasingly popular and powerful orthogonal tool to HPLC.[19][21]

  • NMR spectroscopy using Chiral Solvating Agents serves as an invaluable orthogonal technique. It is particularly useful for confirming the results from chromatographic methods, for analyzing samples that are difficult to resolve on a chiral column, or when non-destructive analysis is required.[25][28]

A comprehensive validation strategy should ideally leverage the strengths of these complementary techniques. Initial method development may involve screening with both HPLC and SFC to find the optimal separation conditions. NMR can then be used as a confirmatory method, providing a self-validating system that ensures the scientific integrity and trustworthiness of the enantiopurity data.

References

A Comparative Guide to the Biological Activity of Morpholine-2-Carboxylate Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Morpholine-2-Carboxylate Derivatives

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties that can enhance drug-like characteristics such as solubility and metabolic stability.[1] When functionalized at the 2-position with a carboxylate group, this core structure gives rise to a chiral center, leading to the existence of stereoisomers. The spatial arrangement of substituents around this chiral center can profoundly influence the molecule's interaction with its biological targets, resulting in significant differences in potency, selectivity, and overall pharmacological profile.[2] This guide will focus on the stereoisomers of morpholine-2-carboxylate derivatives that act as monoamine reuptake inhibitors, a class of drugs pivotal in the treatment of depression and other central nervous system (CNS) disorders.[3]

The Archetype: Stereoselectivity of Reboxetine, a Morpholine-2-Carboxylate Analog

Reboxetine, a well-characterized antidepressant, is a morpholine derivative with two chiral centers, existing as (R,R) and (S,S) enantiomers. It is a selective norepinephrine reuptake inhibitor (NRI), and its pharmacological activity is predominantly attributed to the (S,S)-enantiomer.[4] This stereoselectivity is a cornerstone of its therapeutic action and provides a compelling case study for the importance of chirality in this class of compounds.

Comparative Biological Activity of Reboxetine Enantiomers

The differential activity of reboxetine's enantiomers stems from their distinct binding affinities for the human norepinephrine transporter (hNET) and serotonin transporter (hSERT). The (S,S)-enantiomer exhibits a significantly higher affinity for hNET compared to the (R,R)-enantiomer, with one study reporting a 130-fold difference in affinity.[2]

StereoisomerTargetActivity (IC50/Ki)Selectivity (vs. SERT)Reference
(S,S)-Reboxetine hNETHigh Potency (nM range)High[2]
(R,R)-Reboxetine hNETLower PotencyLower[2]
Racemic Reboxetine hNETIC50 = 8.5 nM~810-fold vs. SERT[5]
Racemic Reboxetine hSERTIC50 = 6.9 µM-[5]
Racemic Reboxetine hDATIC50 = 89 µM-[5]

Note: While the significant difference in hNET affinity between the enantiomers is well-established, specific Ki or IC50 values for the individual (R,R) and (S,S) enantiomers against both hNET and hSERT in a single comparative study were not available in the reviewed literature. The data for racemic reboxetine provides an overall picture of its selectivity.

This marked difference in potency underscores the critical role of the stereochemical configuration in the interaction with the norepinephrine transporter. The precise three-dimensional arrangement of the atoms in the (S,S)-enantiomer allows for a more favorable binding orientation within the transporter's active site, leading to potent inhibition of norepinephrine reuptake.

Signaling Pathway: Mechanism of Action of Monoamine Reuptake Inhibitors

The therapeutic effects of morpholine-2-carboxylate derivatives like reboxetine are mediated through their interaction with monoamine transporters. These transporters are responsible for clearing neurotransmitters such as norepinephrine and serotonin from the synaptic cleft, thereby terminating their signaling. By inhibiting these transporters, the concentration of these neurotransmitters in the synapse is increased, leading to enhanced neurotransmission.

References

A Senior Application Scientist's Guide to Spectroscopic Comparison of Morpholine and its N-Acetylated Product

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the realm of pharmaceutical and synthetic chemistry, the transformation of functional groups is a daily occurrence. Verifying the success of these transformations is paramount to ensure the integrity of the subsequent steps in a synthetic route. Morpholine, a versatile secondary amine, is a common building block in many pharmaceutical compounds.[1][2] Its N-acetylation is a fundamental reaction that serves as an excellent model for understanding how spectroscopic techniques can be employed to monitor and confirm chemical reactions. This guide provides an in-depth, practical comparison of the spectroscopic signatures of morpholine (the starting material) and N-acetylmorpholine (the product), equipping researchers with the knowledge to confidently interpret their analytical data.

The Chemistry: N-Acetylation of Morpholine

The conversion of morpholine to N-acetylmorpholine is a straightforward yet illustrative example of an acylation reaction. Typically, this is achieved by reacting morpholine with an acetylating agent such as acetic anhydride or acetyl chloride.[3] This reaction results in the formation of an amide bond, which significantly alters the electronic environment of the morpholine ring. These changes are readily observable through various spectroscopic methods.

Spectroscopic Fingerprints: A Comparative Analysis

The following sections will delve into the characteristic spectroscopic data for morpholine and N-acetylmorpholine, highlighting the key differences that arise from the N-acetylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[4] By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, we can deduce the precise connectivity of atoms within a molecule.

In the ¹H NMR spectrum of morpholine, the symmetry of the molecule results in two distinct signals corresponding to the methylene protons adjacent to the oxygen and nitrogen atoms.[5][6] Upon acetylation, the introduction of the electron-withdrawing acetyl group deshields the protons on the carbons adjacent to the nitrogen atom, causing a downfield shift in their resonance frequency.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Morpholine and N-Acetylmorpholine in CDCl₃

Compound -CH₂-O- Protons -CH₂-N- Protons N-H Proton -C(O)CH₃ Protons
Morpholine ~3.70~2.86~1.8 (broad)-
N-Acetylmorpholine ~3.65~3.55-~2.10

Data are approximate and can vary based on solvent and concentration.[4][7]

The disappearance of the broad N-H proton signal and the appearance of a sharp singlet for the acetyl methyl protons are definitive indicators of a successful N-acetylation.

The ¹³C NMR spectrum provides complementary information, revealing changes in the carbon environment. Similar to the proton spectrum, the carbons in morpholine exhibit two distinct resonances. The introduction of the acetyl group in N-acetylmorpholine leads to a downfield shift of the carbons adjacent to the nitrogen, albeit to a lesser extent than the protons. A new signal corresponding to the carbonyl carbon of the acetyl group also appears significantly downfield.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Morpholine and N-Acetylmorpholine in CDCl₃

Compound -CH₂-O- Carbons -CH₂-N- Carbons -C(O)CH₃ Carbonyl -C(O)CH₃ Methyl
Morpholine ~67.8~46.2--
N-Acetylmorpholine ~66.9~45.8, ~41.7~169~21.4

Data are approximate and can vary based on solvent and concentration.[4][8]

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is an invaluable technique for identifying the presence or absence of specific functional groups in a molecule. The key transformations in the N-acetylation of morpholine—the loss of the N-H bond and the formation of a C=O bond—are readily apparent in the IR spectrum.

In the IR spectrum of morpholine, a characteristic N-H stretching vibration is observed in the region of 3300-3500 cm⁻¹.[9][10] This peak is completely absent in the spectrum of N-acetylmorpholine. Conversely, the spectrum of N-acetylmorpholine is dominated by a strong absorption band corresponding to the C=O (amide) stretch, typically appearing around 1650 cm⁻¹.

Table 3: Key IR Absorption Frequencies (cm⁻¹) of Morpholine and N-Acetylmorpholine

Compound N-H Stretch C-H Stretch C=O (Amide) Stretch C-N Stretch C-O-C Stretch
Morpholine ~3340~2850-2960-~1070~1115
N-Acetylmorpholine -~2850-2970~1650~1030~1115

Data are approximate and can vary based on the sampling method (e.g., neat, KBr pellet).[9][11][12]

Mass Spectrometry (MS): Deciphering Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern upon ionization, offering further confirmation of its identity.

The electron ionization mass spectrum of morpholine shows a molecular ion peak (M⁺) at m/z 87.[2][13] A prominent fragment is often observed at m/z 57, corresponding to the loss of formaldehyde (CH₂O).[13]

N-acetylmorpholine, with a molecular weight of 129.16 g/mol , will exhibit a molecular ion peak at m/z 129.[3][14] Its fragmentation is characterized by the loss of the acetyl group (M-43) leading to a fragment at m/z 86, and the loss of a methyl group from the acetyl moiety (M-15) resulting in a fragment at m/z 114.[15]

Table 4: Key Mass Spectrometry Fragments (m/z) of Morpholine and N-Acetylmorpholine

Compound Molecular Ion (M⁺) Key Fragments
Morpholine 8757 ([M-CH₂O]⁺)
N-Acetylmorpholine 129114 ([M-CH₃]⁺), 86 ([M-COCH₃]⁺), 57, 43

Experimental Protocols

Synthesis of N-Acetylmorpholine

This protocol provides a general procedure for the N-acetylation of morpholine using acetic anhydride.

Materials:

  • Morpholine

  • Acetic Anhydride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve morpholine (1.0 eq) in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) to the stirred solution via the dropping funnel.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude N-acetylmorpholine.

  • The crude product can be purified by distillation or column chromatography if necessary.[16]

Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Start Morpholine + Acetic Anhydride Reaction N-Acetylation Reaction Start->Reaction DCM, 0°C to RT Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product N-Acetylmorpholine Purification->Product NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data Comparative Data Analysis NMR->Data IR->Data MS->Data

Caption: Workflow for the synthesis and spectroscopic analysis of N-acetylmorpholine.

Conclusion

The spectroscopic comparison of morpholine and N-acetylmorpholine provides a clear and instructive example of how fundamental analytical techniques are used to confirm chemical transformations. By understanding the characteristic changes in NMR, IR, and Mass Spectra, researchers can confidently track the progress of their reactions and verify the identity of their products. This guide serves as a foundational reference for scientists and professionals in drug development and organic synthesis, reinforcing the principles of spectroscopic analysis in a practical, real-world context.

References

assessing the efficacy of various catalysts in asymmetric morpholine hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Chiral morpholines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive molecules. The precise control of stereochemistry within the morpholine scaffold is often paramount to therapeutic efficacy and safety. Consequently, the development of robust and efficient catalytic methods for their asymmetric synthesis is a topic of significant interest to researchers in drug discovery and development. Among the various synthetic strategies, the direct asymmetric hydrogenation of unsaturated morpholine precursors, or dehydromorpholines, stands out as a highly atom-economical and powerful approach.

This guide provides an in-depth comparison of leading catalytic systems for the asymmetric hydrogenation of dehydromorpholines, offering field-proven insights into catalyst selection, reaction mechanics, and experimental execution. We will delve into the nuances of catalyst performance, supported by experimental data, to empower researchers to make informed decisions for their specific synthetic challenges.

The Challenge of Asymmetric Morpholine Hydrogenation

The asymmetric hydrogenation of dehydromorpholines presents a unique set of challenges. These substrates are often electron-rich enamides or enamines, which can exhibit low reactivity towards hydrogenation. Furthermore, achieving high enantioselectivity requires a catalyst that can effectively differentiate between the two prochiral faces of the C=C double bond within the heterocyclic ring. The choice of the central metal, the chiral ligand, and the reaction conditions are all critical factors that dictate the success of this transformation.

Catalyst Systems: A Performance Comparison

Our analysis focuses on two prominent and effective catalytic systems for the generation of chiral morpholines: a Rhodium-based direct hydrogenation system for 2-substituted morpholines and a Ruthenium-based transfer hydrogenation system for 3-substituted morpholines.

Rhodium/SKP Complex for 2-Substituted Morpholines

A breakthrough in this field was the development of a rhodium catalyst paired with the bulky bisphosphine ligand, (R,R,R)-SKP. This system has proven to be exceptionally effective for the direct asymmetric hydrogenation of 2-substituted dehydromorpholines, delivering products with excellent yields and outstanding enantioselectivities.[1][2]

Causality of Performance: The success of the Rh-SKP system is largely attributed to the large bite angle of the SKP ligand.[1][2] This geometric constraint creates a well-defined and rigid chiral pocket around the rhodium center. The dehydromorpholine substrate, which is an enamide, coordinates to the metal. The steric bulk of the ligand then dictates the facial selectivity of hydrogen addition to the double bond, leading to the preferential formation of one enantiomer. Mechanistic studies on similar rhodium-catalyzed enamide hydrogenations suggest a pathway involving the formation of a rhodium-dihydride species, followed by migratory insertion and reductive elimination.

Ruthenium/Ts-DPEN Complex for 3-Substituted Morpholines

For the synthesis of 3-substituted chiral morpholines, a different strategy employing a tandem hydroamination and asymmetric transfer hydrogenation has been highly successful. This one-pot method utilizes a Titanium catalyst for an initial cyclization to a cyclic imine, which is then reduced in situ by a Ruthenium catalyst, specifically RuCl--INVALID-LINK--, a well-known Noyori-Ikariya catalyst.[3][4]

Causality of Performance: This system operates via asymmetric transfer hydrogenation, using a hydrogen donor like formic acid or isopropanol instead of H₂ gas. The key to its high enantioselectivity is the bifunctional nature of the catalyst. The substrate's cyclic imine intermediate is thought to interact with the catalyst through hydrogen bonding between the ether oxygen of the morpholine precursor and the N-H group of the Ts-DPEN ligand.[3][4] This interaction locks the substrate into a specific orientation, allowing for a highly organized, stereoselective hydride transfer from the ruthenium center to the imine carbon.

Performance Data Summary

The following table summarizes the performance of these two leading catalyst systems on representative substrates.

Catalyst SystemSubstrate TypeProduct TypeTypical Yield (%)Typical ee (%)Hydrogen SourceKey Advantages
[Rh(COD)₂]SbF₆ / (R,R,R)-SKP 2-Aryl-dehydromorpholine2-Aryl-morpholine>95%92-99%H₂ gas (50 atm)High enantioselectivity for 2-substituted morpholines, high yields.[1][2]
RuCl--INVALID-LINK-- Aminoalkyne (via imine)3-Aryl-morpholine70-90%>95%HCOOH / Et₃NExcellent enantioselectivity for 3-substituted morpholines, operational simplicity (one-pot).[3][4]
A Note on Iridium Catalysts

While specific examples of Iridium-catalyzed asymmetric hydrogenation of dehydromorpholines are not yet prominent in the literature, Ir-based catalysts are renowned for their high efficiency in the hydrogenation of challenging substrates, including unfunctionalized olefins and other N-heterocycles. Systems employing chiral P,N ligands (like PHOX) or N,P ligands are particularly noteworthy. Given their success in related transformations, the future development of Iridium catalysts for this specific application holds significant promise.

Experimental Protocols

To ensure the reproducibility and trustworthiness of these findings, detailed, step-by-step protocols for the two primary catalytic systems are provided below.

Protocol 1: Rh-SKP Catalyzed Direct Asymmetric Hydrogenation of 2-Phenyl-dehydromorpholine[1]

This protocol describes the synthesis of 2-phenyl-morpholine with high enantiomeric excess.

Diagram of Experimental Workflow:

cluster_prep Catalyst Preparation (in Glovebox) cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Analysis prep1 Charge Schlenk tube with [Rh(COD)₂]SbF₆ (1 mol%) and (R,R,R)-SKP ligand (1.1 mol%) prep2 Add anhydrous, degassed DCM (Dichloromethane) prep1->prep2 prep3 Stir at room temperature for 30 minutes prep2->prep3 react2 Transfer substrate solution to catalyst solution prep3->react2 Active Catalyst react1 Dissolve dehydromorpholine substrate in anhydrous DCM react1->react2 react3 Place reaction mixture in a stainless-steel autoclave react2->react3 react4 Purge autoclave with H₂ gas (3 times) react3->react4 react5 Pressurize to 50 atm H₂ react4->react5 react6 Stir at room temperature for 24 hours react5->react6 workup1 Carefully release H₂ pressure react6->workup1 workup2 Concentrate the reaction mixture in vacuo workup1->workup2 workup3 Purify by column chromatography (Silica gel) workup2->workup3 workup4 Determine ee% by chiral HPLC workup3->workup4

Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.

Step-by-Step Methodology:

  • Catalyst Pre-formation (in an inert atmosphere glovebox):

    • To a dry Schlenk tube, add [Rh(COD)₂]SbF₆ (1.0 mol%) and the (R,R,R)-SKP ligand (1.1 mol%).

    • Add anhydrous and degassed dichloromethane (DCM) to achieve a suitable concentration (e.g., 2.0 mL for a 0.25 mmol scale reaction).

    • Stir the resulting solution at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • Hydrogenation Reaction:

    • In a separate vial, dissolve the 2-substituted dehydromorpholine substrate (1.0 eq) in anhydrous DCM.

    • Transfer the substrate solution to the pre-formed catalyst solution.

    • Transfer the final reaction mixture to a stainless-steel autoclave.

    • Seal the autoclave, remove it from the glovebox, and purge it with hydrogen gas three times.

    • Pressurize the autoclave to 50 atm with hydrogen.

    • Stir the reaction at room temperature for 24 hours.

  • Work-up and Analysis:

    • After 24 hours, carefully vent the autoclave to release the hydrogen pressure.

    • Remove the solvent from the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess (ee%) of the purified product using chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Ru-Ts-DPEN Catalyzed Asymmetric Transfer Hydrogenation[3][4]

This protocol outlines the one-pot synthesis of a 3-substituted morpholine from an aminoalkyne precursor.

Diagram of Logical Relationship:

G cluster_0 Tandem Catalytic Cycle A Aminoalkyne Substrate B Ti-catalyzed Hydroamination/ Cyclization A->B Ti(NMe₂)₄ C Cyclic Imine Intermediate B->C E Asymmetric Transfer Hydrogenation C->E D Ru-Catalyst (Precursor) HCOOH/Et₃N (H⁻ Source) D:f0->E RuCl[(S,S)-Ts-DPEN](p-cymene) D:f1->E F Chiral Morpholine Product E->F High ee%

Caption: One-pot tandem hydroamination and transfer hydrogenation.

Step-by-Step Methodology:

  • Tandem Reaction Setup:

    • To a dry reaction vessel under an inert atmosphere, add the aminoalkyne substrate (1.0 eq).

    • Add a suitable solvent, such as toluene.

    • Add the hydroamination catalyst, for example, Ti(NMe₂)₄ (typically 5 mol%).

    • Heat the reaction mixture (e.g., to 110 °C) and monitor for the complete consumption of the starting material and formation of the cyclic imine intermediate (e.g., by GC-MS or TLC).

  • Asymmetric Transfer Hydrogenation (in the same pot):

    • Cool the reaction mixture to room temperature.

    • Add the asymmetric transfer hydrogenation catalyst, RuCl--INVALID-LINK-- (typically 1-2 mol%).

    • Add the hydrogen source, which is typically a mixture of formic acid and triethylamine (e.g., a 5:2 azeotrope).

    • Stir the reaction at room temperature until the imine intermediate is fully consumed.

  • Work-up and Analysis:

    • Quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

    • Determine the enantiomeric excess (ee%) by chiral HPLC.

Conclusion and Future Outlook

The asymmetric hydrogenation of dehydromorpholines provides a direct and elegant route to valuable chiral building blocks for the pharmaceutical industry. The Rh-SKP system stands as the current state-of-the-art for producing 2-substituted morpholines via direct hydrogenation, offering exceptional enantioselectivity.[1] For 3-substituted analogues, the Ru-Ts-DPEN catalyzed transfer hydrogenation within a tandem sequence is a robust and highly effective alternative.[3][4]

The choice between these systems is primarily dictated by the desired substitution pattern on the morpholine ring. The direct hydrogenation with H₂ gas offers high atom economy but requires specialized high-pressure equipment. In contrast, transfer hydrogenation provides greater operational simplicity and avoids the need for pressurized hydrogen gas, though it is not as atom-economical.

Future research will likely focus on expanding the substrate scope, reducing catalyst loadings, and developing catalysts based on more abundant and less expensive first-row transition metals. Furthermore, the exploration of Iridium-based systems for this specific transformation remains a promising, yet underexplored, avenue of investigation. By understanding the principles and protocols outlined in this guide, researchers are better equipped to navigate the challenges of asymmetric morpholine synthesis and accelerate the discovery of new chiral medicines.

References

The Morpholine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine ring, a simple six-membered heterocycle, has earned its status as a "privileged structure" in medicinal chemistry.[1] Its unique combination of properties—including metabolic stability, aqueous solubility, and the ability to form crucial hydrogen bonds—makes it a highly versatile scaffold for developing therapeutic agents across diverse disease areas.[2][3] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of morpholine derivatives, focusing on two critical fields: oncology and infectious disease. We will dissect the causal links between specific structural modifications and biological performance, supported by experimental data and detailed protocols for validation.

Section 1: Anticancer Activity - Targeting the PI3K Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4] Morpholine-containing molecules have emerged as potent PI3K inhibitors, with the morpholine moiety often playing a direct role in binding to the ATP pocket of the enzyme.[4]

A prominent example is ZSTK474, a pan-Class I PI3K inhibitor characterized by a 1,3,5-triazine core with two morpholine groups.[5] The SAR of this class of compounds reveals critical insights into optimizing potency and selectivity.

Causality in SAR: Why Structural Changes Matter

The morpholine rings in PI3K inhibitors are not mere solubilizing groups; they are key pharmacophoric elements. One morpholine ring typically forms a crucial hydrogen bond with the backbone amide of Valine 851 in the hinge region of the PI3K ATP-binding site. This interaction anchors the molecule, and its strength is a primary determinant of inhibitory potency.

Our comparative analysis focuses on thieno[2,3-d]pyrimidine derivatives, which share a core structure with many advanced PI3K inhibitors.[2] The key modifications involve substitutions on the 2-aryl ring attached to the core.

  • Electron-Withdrawing vs. Electron-Donating Groups: Placing hydroxyl (-OH) groups, which are electron-donating and can act as hydrogen bond donors/acceptors, on the 2-phenyl ring significantly impacts activity. A meta-hydroxyl group (as in compound VIb ) leads to a marked increase in inhibitory activity against PI3Kβ (72% inhibition) and PI3Kγ (84% inhibition) compared to an unsubstituted phenyl ring.[2][6] This suggests that the hydroxyl group may form additional favorable interactions with residues in the active site.

  • Steric Factors: While not detailed in the table, SAR studies often show that bulky substituents at the ortho position of the phenyl ring can be detrimental, likely causing steric clashes that prevent optimal binding in the ATP pocket.

Comparative Performance Data: PI3K Inhibition

The following table summarizes the inhibitory activity of selected morpholine-containing thieno[2,3-d]pyrimidine derivatives against PI3K isoforms. The data highlights how substitutions on the 2-aryl ring modulate potency.

Compound ID2-Aryl Ring SubstitutionPI3Kβ (% Inhibition)PI3Kγ (% Inhibition)
IIIa 3-Hydroxyphenyl62%[2]70%[2]
VIb 3-Hydroxyphenyl72%[2]84%[2]

Note: Inhibition percentages represent the reduction in kinase activity at a fixed compound concentration, providing a direct comparison of potency under identical assay conditions.

For broader context, the table below shows the half-maximal inhibitory concentrations (IC50) of ZSTK474 and other clinically evaluated pan-PI3K inhibitors.

CompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)
ZSTK474 16[7]38[7]15[7]5[7]
Dactolisib 4[7]45[7]21[7]16[7]
Pictilisib 3[7]39[7]3[7]13[7]
Buparlisib 49[7]160[7]110[7]250[7]
Signaling Pathway Visualization

The following diagram illustrates the PI3K/AKT/mTOR pathway and the point of inhibition by morpholine-based PI3K inhibitors like ZSTK474.

References

A Senior Application Scientist's Comparative Guide to Analytical Validation for the Quality Control of Morpholine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

The Strategic Imperative: Why Rigorous QC for Morpholine Intermediates is Non-Negotiable

Morpholine is an indispensable scaffold in modern medicinal chemistry, forming the structural core of numerous Active Pharmaceutical Ingredients (APIs), from kinase inhibitors to antibiotics.[1][2] The quality of the final drug product is inextricably linked to the purity of the starting materials and intermediates.[1] Impurities originating from the synthesis of morpholine or its derivatives—such as N-acetylmorpholine or N-formylmorpholine—can carry through the manufacturing process, potentially impacting the safety, efficacy, and stability of the API.[3][4][5]

Therefore, the analytical validation of quality control methods is not merely a regulatory checkbox; it is a fundamental pillar of process understanding and risk management in pharmaceutical development.[6] A validated method provides documented evidence that the procedure is fit for its intended purpose, delivering reliable, reproducible data on the identity, strength, and purity of these intermediates.[7] This guide will dissect the critical choices and validation strategies you will face, focusing on the two most powerful chromatographic techniques in the QC laboratory: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

The Core Decision: Selecting the Right Analytical Tool (GC vs. HPLC)

The choice between GC and HPLC is the first critical decision point in developing a QC method for morpholine intermediates. This decision is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., assay, impurity profiling).

The Causality Behind the Choice
  • Volatility and Thermal Stability are Paramount for GC: Gas chromatography fundamentally relies on the analyte being volatile and thermally stable enough to be vaporized without degradation.[8][9] Morpholine itself is volatile, but many of its intermediates, particularly those with functional groups that increase polarity and decrease vapor pressure (like N-acetylmorpholine or 4-(2-hydroxyethyl)morpholine), may be less suitable for direct GC analysis.[10][11]

  • Polarity and Solubility Drive HPLC: High-performance liquid chromatography is exceptionally versatile for non-volatile, thermally labile, and polar compounds, as the separation occurs in a liquid phase at or near ambient temperature.[8][12] This makes HPLC a go-to technique for a wide array of pharmaceutical intermediates that cannot withstand the high temperatures of a GC inlet.[9]

The logical workflow for selecting the appropriate technique is illustrated below.

G cluster_0 Method Selection Workflow Start Analyze Physicochemical Properties of Morpholine Intermediate CheckVolatility Is the analyte sufficiently volatile and thermally stable? Start->CheckVolatility ChooseGC GC is a primary candidate. Consider for Assay & Volatile Impurities. CheckVolatility->ChooseGC Yes ChooseHPLC HPLC is the preferred technique. Consider for Assay & Non-Volatile Impurities. CheckVolatility->ChooseHPLC No DerivatizeGC Consider Derivatization to increase volatility. ChooseGC->DerivatizeGC If sensitivity or peak shape is poor CheckUV Does the analyte have a UV chromophore? DerivatizeHPLC Consider Derivatization to add a chromophore or use alternative detection (MS, ELSD). CheckUV->DerivatizeHPLC No ChooseHPLC->CheckUV

Caption: Logical workflow for selecting an analytical technique.

The Role of Derivatization: A Necessary Strategy for Challenging Analytes

Both morpholine and its simple N-substituted intermediates often present analytical challenges that necessitate chemical derivatization.

  • For GC Analysis: Morpholine's polarity can lead to poor peak shape (tailing) on standard GC columns. Derivatization is employed to create a less polar, more volatile, and thermally stable compound. A common, well-documented approach is the reaction with sodium nitrite under acidic conditions to form the stable N-nitrosomorpholine, which exhibits excellent chromatographic behavior.[13]

  • For HPLC Analysis: Many morpholine intermediates lack a UV chromophore, making them invisible to standard HPLC-UV detectors. Derivatization with a UV-active agent, such as 1-Naphthyl isothiocyanate, introduces a chromophore, enabling sensitive detection.[7]

Comparative Analysis of Validated Methods

To provide a tangible comparison, this section presents performance data extrapolated from validated methods for morpholine analysis, which serve as a robust baseline for developing methods for its intermediates.[7] The principles and expected performance are directly applicable.

Validation Parameter GC-MS (with Nitrosamine Derivatization) HPLC-UV (with Chromophore Derivatization) Regulatory Expectation (ICH Q2(R2))
Specificity High (Mass analyzer provides definitive identification)High (Chromatographic separation + UV spectrum)The method must unequivocally assess the analyte in the presence of impurities, degradants, and matrix components.[14]
Linearity (R²) > 0.999[13]> 0.999[7]Correlation coefficient should be > 0.99.
Range (Assay) 80 - 120% of the test concentration80 - 120% of the test concentrationDemonstrated by linearity, accuracy, and precision.[6]
Accuracy (% Recovery) 94.3% to 109.0%[13]97.9% to 100.4%[7]Typically 98.0 - 102.0% for a drug substance assay.[15]
Precision (% RSD) Intraday: 2.0–4.4%, Interday: 3.3–7.0%[13]≤ 0.79%[7]Repeatability (Intra-assay) RSD ≤ 1.0%; Intermediate Precision RSD ≤ 2.0% for drug substance assay.[15]
Limit of Detection (LOD) 7.3 µg/L[13]0.100 µg/mL[7]Sufficient for impurity detection (e.g., S/N ratio of 3:1).
Limit of Quantitation (LOQ) 24.4 µg/L[13]0.300 µg/mL[7]The lowest amount that can be quantitatively determined with suitable precision and accuracy (e.g., S/N of 10:1).[14]
Robustness Tested by varying temp, flow rate, pHTested by varying mobile phase %, pH, tempMethod should remain unaffected by small, deliberate variations in parameters.[6]

Experimental Protocols: A Self-Validating System

The following protocols are presented as detailed, step-by-step workflows. Each protocol is designed as a self-validating system, incorporating system suitability tests (SST) as a prerequisite for analysis. An SST verifies that the instrument and procedure are performing adequately on the day of analysis.[16]

Protocol 1: GC-MS Method for Assay of a Morpholine Intermediate (e.g., N-Acetylmorpholine) via Derivatization

This protocol is based on the principle of converting the analyte to a more volatile derivative for robust quantification.[13]

1. Preparation of Solutions

  • Diluent: Dichloromethane.
  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the N-acetylmorpholine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with purified water.
  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the Standard Stock Solution with purified water.
  • Sample Solution (25 µg/mL nominal): Accurately weigh ~25 mg of the N-acetylmorpholine test sample into a 25 mL volumetric flask, dissolve and dilute to volume with purified water. Further dilute 1.0 mL of this solution to 40.0 mL with purified water.

2. Derivatization Procedure

  • Pipette 2.0 mL of each standard and sample solution into separate 10 mL glass vials.
  • To each vial, add 200 µL of 1 M Hydrochloric Acid. Vortex briefly.
  • Add 200 µL of saturated Sodium Nitrite solution. Cap and vortex for 30 seconds.
  • Allow the reaction to proceed for 15 minutes at room temperature.
  • Neutralize the reaction by adding 200 µL of 1 M Sodium Hydroxide.
  • Add 1.0 mL of Dichloromethane, cap, and vortex vigorously for 1 minute for liquid-liquid extraction.
  • Allow the layers to separate. Carefully transfer the bottom organic layer to an autosampler vial.

3. GC-MS Instrumental Conditions

  • GC System: Agilent 7890 GC or equivalent.
  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Inlet Temperature: 250 °C.
  • Injection Volume: 1 µL, Splitless mode.
  • Oven Program: Initial 60°C for 1 min, ramp at 10°C/min to 200°C, then ramp at 20°C/min to 280°C and hold for 5 min.
  • MS System: Agilent 5975C MSD or equivalent.
  • Ionization Mode: Electron Impact (EI), 70 eV.
  • Source Temperature: 230 °C.
  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized intermediate.

4. System Suitability Test (SST)

  • Inject the 25 µg/mL derivatized standard solution six times.
  • Acceptance Criteria: The Relative Standard Deviation (%RSD) of the peak areas must be ≤ 2.0%.

5. Validation Procedure

  • Follow the validation workflow outlined in the diagram below, performing experiments for each parameter as described in ICH Q2(R2).[14]

Protocol 2: HPLC-UV Method for Impurity Profiling of a Morpholine Intermediate

This protocol is designed for separating the main component from its potential process-related impurities and degradation products.

1. Preparation of Solutions

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
  • Diluent: Acetonitrile/Water (50:50 v/v).
  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
  • Sample Solution (0.5 mg/mL): Prepare as for the Standard Solution, using the test sample.
  • Sensitivity Solution (0.0025 mg/mL, 0.5%): Dilute 0.5 mL of the Standard Solution to 100.0 mL with Diluent.

2. HPLC Instrumental Conditions

  • HPLC System: Waters Alliance e2695 or equivalent with a PDA/UV detector.
  • Column: C18, 4.6 x 150 mm, 5 µm (e.g., Waters Symmetry, Phenomenex Luna).
  • Column Temperature: 30 °C.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 210 nm (or lambda max if the intermediate has a chromophore).
  • Injection Volume: 10 µL.
  • Gradient Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0 | 5 | | 25 | 80 | | 30 | 80 | | 31 | 5 | | 35 | 5 |

3. System Suitability Test (SST)

  • Inject the Diluent (as a blank), followed by five replicate injections of the Standard Solution.
  • Acceptance Criteria:
  • The %RSD for the peak area of the main peak from five replicate injections must be ≤ 2.0%.
  • The tailing factor for the main peak must be ≤ 2.0.
  • The theoretical plates for the main peak must be ≥ 2000.

4. Validation Procedure & Reporting

  • Inject the Diluent, Standard, and Sample solutions.
  • For impurity quantification, use the main peak from the Standard Solution for calculation (assuming a relative response factor of 1.0 for unknown impurities unless determined otherwise).
  • Report any impurity greater than the reporting threshold (typically 0.05%).

The Validation Workflow: A Visualized Approach

Analytical method validation is a structured process. The following diagram outlines the logical flow and interrelation of the key validation parameters as mandated by regulatory bodies like the ICH.[14]

G cluster_1 Analytical Method Validation Workflow (ICH Q2 R2) Protocol Define Method & Validation Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Robustness Robustness Protocol->Robustness Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Limits LOD & LOQ Linearity->Limits Report Final Validation Report Accuracy->Report Precision->Report Limits->Report Robustness->Report

References

Safety Operating Guide

4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Safe Disposal of 4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate

For laboratory professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound (CAS No. 500789-41-3), a common reagent in synthetic chemistry. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines to ensure a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is essential. This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation

Source: BLD Pharmatech Safety Data Sheet[1]

Based on this classification, the primary risks associated with this compound are moderate toxicity upon ingestion and irritation to the skin, eyes, and respiratory system. Therefore, all handling and disposal procedures must be designed to minimize direct contact and aerosol generation.

Pre-Disposal: Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate PPE are the first lines of defense against chemical exposure.

Engineering Controls

All handling of this compound, including transfer and aliquoting for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. This minimizes the inhalation of any dust or aerosols.

Required Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound includes:

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a full face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations. The following protocol is based on the U.S. Environmental Protection Agency (EPA) guidelines for hazardous waste management.[1][2][3][4]

Step 1: Waste Characterization

Based on its GHS classification, any unused or contaminated this compound should be considered a hazardous waste. It is the responsibility of the waste generator (the laboratory) to make this determination.[1][4]

Step 2: Segregation and Collection
  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical (e.g., high-density polyethylene).

  • The waste container label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation

Step 3: On-Site Accumulation
  • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA) that is secure and away from incompatible materials.[1]

  • Ensure the storage area is cool, dry, and well-ventilated, as the compound should be stored at 2-8°C for stability.[1]

Step 4: Final Disposal
  • Do not dispose of this chemical down the drain or in regular solid waste.

  • The recommended method of disposal is incineration . Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor. The contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF) for high-temperature incineration in an incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[4]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

Small Spills (in a fume hood)
  • Ensure PPE is worn.

  • Contain the spill with an inert absorbent material (e.g., vermiculite, dry sand, or commercial sorbent pads).

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.

  • All contaminated cleaning materials must be disposed of as hazardous waste.

Large Spills (outside a fume hood)
  • Evacuate the immediate area and alert others.

  • If the spill is significant or if there is a risk of respiratory exposure, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Prevent the spill from entering drains.

  • Only personnel trained in hazardous spill response should attempt to clean up a large spill.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Unused or Contaminated 4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate assess_hazards Assess Hazards (H302, H315, H319, H335) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe characterize_waste Characterize as Hazardous Waste don_ppe->characterize_waste collect_waste Collect in a Designated, Compatible Container characterize_waste->collect_waste label_container Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) collect_waste->label_container seal_container Securely Seal Container label_container->seal_container store_saa Store in Satellite Accumulation Area (SAA) seal_container->store_saa contact_vendor Contact Licensed Waste Vendor store_saa->contact_vendor transport Transport to Permitted TSDF contact_vendor->transport incinerate Incinerate at High Temperature transport->incinerate end Proper Disposal Complete incinerate->end

References

Navigating the Safe Handling of 4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile: A Synthesis of Structural Analogs

The primary hazards associated with 4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate can be inferred from the known properties of its constituent parts. The morpholine moiety is the principal contributor to the compound's potential risk profile. Morpholine is a well-documented corrosive, flammable, and toxic substance.[1][2][3] It can cause severe skin burns and eye damage, and is harmful if swallowed, inhaled, or absorbed through the skin.[1][4][5] The dicarboxylate functional groups, along with the tert-butyl and methyl esters, are generally associated with lower acute toxicity but may act as skin and eye irritants.[6][7][8][9][10][11] Therefore, a cautious approach that prioritizes protection against corrosive and flammable hazards is paramount.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to ensure the safety of laboratory personnel. This includes protection for the eyes, face, hands, and body.

Eye and Face Protection: The First Line of Defense

Given the high probability of corrosivity, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These are the minimum requirement and should be worn at all times when handling the compound, even in small quantities. They must provide a complete seal around the eyes to protect against splashes and vapors.[2][5]

  • Face Shield: A face shield should be worn in conjunction with chemical splash goggles, especially when handling larger quantities or when there is a significant risk of splashing.[12] This provides an additional layer of protection for the entire face.

Hand Protection: Selecting the Right Barrier

The choice of gloves is critical to prevent skin contact with this potentially corrosive and absorbable substance. Disposable nitrile gloves provide a good initial barrier for incidental contact with a broad range of chemicals.[13] However, for prolonged handling or in the event of a spill, more robust protection is necessary.

Glove MaterialCompatibility with MorpholineRecommended Use
Nitrile Good to Very Good[14][15][16]General handling, protection against minor splashes.
Neoprene Very Good[15]Handling larger quantities, spill response.
Butyl Rubber Very Good[15]Recommended for high-risk operations and spill cleanup.
Latex Not RecommendedOffers poor protection against many organic chemicals.[17]

Important Note: Always inspect gloves for any signs of degradation or perforation before use. Contaminated gloves should be removed immediately using the proper technique to avoid skin contact and disposed of as hazardous waste.[10]

Body Protection: Shielding from Spills and Splashes
  • Laboratory Coat: A flame-resistant lab coat is essential and should be fully buttoned to provide maximum coverage.[5]

  • Chemical-Resistant Apron: When handling larger volumes or during procedures with a high splash potential, a chemical-resistant apron made of rubber or neoprene should be worn over the lab coat.[2]

  • Full-Body Protection: In the case of a large spill or when working in a highly contaminated area, a chemical-resistant suit may be necessary.[5]

Respiratory Protection: Guarding Against Inhalation Hazards

Handling of this compound should ideally be conducted within a certified chemical fume hood to minimize the inhalation of vapors.[2][5][18] If work outside a fume hood is unavoidable or in the event of a spill, respiratory protection is required.

  • Air-Purifying Respirator (APR): An APR equipped with organic vapor cartridges is suitable for situations with known, low-level vapor concentrations.

  • Self-Contained Breathing Apparatus (SCBA): In emergency situations, such as a large spill in a poorly ventilated area, an SCBA is necessary to provide a clean air supply.[1][5]

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling Procedures
  • Preparation: Before beginning any work, ensure that all necessary PPE is readily available and in good condition. Designate a specific work area within a chemical fume hood.[18]

  • Handling: Always use the smallest quantity of the substance necessary for the experiment. When transferring the liquid, use a bottle carrier or other secondary containment to prevent spills.[18] Avoid the generation of aerosols.

  • Heating: If heating is required, use a flameless heat source such as a heating mantle or water bath.[5][17] Never use an open flame with flammable organic compounds.[17][19]

  • Post-Handling: After handling, wash hands and any potentially exposed skin thoroughly with soap and water.[18] Decontaminate the work surface.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or exposure, immediate and correct action is crucial.

EmergencyResponse

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[12][20] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open.[12][20] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Small Spill: If you are trained and it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[12][21] Scoop the material into a labeled, sealed container for hazardous waste disposal.

  • Large Spill: Evacuate the laboratory immediately and alert others.[12][21] Contact your institution's emergency response team.

Disposal Plan

Chemical waste containing this compound must be treated as hazardous waste due to its likely corrosive and flammable properties.[4][22][23]

  • Waste Collection: Collect all waste, including contaminated PPE and spill cleanup materials, in a designated, properly labeled, and sealed container.[23][24] The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name and associated hazards (Corrosive, Flammable).[23][25]

  • Storage: Store the hazardous waste container in a designated, well-ventilated area away from incompatible materials.[25][26]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3][27][28] Never dispose of this chemical down the drain or in regular trash.[3][22]

PPE_Selection_Process

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.